molecular formula C7H9BO3 B151179 2-Hydroxy-5-methylphenylboronic acid CAS No. 259209-21-7

2-Hydroxy-5-methylphenylboronic acid

Cat. No.: B151179
CAS No.: 259209-21-7
M. Wt: 151.96 g/mol
InChI Key: OJSKCZZLOSEKPH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H9BO3 and its molecular weight is 151.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSKCZZLOSEKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595160
Record name (2-Hydroxy-5-methylphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-21-7
Record name (2-Hydroxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxy-5-methylphenyl)boronic acid
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Foundational & Exploratory

Technical Guide: Physical Properties of 2-Hydroxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylphenylboronic acid, with the CAS number 259209-21-7, is an organic compound that belongs to the family of phenylboronic acids. These compounds are of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility is largely derived from the versatile reactivity of the boronic acid functional group, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of both a hydroxyl and a methyl group on the phenyl ring influences the compound's reactivity, solubility, and potential for intermolecular interactions, making a thorough understanding of its physical properties crucial for its application in research and development.

This technical guide provides a concise overview of the key physical properties of this compound, details the general experimental protocols for their determination, and illustrates a typical synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

Physical PropertyValueSource
Molecular Formula C₇H₉BO₃--INVALID-LINK--, --INVALID-LINK--[1]
Molecular Weight 151.96 g/mol --INVALID-LINK--, --INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[1]
Density 1.26 ± 0.1 g/cm³ (Predicted)--INVALID-LINK--
Boiling Point 343.7 ± 52.0 °C (Predicted)--INVALID-LINK--
pKa 8.71 ± 0.58 (Predicted)--INVALID-LINK--
Storage Conditions Inert atmosphere, store in freezer, under -20°C--INVALID-LINK--[1]

Experimental Protocols

The determination of the physical properties of organic compounds like this compound involves a range of standard laboratory techniques. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[2]

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.[3]

  • Apparatus: The capillary tube is placed in a melting point apparatus, such as a Thiele tube with heating oil or a modern digital instrument with a heated metal block. The capillary is positioned adjacent to a calibrated thermometer or temperature probe.

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, to ensure uniform heat distribution.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A sharp melting point range (typically 0.5-1.5°C) is indicative of a pure compound.[2]

Boiling Point Determination

For liquid compounds, the boiling point is a fundamental physical property. While this compound is a solid at room temperature, this method is applicable to other organic compounds.

  • Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[4][5]

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube or an aluminum block).[4][5]

  • Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.[5]

  • Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the types of functional groups present.

  • Sample and Solvent: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[7]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, diethyl ether, 5% NaOH, 5% HCl) is added in portions.[7]

  • Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[7]

  • Observation: The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). For compounds soluble in water, the pH can be tested with litmus paper to indicate acidic or basic properties.[8]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

  • Potentiometric Titration: A solution of the compound with a known concentration is prepared. A standardized solution of a strong base (e.g., NaOH) is gradually added using a burette. The pH of the solution is monitored using a pH meter after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized.[9]

  • Spectrophotometry: This method involves measuring the UV-Vis absorbance of the compound in solutions of different known pH values. The pKa can be determined from the changes in the absorption spectrum as the compound transitions between its protonated and deprotonated forms.[9]

  • NMR Spectroscopy: The chemical shifts of certain nuclei (e.g., ¹H) in an organic molecule can be pH-dependent. By measuring the chemical shift of a sensitive proton at various pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[10][11]

General Synthesis Workflow

The synthesis of hydroxyphenylboronic acids often involves the protection of the hydroxyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester, and finally deprotection. The following diagram illustrates a generalized workflow for the preparation of a hydroxyphenylboronic acid from a bromophenol precursor, a common synthetic route.[12]

G cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Formation / Lithiation cluster_boronation Step 3: Boronation cluster_deprotection Step 4: Deprotection start Bromophenol protect Protection of -OH group start->protect grignard Formation of Grignard Reagent or n-Butyllithium Exchange protect->grignard borate Reaction with Trialkyl Borate grignard->borate hydrolysis Acidic Hydrolysis (Deprotection) borate->hydrolysis end Hydroxyphenylboronic Acid hydrolysis->end

References

An In-depth Technical Guide to 2-Hydroxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylphenylboronic acid, a versatile building block in organic synthesis, particularly relevant to drug discovery and development. This document details its chemical structure, physicochemical properties, representative experimental protocols for its synthesis and application, and its role in modern medicinal chemistry.

Chemical Structure and Formula

This compound is an aromatic boronic acid featuring a hydroxyl and a methyl group on the phenyl ring. The boronic acid functional group is positioned ortho to the hydroxyl group.

Chemical Formula: C₇H₉BO₃[1]

Structure:

IUPAC Name: (2-Hydroxy-5-methylphenyl)boronic acid

CAS Number: 259209-21-7[2]

Physicochemical and Spectroscopic Data

The properties of this compound make it a stable and useful reagent in various chemical transformations. Below is a summary of its key physical and chemical properties, along with expected spectroscopic characteristics derived from its structure.

Physicochemical Properties
PropertyValueReference
Molecular Weight 151.96 g/mol [2]
Appearance Solid
Density (Predicted) 1.26 ± 0.1 g/cm³[1]
Boiling Point (Predicted) 343.7 ± 52.0 °C[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C
Spectroscopic Data (Expected)
TechniqueFeatureExpected Characteristics
¹H NMR Aromatic Protons3 signals in the aromatic region (approx. δ 6.5-7.5 ppm).
Methyl Protons1 singlet in the alkyl region (approx. δ 2.0-2.5 ppm).
Hydroxyl Protons2 broad singlets for the phenolic -OH and the two -OH groups of the boronic acid, which may exchange with D₂O.
¹³C NMR Aromatic Carbons6 signals in the aromatic region (approx. δ 110-160 ppm), including the carbon bearing the boron atom (ipso-carbon), which may be broad or unobserved.
Methyl Carbon1 signal in the alkyl region (approx. δ 20-25 ppm).
¹¹B NMR Boron AtomA single, potentially broad signal characteristic of a trigonal boronic acid (approx. δ 28-30 ppm).
IR Spectroscopy O-H StretchBroad bands around 3200-3600 cm⁻¹ (phenolic and boronic acid OH).
B-O StretchStrong bands around 1300-1400 cm⁻¹.
C-H Stretch (Aromatic)Bands around 3000-3100 cm⁻¹.
C-H Stretch (Alkyl)Bands around 2850-3000 cm⁻¹.
Mass Spectrometry Molecular Ion[M-H]⁻ at m/z 151.0 for the deprotonated molecule in negative ion mode.

Experimental Protocols

Boronic acids are fundamental reagents in organic synthesis. The following sections provide detailed representative methodologies for the synthesis of this compound and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis of this compound

This protocol is a generalized method based on the synthesis of hydroxyphenylboronic acids from bromophenols.

Reaction Scheme:

Materials:

  • 2-Bromo-4-methylphenol

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-methylphenol (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.2 eq) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.5 eq) is added dropwise, ensuring the temperature does not rise above -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Work-up: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction using this compound to form a biaryl compound, a common scaffold in drug molecules.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 4-iodopyridine, 1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide, this compound, and the base.

  • Solvent and Catalyst Addition: Add the dioxane/water solvent mixture and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction Initiation: Add the palladium catalyst to the mixture under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl product.

Role in Drug Discovery and Development

Boronic acids are highly valued in medicinal chemistry for several reasons:

  • Versatile Building Blocks: They are key substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is one of the most powerful methods for forming carbon-carbon bonds to construct complex molecular architectures found in many pharmaceuticals.[3]

  • Bioisosteres: The boronic acid moiety can act as a bioisostere of carboxylic acids, enabling new interactions with biological targets.[3]

  • Covalent Inhibition: Boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and specific inhibition. This mechanism is exploited in several FDA-approved drugs.[3]

The 2-hydroxy-5-methylphenyl scaffold itself is found in molecules with potential biological activities, such as neuroprotective agents, highlighting its relevance in the design of new therapeutic agents.[4] The presence of the ortho-hydroxyl group can influence the reactivity of the boronic acid and participate in intramolecular hydrogen bonding or chelation, which can be exploited in catalyst design and molecular recognition.

Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and a primary application of this compound. The following diagram illustrates the catalytic cycle of this reaction.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate r2bo R²-B(OH)₂ base Base (e.g., OH⁻) boronate [R²-B(OH)₃]⁻ base->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 259209-21-7

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylphenylboronic acid, a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis and reaction protocols, and its emerging role in medicinal chemistry, supported by spectroscopic data and visualizations of associated chemical processes.

Physicochemical and Safety Data

This compound is a solid organic compound with the molecular formula C₇H₉BO₃.[1] Key physicochemical and safety data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₉BO₃[1]
Molecular Weight 151.96 g/mol [1]
Appearance SolidSigma-Aldrich
Purity ≥97%Sigma-Aldrich
Storage Temperature Inert atmosphere, store in freezer, under -20°CSigma-Aldrich

Table 2: Safety Information

Hazard StatementPrecautionary StatementPictogram
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Data sourced from commercial suppliers.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the borylation of the corresponding bromophenol. The following is a representative experimental protocol adapted from general methods for the synthesis of hydroxyphenylboronic acids.[2]

Synthesis of this compound from 2-Bromo-4-methylphenol

This synthesis involves the protection of the hydroxyl group of 2-bromo-4-methylphenol, followed by a lithium-halogen exchange and subsequent reaction with a borate ester, and finally deprotection.

Experimental Protocol:

  • Protection of the Hydroxyl Group:

    • To a solution of 2-bromo-4-methylphenol (1 equivalent) in anhydrous tetrahydrofuran (THF), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 equivalents) and an appropriate base (e.g., triethylamine, 1.2 equivalents).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield the protected bromophenol.

  • Borylation:

    • Dissolve the protected 2-bromo-4-methylphenol in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

    • Slowly add n-butyllithium (1.1 equivalents) and stir the mixture for 1 hour at -78°C.

    • Add triisopropyl borate (1.2 equivalents) dropwise to the solution and continue stirring at -78°C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Deprotection and Isolation:

    • Quench the reaction by the slow addition of aqueous HCl (2M) at 0°C.

    • Stir the mixture for 1 hour to effect deprotection.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to afford this compound.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_borylation Step 2: Borylation cluster_deprotection Step 3: Deprotection 2-Bromo-4-methylphenol 2-Bromo-4-methylphenol Protection Protection of -OH group 2-Bromo-4-methylphenol->Protection Protected_Intermediate Protected 2-Bromo-4-methylphenol Protection->Protected_Intermediate Lithiation Lithium-Halogen Exchange (n-BuLi) Protected_Intermediate->Lithiation Borylation_Reaction Reaction with Triisopropyl Borate Lithiation->Borylation_Reaction Boronate_Ester Boronate Ester Intermediate Borylation_Reaction->Boronate_Ester Deprotection Acidic Workup Boronate_Ester->Deprotection Final_Product 2-Hydroxy-5-methylphenyl boronic acid Deprotection->Final_Product Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation Rho_GTPase_Signaling cluster_pathway Rho GTPase Signaling Pathway in Cell Migration Extracellular_Signals Extracellular Signals Rho_GTPases RhoA, Rac1, Cdc42 Extracellular_Signals->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK Actin_Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration PBA Phenylboronic Acid PBA->Rho_GTPases Inhibition

References

Synthesis of 2-Hydroxy-5-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Hydroxy-5-methylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the core synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction

This compound is an important organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-hydroxy-5-methylphenyl moiety into complex molecules. Its utility is prominent in the development of novel pharmaceutical agents and functional materials. The synthesis of this reagent is typically achieved through a two-step process commencing from the readily available starting material, p-cresol.

Core Synthesis Pathway

The most common and economically viable synthesis route to this compound involves two key transformations:

  • Ortho-Bromination of p-Cresol: The selective bromination of p-cresol at the position ortho to the hydroxyl group yields the intermediate, 2-bromo-4-methylphenol.

  • Lithiation and Borylation: A subsequent lithium-halogen exchange on 2-bromo-4-methylphenol, followed by reaction with a borate ester and subsequent hydrolysis, affords the final product.

Synthesis_Pathway pCresol p-Cresol BromoIntermediate 2-Bromo-4-methylphenol pCresol->BromoIntermediate Ortho-Bromination LithiumIntermediate 2-Lithio-5-methylphenol BromoIntermediate->LithiumIntermediate Lithium-Halogen Exchange BoronicEster 2-(Trialkoxyboryl)-5-methylphenol LithiumIntermediate->BoronicEster Borylation FinalProduct This compound BoronicEster->FinalProduct Hydrolysis Experimental_Workflow cluster_step1 Step 1: Ortho-Bromination cluster_step2 Step 2: Lithiation and Borylation pCresol_sol Dissolve p-Cresol and pTsOH in Methanol Reaction1 Mix and React (15-20 min, RT) pCresol_sol->Reaction1 NBS_sol Prepare NBS in Methanol NBS_sol->Reaction1 Workup1 Workup and Purification Reaction1->Workup1 Intermediate 2-Bromo-4-methylphenol Workup1->Intermediate Dissolve_Bromo Dissolve 2-Bromo-4-methylphenol in anhydrous THF Intermediate->Dissolve_Bromo Lithiation Add n-BuLi (-78 °C, 1h) Dissolve_Bromo->Lithiation Borylation Add Triisopropyl borate (-78 °C to RT, overnight) Lithiation->Borylation Hydrolysis Acidic Workup and Extraction Borylation->Hydrolysis Purification2 Purification Hydrolysis->Purification2 FinalProduct This compound Purification2->FinalProduct Logical_Relationships Inert_Atmosphere Inert Atmosphere (Ar or N2) Organolithium_Stability Stability of Aryllithium Intermediate Inert_Atmosphere->Organolithium_Stability prevents quenching by O2 Anhydrous_Solvents Anhydrous Solvents (THF) Anhydrous_Solvents->Organolithium_Stability prevents quenching by H2O Low_Temperature Low Temperature (-78 °C) Low_Temperature->Organolithium_Stability prevents decomposition High_Yield High Yield of Final Product Organolithium_Stability->High_Yield ensures efficient borylation

Spectroscopic Analysis of 2-Hydroxy-5-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-5-methylphenylboronic acid (CAS No. 259209-21-7). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document compiles predicted data based on the analysis of structurally similar compounds and outlines general experimental protocols for acquiring such data.

Introduction

This compound is an organic compound with increasing interest in various fields of chemical synthesis, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and quality control. This guide presents a summary of the expected spectroscopic data and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.0br s1HAr-OH
~7.8 - 8.2br s2HB(OH ₂)
~7.4d1HAr-H (ortho to B(OH)₂)
~7.1dd1HAr-H (ortho to OH, meta to B(OH)₂)
~6.8d1HAr-H (meta to OH, ortho to CH₃)
~2.2s3HAr-CH

br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~158C -OH
~138C -B(OH)₂
~135Ar-C H
~130Ar-C H
~128C -CH₃
~115Ar-C H
~20Ar-C H₃
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (Ar-OH and B-OH)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (CH₃)
1610, 1500, 1450Medium-StrongAromatic C=C skeletal vibrations
~1350StrongB-O stretch
~1250StrongC-O stretch (Ar-OH)
~1020StrongB-C stretch
880 - 800StrongC-H out-of-plane bending (aromatic)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed Fragment
152[M]⁺ (Molecular Ion)
134[M - H₂O]⁺
106[M - H₂O - CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the ¹H NMR signals and assign the chemical shifts.

  • Assign the chemical shifts for the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify and label the major absorption bands in the spectrum.

  • Correlate the observed absorption bands to specific functional group vibrations using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40 - 500.

  • Source Temperature: 200-250 °C.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Propose fragmentation pathways consistent with the observed peaks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR IR FT-IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS NMR_Data NMR Data Processing & Analysis NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data MS_Data MS Data Interpretation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data serves as a valuable reference for researchers. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is essential for the unambiguous structural confirmation and purity assessment of this important chemical entity.

Solubility of 2-Hydroxy-5-methylphenylboronic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Hydroxy-5-methylphenylboronic Acid

This compound (CAS No. 259209-21-7) is an organoboron compound with the molecular formula C7H9BO3.[5][6][7] Its structure, featuring both a hydroxyl and a methyl group on the phenyl ring, influences its physicochemical properties, including solubility. Boronic acids are a critical class of compounds in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and their solubility is a crucial parameter for reaction optimization, purification, and formulation development.[4]

Expected Solubility Profile

The solubility of boronic acids is significantly influenced by the polarity of the solvent and the nature of substituents on the aryl ring.[8][9] For this compound, the presence of a hydroxyl group is expected to allow for hydrogen bonding, potentially increasing its solubility in polar protic and aprotic solvents.

Based on studies of phenylboronic acid and its derivatives, a qualitative solubility profile for this compound can be anticipated.[2][3] Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][9] It is expected that this compound will follow a similar trend.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the boronic acid can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, 3-Pentanone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can act as hydrogen bond acceptors. Phenylboronic acid shows high solubility in ketones and ethers.[2][3]
Chlorinated Chloroform, Dichloromethane (CH2Cl2)ModeratePhenylboronic acid has been shown to have moderate solubility in chloroform.[2][3]
Ethers Diethyl ether, Dipropyl etherHigh to ModeratePhenylboronic acid exhibits high solubility in ethers.[2][3]
Non-polar Methylcyclohexane, HexanesVery LowBoronic acids generally have poor solubility in non-polar, hydrocarbon solvents.[2][3]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for commonly used methods in solubility determination for boronic acids.[1]

3.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • Methodology:

    • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.[1]

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 48 hours, to ensure the solution reaches equilibrium.[1]

    • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

    • Sample Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Calculation: The solubility is calculated from the measured concentration in the supernatant.

3.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to determine the solubility of a compound from a concentrated stock solution.

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, for example, 10 mM in 100% dimethyl sulfoxide (DMSO).[1]

    • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[1]

    • Aqueous Buffer Addition: Add the desired aqueous buffer or organic solvent to each well, causing the compound to precipitate out of solution at concentrations above its solubility limit.

    • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.

3.3. Dynamic (Synthetic) Method for Solubility Temperature Dependence

This method is used to determine the temperature at which a solid of a known composition dissolves completely in a solvent.

  • Methodology:

    • Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into a jacketed glass vessel to prepare a sample of known composition.[4]

    • Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to maintain homogeneity.[4]

    • Turbidity Measurement: The disappearance of turbidity, indicating complete dissolution, is determined by measuring the intensity of light passing through the sample using a luminance probe.[2][3] The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific concentration.

    • Data Correlation: By repeating this process for various compositions, a solubility curve as a function of temperature can be constructed. The data can then be correlated using equations such as the Wilson, NRTL, or Redlich-Kister equations.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

G A Start: Excess solid compound and solvent in vial B Equilibration: Agitate at constant temperature (24-48h) A->B Step 1 C Phase Separation: Centrifuge or allow to settle B->C Step 2 D Sample Collection: Withdraw clear supernatant C->D Step 3 E Analysis: Dilute and measure concentration (e.g., HPLC) D->E Step 4 F Result: Quantitative Solubility Value (e.g., mg/mL) E->F Step 5

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative data on the solubility of this compound in common organic solvents is sparse, a reliable estimation of its behavior can be made by analogy to other phenylboronic acid derivatives.[8][9] It is anticipated to be most soluble in polar organic solvents and least soluble in non-polar hydrocarbons. For researchers and professionals in drug development, the provided experimental protocols offer a robust framework for determining the precise solubility of this compound, which is essential for its effective application in synthesis and formulation. The difficulties in obtaining repeatable solubility data for boronic acids can sometimes be attributed to the equilibrium between the acid and its anhydride (boroxine) form in solution.[9]

References

An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core applications of substituted phenylboronic acids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

Discovery and Historical Milestones

The journey of boronic acids began in the mid-19th century, with seminal discoveries laying the groundwork for a class of compounds that would become indispensable in modern chemistry and medicine.

A pivotal moment in the history of organoboron chemistry occurred in 1860 when English chemist Edward Frankland reported the first synthesis of a boronic acid.[1] His work detailed the preparation of ethylboronic acid through a two-stage process. Initially, diethylzinc was reacted with triethyl borate to form triethylborane, which was subsequently oxidized by air to yield ethylboronic acid.[1][2] This pioneering work established the fundamental principles of creating a carbon-boron bond, a cornerstone of organoboron chemistry.

The field saw another significant advancement in 1880 when August Michaelis and a colleague named Becker reported the first synthesis of an aromatic boronic acid, namely phenylboronic acid. Their method involved the reaction of dichlorophenylborane, which was then hydrolyzed to produce phenylboronic acid.

These early discoveries, while groundbreaking, utilized reagents and techniques that were often hazardous and provided low yields. The development of more practical and versatile synthetic methods in the 20th century was crucial for unlocking the full potential of substituted phenylboronic acids. A major breakthrough was the application of Grignard reagents for the synthesis of arylboronic acids, a method that remains widely used today.

The latter half of the 20th century witnessed an explosion in the applications of substituted phenylboronic acids, largely driven by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , first reported in 1979, revolutionized the formation of carbon-carbon bonds, with boronic acids serving as key coupling partners. This reaction's tolerance of a wide range of functional groups and its stereospecificity have made it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals.

The unique ability of the boronic acid moiety to reversibly bind with diols has also been extensively explored, leading to applications in saccharide sensing and drug delivery. In the realm of medicinal chemistry, the discovery of bortezomib, a dipeptidyl boronic acid, as a potent and selective proteasome inhibitor marked a new era for these compounds. Its approval by the FDA in 2003 for the treatment of multiple myeloma validated boronic acids as a viable pharmacophore and spurred further research into their therapeutic potential.

Quantitative Data

The physicochemical properties of substituted phenylboronic acids are significantly influenced by the nature and position of the substituents on the phenyl ring. The following tables summarize key quantitative data to facilitate comparison and aid in the design of new molecules.

Table 1: Physicochemical Properties of Phenylboronic Acid
PropertyValue
Molecular FormulaC₆H₇BO₂
Molar Mass121.93 g/mol
Melting Point216-219 °C
pKa~8.8
AppearanceWhite to off-white powder
Table 2: pKa Values of Selected Substituted Phenylboronic Acids

The acidity of the boronic acid moiety is a critical parameter influencing its interaction with biological targets and its reactivity in chemical syntheses. The pKa values are highly dependent on the electronic effects of the substituents on the phenyl ring.

Substituent (Position)pKaHammett Constant (σ)
-H8.830.00
4-CH₃9.13-0.17
4-OCH₃9.20-0.27
4-F8.67+0.06
4-Cl8.56+0.23
4-Br8.54+0.23
4-CN7.84+0.66
4-NO₂7.08+0.78
3-CH₃8.76-0.07
3-OCH₃8.68+0.12
3-F8.35+0.34
3-Cl8.28+0.37
3-Br8.27+0.39
3-CN7.74+0.56
3-NO₂7.21+0.71

Note: pKa values can vary slightly depending on the experimental conditions. Hammett constants are a measure of the electronic effect of a substituent.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of substituted phenylboronic acids.

Synthesis of 4-Carboxyphenylboronic Acid

This protocol describes a common method for the synthesis of 4-carboxyphenylboronic acid from 4-bromobenzoic acid.

Materials:

  • 4-Bromobenzoic acid

  • Diisopropylamine

  • Thionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Lithium hydroxide monohydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amide Formation: In a round-bottom flask, suspend 4-bromobenzoic acid in an excess of thionyl chloride and reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in anhydrous THF and add it dropwise to a solution of diisopropylamine in THF at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-N,N-diisopropylbenzamide.

  • Borylation: Dissolve the 4-bromo-N,N-diisopropylbenzamide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C. To this solution, add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Stir for 1 hour. Add a solution of lithium hydroxide monohydrate in water and stir at room temperature for 2 hours to hydrolyze the amide.

  • Purification: Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3, resulting in the precipitation of 4-carboxyphenylboronic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis of 3-Aminophenylboronic Acid

This protocol outlines the synthesis of 3-aminophenylboronic acid from 3-bromoaniline.

Materials:

  • 3-Bromoaniline

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Lithiation: Dissolve 3-bromoaniline in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere. Cool the solution to -78 °C. Add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the cooled solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl. Stir vigorously for 30 minutes. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. The 3-aminophenylboronic acid can be purified by recrystallization from a water/ethanol mixture.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and pathways relevant to substituted phenylboronic acids.

Historical Timeline of Phenylboronic Acid Discovery

Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1860 1860 Edward Frankland First synthesis of a boronic acid (Ethylboronic Acid) 1880 1880 Michaelis & Becker First synthesis of an arylboronic acid (Phenylboronic Acid) 1860->1880 Advancement in Aryl Synthesis 1979 1979 Suzuki & Miyaura Development of the Suzuki-Miyaura Coupling 1880->1979 Development of Coupling Reactions 2003 2003 FDA Approval of Bortezomib First boronic acid-based drug 1979->2003 Application in Medicinal Chemistry

Key milestones in the discovery and application of phenylboronic acids.
General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reactants Combine Aryl Halide, Phenylboronic Acid, Base, and Solvent start->reactants catalyst Add Palladium Catalyst and Ligand reactants->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Isolated Biaryl Product purification->product Bortezomib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades Ub_Proteins->Proteasome IkB->Proteasome NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Releases IkB_NFkB->NFkB DNA DNA NFkB_n->DNA Binds Gene_Expression Gene Expression (Pro-survival, Proliferation, Inflammation) DNA->Gene_Expression Promotes

References

The Uncharted Potential of 2-Hydroxy-5-methylphenylboronic Acid Derivatives: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Promise of Novel Benzoxaborole Scaffolds

This technical guide offers an in-depth exploration of the potential derivatives of 2-Hydroxy-5-methylphenylboronic acid, with a primary focus on the synthesis and application of 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole and its analogs. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of synthetic pathways, detailed experimental protocols, and a thorough analysis of the biological activities of this promising class of compounds.

Introduction

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, most notably benzoxaboroles. These boron-containing heterocycles have garnered significant attention in medicinal chemistry due to their unique chemical properties and diverse biological activities. The incorporation of a methyl group at the 5-position of the benzoxaborole ring offers a strategic modification to modulate lipophilicity, metabolic stability, and target engagement, thereby presenting a compelling avenue for the development of novel therapeutics. This guide will illuminate the path from the foundational boronic acid to its potent derivatives, providing the necessary tools and data for their exploration.

Synthesis of 5-Methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

The primary derivative of interest, 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, can be synthesized from this compound through a two-step process involving an initial ortho-formylation followed by a reduction and cyclization.

Experimental Protocols

Step 1: Synthesis of 2-Formyl-5-methylphenylboronic acid

The introduction of a formyl group ortho to the hydroxyl group of a phenol is a critical step. Several established methods can be employed for this transformation, including the Duff reaction and the Reimer-Tiemann reaction, applied to p-cresol (4-methylphenol) as the starting material.

Protocol 1: Ortho-Formylation of p-Cresol via the Duff Reaction

The Duff reaction utilizes hexamine as the formyl source in an acidic medium.

  • Materials: p-Cresol, hexamethylenetetramine (hexamine), glycerol, boric acid, sulfuric acid, diethyl ether.

  • Procedure:

    • A mixture of glycerol and boric acid is heated to create a glyceroboric acid medium.

    • A pre-mixed powder of p-cresol and hexamine is gradually added to the heated medium with stirring.

    • The reaction mixture is heated to 150-160°C for a specified time.

    • After cooling, the mixture is hydrolyzed with dilute sulfuric acid.

    • The product, 2-hydroxy-5-methylbenzaldehyde, is isolated by steam distillation or solvent extraction with diethyl ether.

    • The crude product is purified by recrystallization or chromatography.

Protocol 2: Ortho-Formylation of p-Cresol via the Reimer-Tiemann Reaction

This reaction involves the use of chloroform in a strong alkaline solution.[1][2][3]

  • Materials: p-Cresol, chloroform, sodium hydroxide, ethanol, water, hydrochloric acid, ethyl acetate.

  • Procedure:

    • p-Cresol is dissolved in an aqueous ethanol solution containing sodium hydroxide.

    • The solution is heated, and chloroform is added dropwise with vigorous stirring.

    • The reaction is refluxed for several hours.

    • After cooling, the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is acidified with hydrochloric acid.

    • The product, 2-hydroxy-5-methylbenzaldehyde, is extracted with ethyl acetate and purified.

Step 2: Reduction and Cyclization to 5-Methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

The synthesized 2-hydroxy-5-methylbenzaldehyde can then be converted to the corresponding boronic acid and subsequently cyclized. A more direct route involves the reduction of 2-formyl-5-methylphenylboronic acid.

  • Materials: 2-Formyl-5-methylphenylboronic acid, sodium borohydride (NaBH₄), methanol, water, hydrochloric acid.

  • Procedure:

    • 2-Formyl-5-methylphenylboronic acid is dissolved in methanol.

    • Sodium borohydride is added portion-wise at a controlled temperature.

    • The reaction is stirred until completion, monitored by TLC.

    • The solvent is removed under vacuum.

    • The residue is dissolved in water and acidified with hydrochloric acid to induce cyclization and precipitation of the product.

    • The solid 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is collected by filtration, washed with cold water, and dried.

Potential Derivatives and Their Biological Activities

Benzoxaboroles, including the 5-methyl derivative, are known to exhibit a broad spectrum of biological activities, primarily as antifungal and antibacterial agents. The mechanism of action often involves the covalent interaction of the boron atom with active site residues of key enzymes.

Antifungal Activity

The primary antifungal mechanism of benzoxaboroles, such as the FDA-approved drug tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), is the inhibition of leucyl-tRNA synthetase (LeuRS).[4][5] This enzyme is crucial for protein synthesis in fungi. By forming a stable adduct with tRNALeu in the editing site of LeuRS, benzoxaboroles effectively halt protein production, leading to fungal cell death.[4] It is highly probable that 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole exhibits a similar mechanism of action.

Table 1: Antifungal Activity of Representative Benzoxaborole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Tavaborole (AN2690)Candida albicans8[6]
Unsubstituted BenzoxaboroleCandida albicans8[6]
3-Piperazino-benzoxaboroleCandida albicans62[6]
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicansModerate Activity[7]
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus nigerHigher Activity[7]

Note: Data for the 5-methyl derivative is inferred from structurally similar compounds.

Antibacterial Activity

Benzoxaboroles have also demonstrated potent antibacterial activity, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). One of the key mechanisms is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8] By inactivating these enzymes, benzoxaboroles can restore the efficacy of conventional antibiotics.

Table 2: Antibacterial Activity of Representative Benzoxaborole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Imidazothiazole-benzoxazepine derivative (6l)MRSA3.125 - 6.25[9]
Imidazothiazole-benzoxazepine derivative (6s)MRSA3.125 - 6.25[9]
Imidazothiazole-benzoxazepine derivative (6t)MRSA3.125 - 6.25[9]
5-Trifluoromethyl-2-formylphenylboronic acidBacillus cereusLower than Tavaborole[7]

Note: Data for the 5-methyl derivative is inferred from structurally similar compounds.

Table 3: Inhibition of β-Lactamases by Benzoxaborole Derivatives

CompoundEnzymeKᵢ (nM)Reference
6-Aryloxy benzoxaborole (22)AmpC P99Low nanomolar[8]
6-Aryloxy benzoxaborole (22)CMY-2Low nanomolar[8]
3-Azidomethylphenyl boronic acid (3)AmpC700[10]
Triazole derivative (10a)AmpC140[10]

Note: Data for the 5-methyl derivative is inferred from structurally similar compounds.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key workflows and mechanisms of action.

experimental_workflow cluster_synthesis Synthesis of 5-Methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole cluster_evaluation Biological Evaluation start This compound (Starting Material) formylation Ortho-formylation (Duff or Reimer-Tiemann Reaction) start->formylation intermediate 2-Formyl-5-methylphenylboronic Acid formylation->intermediate reduction Reduction & Cyclization (e.g., with NaBH4) intermediate->reduction product 5-Methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole reduction->product antifungal Antifungal Assays (MIC determination) product->antifungal antibacterial Antibacterial Assays (MIC, Kᵢ determination) product->antibacterial

Caption: Synthetic workflow for 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

antifungal_moa cluster_fungal_cell Fungal Cell benzoxaborole 5-Methylbenzoxaborole Derivative inhibition Formation of stable Benzoxaborole-tRNALeu adduct benzoxaborole->inhibition leu_rs Leucyl-tRNA Synthetase (LeuRS) (Editing Site) leu_rs->inhibition trna tRNALeu trna->inhibition protein_synthesis Protein Synthesis inhibition->protein_synthesis BLOCKS cell_death Fungal Cell Death protein_synthesis->cell_death leads to

Caption: Antifungal mechanism of action via LeuRS inhibition.

antibacterial_moa cluster_bacterial_cell Bacterial Cell (e.g., MRSA) beta_lactam β-Lactam Antibiotic inactivation Inactivation of β-Lactam Antibiotic beta_lactam->inactivation cell_wall Bacterial Cell Wall Synthesis beta_lactam->cell_wall INHIBITS beta_lactamase β-Lactamase Enzyme beta_lactamase->inactivation inhibition Inhibition of β-Lactamase beta_lactamase->inhibition benzoxaborole 5-Methylbenzoxaborole Derivative benzoxaborole->inhibition inhibition->inactivation PREVENTS cell_lysis Bacterial Cell Lysis cell_wall->cell_lysis disruption leads to

Caption: Antibacterial mechanism via β-lactamase inhibition.

Conclusion and Future Directions

The derivatives of this compound, particularly 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, represent a promising frontier in the development of novel therapeutic agents. Their straightforward synthesis and potent, well-characterized biological activities make them attractive candidates for further investigation. This guide provides a solid foundation for researchers to embark on the synthesis and evaluation of these compounds. Future research should focus on the in-depth characterization of the 5-methyl derivative and its analogs, including comprehensive structure-activity relationship studies, in vivo efficacy, and safety profiling. The exploration of this chemical space holds the potential to deliver next-generation antifungal and antibacterial drugs to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Safety Guide on 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for 2-Hydroxy-5-methylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's potential hazards and safe handling procedures.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding the compound's behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula C7H9BO3ChemBK[1]
Molar Mass 151.96 g/mol ChemBK[1], Sigma-Aldrich
Appearance SolidSigma-Aldrich
Density 1.26 ± 0.1 g/cm³ (Predicted)ChemBK[1]
Boiling Point 343.7 ± 52.0 °C (Predicted)ChemBK[1]
pKa 8.71 ± 0.58 (Predicted)ChemBK[1]
Purity 97%Sigma-Aldrich

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements.

Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Data sourced from Sigma-Aldrich and PubChem.[2]

The GHS classification dictates the precautionary measures that must be taken when handling this compound. The logical workflow for hazard communication is depicted in the diagram below.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_label_elements Label Elements cluster_prevention Precautionary Statements (Prevention) cluster_response Precautionary Statements (Response) H302 H302: Harmful if swallowed Pictogram GHS07 (Exclamation Mark) H302->Pictogram H315 H315: Causes skin irritation H315->Pictogram H319 H319: Causes serious eye irritation H319->Pictogram H335 H335: May cause respiratory irritation H335->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord P261 P261: Avoid breathing dust/fume/gas/mist/vapors/spray SignalWord->P261 P280 P280: Wear protective gloves/protective clothing/eye protection/face protection SignalWord->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. SignalWord->P305_P351_P338

GHS Hazard Communication Workflow for this compound.

Toxicological Information

Detailed toxicological studies on this compound are limited. Most safety data sheets indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] No specific LD50 or LC50 data is readily available in the reviewed documents. The primary identified toxicological concerns are acute oral toxicity, skin and eye irritation, and respiratory tract irritation upon inhalation.[2][3]

Carcinogenicity data is also not established. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[3]

Experimental Protocols

The safety data provided in the SDS is based on standardized GHS classification protocols. However, specific experimental details for the toxicological assessment of this compound are not provided in the publicly available safety data sheets. For researchers requiring detailed experimental methodologies, it would be necessary to consult peer-reviewed toxicological studies or conduct specific assays according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

The general workflow for assessing the safety of a chemical compound like this compound is illustrated below.

Chemical_Safety_Assessment_Workflow cluster_physchem Physicochemical Characterization cluster_tox_assessment Toxicological Assessment cluster_hazard_comm Hazard Communication substance This compound properties Determine Properties: - Molecular Weight - Boiling Point - Density - Purity substance->properties acute_tox Acute Toxicity Testing (Oral, Dermal, Inhalation) properties->acute_tox irritation Irritation/Corrosion Testing (Skin, Eye) properties->irritation ghs_class GHS Classification acute_tox->ghs_class irritation->ghs_class mutagenicity Genotoxicity/Mutagenicity Assays mutagenicity->ghs_class sds_prep Safety Data Sheet (SDS) Preparation ghs_class->sds_prep

General Workflow for Chemical Safety Assessment.

Safe Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.

  • Recommended storage is in an inert atmosphere, in a freezer under -20°C.[1]

First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and boron oxides.[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant.[3][4] Do not allow it to enter drains or waterways. Disposal must be in accordance with local, state, and federal regulations.

References

Commercial Suppliers and Synthetic Applications of 2-Hydroxy-5-methylphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Hydroxy-5-methylphenylboronic acid (CAS No. 259209-21-7) is a valuable building block in organic synthesis, particularly for the construction of complex bioactive molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has positioned it as a key reagent in the development of novel therapeutics, including enzyme inhibitors. This in-depth guide provides a comprehensive overview of commercial suppliers, key chemical data, and a detailed experimental protocol for its application in the synthesis of a potent enzyme inhibitor.

Commercial Availability and Properties

A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The table below summarizes key quantitative data from several commercial vendors to facilitate easy comparison.

SupplierProduct Code/CAS No.PurityAvailable QuantitiesAdditional Information
Manchester Organics S32791Information not specified1gLead time 4-6 weeks.[1]
Sigma-Aldrich (Ambeed) AMBH2D6F4EBB≥97%VariesStorage: Inert atmosphere, freezer under -20°C.[2][3]
Biosynth JKA20921Information not specifiedVariesHigh-quality reference standards.
BLD Pharm 259209-21-7Information not specifiedVariesProvides NMR, HPLC, LC-MS, UPLC data.[4]
CymitQuimica (Fluorochem) 10-F437122≥95%250mg, 1g, 5g, 10g, 25gSolid form.
Achmem BDJHH022722Information not specifiedVariesStorage: Inert atmosphere, freezer under -20°C.[5]

Chemical Properties:

  • Molecular Formula: C₇H₉BO₃

  • Molecular Weight: 151.96 g/mol

  • Physical Form: Solid[2]

  • Storage Conditions: Inert atmosphere, store in a freezer at temperatures below -20°C.[2][5]

Application in the Synthesis of Bioactive Molecules

This compound is a versatile reagent in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][7] This reaction is instrumental in the synthesis of biaryl compounds, a common structural motif in many biologically active molecules and approved drugs.[6] The presence of both a hydroxyl and a methyl group on the phenyl ring allows for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

A significant application of this boronic acid is in the development of enzyme inhibitors. Boronic acid-containing compounds have gained prominence in drug discovery, with bortezomib being a notable example of an FDA-approved proteasome inhibitor. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to potent and specific inhibition.

Role in Targeting the LSD1-CoREST Signaling Pathway

One of the key therapeutic targets where molecules derived from this compound have shown promise is Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). It is a component of several large transcriptional co-repressor complexes, including the CoREST complex. Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. The inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes, offering a promising strategy for cancer treatment.

The following diagram illustrates the role of LSD1 in the CoREST complex and its impact on gene transcription.

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex with Histone_H3 Histone H3 (H3K4me1/2) LSD1->Histone_H3 targets HDAC1_2 HDAC1/2 CoREST->HDAC1_2 recruits CoREST->Histone_H3 targets HDAC1_2->Histone_H3 targets Demethylated_H3 Histone H3 (H3K4me0) Histone_H3->Demethylated_H3 demethylation Gene_Expression Gene Expression Histone_H3->Gene_Expression permits Transcription_Repression Transcription Repression Demethylated_H3->Transcription_Repression LSD1_Inhibitor LSD1 Inhibitor (e.g., derived from This compound) LSD1_Inhibitor->LSD1 inhibits

Caption: The LSD1-CoREST signaling pathway and its inhibition.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound in the synthesis of biaryl compounds. This protocol is based on established procedures for this type of reaction.

Reaction Scheme:

Suzuki_Coupling cluster_reactants A This compound Plus1 + B Aryl Halide (Ar-X) reaction B->reaction Pd Catalyst, Base Solvent, Heat C Biaryl Product Plus2 + reaction->C

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent to the flask via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Safety Precautions:

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

This guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. For specific applications and troubleshooting, researchers are encouraged to consult the primary literature and technical resources from suppliers.

References

The Versatility of 2-Hydroxy-5-methylphenylboronic Acid: A Technical Review of its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylphenylboronic acid is a versatile organic compound that has garnered significant interest in various scientific disciplines. Its unique structural features, combining a boronic acid moiety with a hydroxyl and a methyl group on the phenyl ring, impart distinct chemical properties that make it a valuable tool in organic synthesis, medicinal chemistry, and sensor technology. The ortho-hydroxyl group can participate in intramolecular coordination, influencing the electronic properties and reactivity of the boronic acid. This technical guide provides an in-depth review of the utility of this compound, summarizing key quantitative data, detailing experimental protocols for its application, and illustrating relevant chemical and biological pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₉BO₃[1]
Molecular Weight 151.96 g/mol [1]
Appearance Solid-
Storage Temperature Inert atmosphere, store in freezer, under -20°C[1]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl structures which are prevalent in many biologically active compounds.[2] this compound serves as a valuable coupling partner in these palladium-catalyzed reactions.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products Reactant1 This compound Reaction + Reactant1->Reaction Reactant2 Aryl Halide (Ar-X) Reactant2->Reaction Product Biaryl Product Catalyst Pd Catalyst Base Catalyst->Reaction Reaction->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. It proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' ArPdX->ArPdAr [Ar'B(OH)3]- Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Boronate [Ar'B(OH)3]- Base Base (e.g., K2CO3) ArX Ar-X BoronicAcid Ar'B(OH)2 BoronicAcid->Boronate Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, potassium carbonate, and palladium(II) acetate.[5]

  • Add DMF and water to the flask.[5]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[5]

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.[5]

  • After completion, cool the reaction to room temperature and add water (20 mL).[5]

  • Extract the mixture with ethyl acetate (3 x 20 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5]

Application in Fluorescent Sensors for Saccharide Detection

Boronic acids are known to interact reversibly with diols to form cyclic boronate esters. This property has been extensively utilized in the development of fluorescent sensors for saccharides, such as glucose.[6][7] The binding event modulates the fluorescence properties of a nearby fluorophore through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).

Sensing Mechanism

A common sensing mechanism involves the quenching of fluorescence by the boronic acid moiety in its unbound state. Upon binding to a saccharide, the electronic properties of the boron atom change, which can disrupt the quenching mechanism and lead to an increase in fluorescence intensity.

Sensing_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Sensor_Off Fluorophore-Linker-Boronic Acid Quenching PET Quenching Sensor_Off->Quenching Sensor_On Fluorophore-Linker-Boronate Ester Sensor_Off->Sensor_On + Saccharide Sensor_On->Sensor_Off - Saccharide Emission Fluorescence Emission Sensor_On->Emission Saccharide Saccharide (e.g., Glucose)

Caption: General mechanism of a boronic acid-based fluorescent saccharide sensor.

Quantitative Data for a Related Fluorescent Boronic Acid Sensor

While specific quantitative data for a sensor based on this compound is not available, the following table presents data for a related boronic acid-based fluorescent sensor for glucose and fructose, demonstrating the principles of this application.[6]

AnalyteDissociation Constant (K_D)Fold Change in Fluorescence
Glucose -~2.4 - 3.0 fold decrease at 60mM
Fructose -~9-fold decrease at 60mM

Data is for o-BMOQBA from the cited literature and serves as an illustrative example.[6]

Experimental Protocol: General Synthesis of a Boronic Acid-Based Fluorescent Probe

The following is a general, illustrative procedure for the synthesis of a fluorescent boronic acid probe, which could be adapted for this compound.

Materials:

  • A suitable fluorophore with a reactive group (e.g., a bromoalkyl-substituted fluorophore)

  • This compound

  • A suitable base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., acetonitrile or DMF)

Procedure:

  • Dissolve the bromoalkyl-substituted fluorophore and this compound in the chosen solvent in a round-bottom flask.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the fluorescent boronic acid probe.

Applications in Boronate Affinity Chromatography

Boronate affinity chromatography is a powerful technique for the separation and purification of molecules containing cis-diol functionalities, such as glycoproteins, nucleosides, and carbohydrates.[8][9] The principle relies on the reversible formation of covalent bonds between the boronic acid ligand immobilized on a stationary phase and the cis-diols of the target molecule.

Workflow for Boronate Affinity Chromatography

The workflow involves loading the sample onto the column at a pH where the boronic acid is in its anionic, tetrahedral form, allowing for binding to the cis-diols. After washing away unbound molecules, the target molecules are eluted by changing the pH to an acidic condition, which disrupts the boronate-diol interaction.[10]

BAC_Workflow Start Start Load Load Sample (pH > pKa of Boronic Acid) Start->Load Wash Wash with Binding Buffer Load->Wash cis-Diol molecules bind to column Elute Elute with Acidic Buffer (pH < pKa of Boronic Acid) Wash->Elute Non-binding molecules are washed away Collect Collect Purified Diol-containing Molecules Elute->Collect Bound molecules are released End End Collect->End

Caption: General workflow for boronate affinity chromatography.

Experimental Protocol: General Procedure for Boronate Affinity Chromatography

This protocol outlines a general procedure for the separation of a glycoprotein using a boronate affinity column.[9][10]

Materials:

  • Boronate affinity chromatography column (with an appropriate immobilized phenylboronic acid derivative)

  • Binding Buffer (e.g., 50 mM phosphate buffer, pH 8.5)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 3.0)

  • Sample containing the target glycoprotein

Procedure:

  • Equilibrate the boronate affinity column with 5-10 column volumes of Binding Buffer.

  • Dissolve or dilute the sample in the Binding Buffer.

  • Load the sample onto the equilibrated column at a controlled flow rate.

  • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

  • Elute the bound glycoprotein from the column using the Elution Buffer.

  • Collect fractions and monitor the protein concentration using a suitable method (e.g., UV absorbance at 280 nm).

  • Neutralize the collected fractions immediately with a suitable buffer if the protein is sensitive to low pH.

Potential in Medicinal Chemistry

The 2-hydroxy-5-methylphenyl scaffold is of interest in medicinal chemistry due to its presence in molecules with reported biological activities. For instance, related structures have been investigated for their neuroprotective effects and as enzyme inhibitors.

Serine Protease Inhibition

Arylboronic acids are known to be competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[11] The boronic acid is thought to form a tetrahedral adduct with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.

Serine_Protease_Inhibition Enzyme Serine Protease Active Site Ser-OH His-N Complex Tetrahedral Adduct Ser-O-B(OH)2-R His-N H+ Enzyme:ser->Complex:ser Nucleophilic attack Inhibitor Arylboronic Acid R-B(OH)2

Caption: Proposed mechanism of serine protease inhibition by an arylboronic acid.

While specific inhibition constants (Ki) for derivatives of this compound are not available, studies on other arylboronic acids have shown potent inhibition of these enzymes.[11]

Conclusion

This compound is a valuable and versatile chemical entity with demonstrated and potential applications across various fields of chemical and biological sciences. Its utility in the robust Suzuki-Miyaura cross-coupling for the synthesis of complex biaryls, its application in the design of fluorescent sensors for biologically relevant molecules like saccharides, and its role in affinity-based separation techniques highlight its importance. Furthermore, the underlying scaffold holds promise for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of these applications, supported by generalized experimental protocols and mechanistic diagrams, to aid researchers and professionals in leveraging the full potential of this compound in their work. Further research to quantify the specific reactivity and binding properties of this compound in these applications will undoubtedly expand its utility and impact.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1] These attributes make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds.[2][3][4]

This document provides detailed application notes and a generalized protocol for the use of 2-Hydroxy-5-methylphenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of the ortho-hydroxyl group can present unique challenges, including potential interference with the palladium catalyst. Therefore, careful optimization of reaction parameters is often necessary to achieve high yields. These notes are intended to guide researchers in developing robust and efficient coupling procedures for this versatile building block.

Challenges and Considerations

The ortho-hydroxyl group in this compound can coordinate to the palladium center, potentially leading to catalyst inhibition or altered reactivity. Careful selection of ligands, bases, and solvents is crucial to mitigate these effects and promote the desired cross-coupling pathway. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[5]

Data Presentation: Optimized Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on general literature procedures for similar ortho-hydroxy-substituted arylboronic acids and may require further optimization for specific substrates.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane1101680-90
32-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (5:1)902470-85
44-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2)t-Amyl Alcohol1101875-88
51-IodonaphthalenePdCl₂(dppf) (3)-Na₂CO₃ (2)Acetonitrile/H₂O (4:1)801090-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or Na₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, Acetonitrile, t-Amyl Alcohol)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source (e.g., oil bath or heating mantle)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, ligand (if applicable), and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent and degassed water (if using a biphasic system) to the reaction vessel via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system to yield the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base vessel Add to Dry Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Ar/N2) vessel->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Chromatography) extract->purify product Isolated Product purify->product Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex1 R1-Pd(II)L2-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation [R2-B(OR)3]- pd2_complex2 R1-Pd(II)L2-R2 transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 R1-R2 base_activation

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-5-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This versatile building block is of significant interest in drug discovery and materials science due to the functionalities it introduces into the target molecules.

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used methods for the synthesis of biaryl and heteroaryl compounds.[1][2] this compound is a valuable reagent in these transformations, offering the ability to introduce a substituted phenolic moiety. The hydroxyl group can act as a handle for further functionalization or play a crucial role in the biological activity of the final product. Boronic acids are generally favored in these reactions due to their stability, low toxicity, and the ease of removal of boron-containing byproducts.[3]

The core of this chemistry lies in a catalytic cycle involving a palladium catalyst that facilitates the coupling of the boronic acid with an organic halide or triflate.[1] The selection of the appropriate catalyst, ligands, base, and solvent system is critical for achieving high yields and purity.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of steps involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)L_n-X Ar-Pd(II)Ln-X Pd(0)L_n->Ar-Pd(II)L_n-X R-X Ar-X (Aryl Halide) Oxidative_Addition Oxidative Addition Ar-Pd(II)L_n-R' Ar-Pd(II)Ln-R' Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-R' Boronic_Acid R'-B(OH)2 (this compound) Transmetalation Transmetalation Base Base Ar-Pd(II)L_n-R'->Pd(0)L_n Ar-R' Ar-R' (Product) Ar-Pd(II)L_n-R'->Ar-R' Reductive_Elimination Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is often facilitated by a base.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Experimental Protocols

The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound with aryl halides. Reaction conditions should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a standard starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Dimethoxyethane (DME)

  • Water

Procedure:

  • In a microwave reaction vessel, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and Na₂CO₃ (1.0 mmol).

  • Add DME (3 mL) and water (1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following table summarizes representative data for the cross-coupling of this compound with various aryl halides. Yields are dependent on the specific substrates and reaction conditions employed.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001292
21-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)120 (MW)0.585
32-BromopyridinePdCl₂(dppf) (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901678
44-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)t-BuOH/H₂O (10:1)1102465
51-IodonaphthalenePd(OAc)₂ (1)P(t-Bu)₃ (2)K₂CO₃ (2)DMF80895

Note: This data is representative and compiled from typical Suzuki-Miyaura reaction conditions. Actual yields may vary.

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - Aryl Halide - Boronic Acid - Base Catalyst Add Catalyst and Ligand Reactants->Catalyst Inert Inert Atmosphere (N2 or Ar) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The biaryl scaffold formed through the coupling of this compound is a common motif in many biologically active molecules and pharmaceutical drugs.[4] The presence of the hydroxyl and methyl groups on the phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the hydroxyl group can participate in hydrogen bonding with biological targets, enhancing binding affinity. This makes this compound a valuable building block for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound provide an efficient and versatile method for the synthesis of substituted biaryl compounds. The protocols and data presented here serve as a guide for researchers to apply this important transformation in their synthetic endeavors. Optimization of reaction parameters such as catalyst, ligand, base, and solvent is crucial for achieving the desired outcomes for specific substrates. The continued development of more active and robust catalyst systems will further expand the utility of this valuable synthetic tool in both academic and industrial research.

References

Application Notes and Protocols: 2-Hydroxy-5-methylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-5-methylphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its unique structural features, including the ortho-hydroxyl group and the methyl substituent, allow for the synthesis of complex molecular architectures with diverse biological activities. The boronic acid moiety's ability to be transformed into various functional groups makes it an invaluable tool in the construction of novel therapeutic agents.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds. A key application highlighted is its role in the preparation of substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives, which have demonstrated promising antibacterial activity.[2][3][4][5][6]

Key Application: Synthesis of Antibacterial Agents

A significant application of this compound is in the synthesis of scaffolds for novel antibacterial agents. The 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid core is a key intermediate that can be further derivatized to produce compounds with potent activity against various bacterial strains, including clinically relevant pathogens like Staphylococcus aureus and Escherichia coli.[3][5]

Synthetic Strategy Overview

The overall strategy involves a two-stage process. First, a Suzuki-Miyaura cross-coupling reaction is employed to synthesize the key intermediate, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequently, this intermediate undergoes further chemical modifications, such as esterification and hydrazide formation, to generate a library of derivatives for biological evaluation.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Derivatization and Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B 1-Bromo-5-oxopyrrolidine-3-carboxylic Acid (Hypothetical Partner) B->C D 1-(2-hydroxy-5-methylphenyl)- 5-oxopyrrolidine-3-carboxylic Acid C->D E Esterification / Amidation D->E F Hydrazide Formation E->F G Hydrazone Synthesis F->G H Library of Derivatives G->H I Antibacterial Screening (MIC/MBC) H->I J Lead Compound Identification I->J

Figure 1: General workflow for the synthesis and evaluation of antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable brominated pyrrolidinone precursor.

Materials:

  • This compound

  • 1-Bromo-5-oxopyrrolidine-3-carboxylic acid (or its ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.2 equivalents), 1-Bromo-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify with 1M HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol outlines the conversion of the carboxylic acid intermediate to its corresponding hydrazide, a key step for further derivatization.

Materials:

  • 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Hydrazine hydrate

Procedure:

  • To a solution of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.

  • Heat the mixture at reflux for 8 hours to form the methyl ester.[3]

  • Cool the reaction mixture and then add hydrazine hydrate (excess).

  • Heat the mixture at reflux for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature. The product, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, will often precipitate.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum.

Protocol 3: Antibacterial Activity Assay (MIC and MBC Determination)

The antibacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Cefuroxime, Oxacillin, Ampicillin)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. A viability indicator like resazurin can also be used.

  • To determine the MBC, aliquot a small volume from the wells showing no growth (at and above the MIC) onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37 °C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

Quantitative Data

The following tables summarize the antibacterial activity of derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid against various bacterial strains.[3][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDDerivative TypeS. aureusL. monocytogenesB. cereusE. coli
Hydrazone 1 Benzylidene3.915.662.531.2
Hydrazone 2 5-Nitrofuranyl7.87.815.615.6
Hydrazone 3 5-Nitrothiophenyl7.87.87.87.8
Cefuroxime (Control)7.815.662.4125
Oxacillin (Control)1.953.915.23>1000
Ampicillin (Control)7.815.631.262.5

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Compound IDDerivative TypeS. aureusL. monocytogenesB. cereusE. coli
Hydrazone 1 Benzylidene7.831.25>12562.5
Hydrazone 2 5-Nitrofuranyl15.615.631.2531.25
Hydrazone 3 5-Nitrothiophenyl15.615.631.2515.6
Cefuroxime (Control)15.631.25>125>125
Oxacillin (Control)3.97.831.25>1000
Ampicillin (Control)15.631.2562.5125

Visualizations

The proposed mechanism of action for many boronic acid-containing drugs involves the formation of a reversible covalent bond with serine residues in the active site of enzymes. While the specific target for the antibacterial compounds presented is not fully elucidated, a general representation of this interaction is depicted below.

Figure 2: General mechanism of serine protease inhibition by a boronic acid derivative.

The experimental workflow for the synthesis and evaluation of the antibacterial agents is a logical progression from chemical synthesis to biological testing.

Experimental_Workflow Start Start Synthesis Synthesis of 1-phenyl-5-oxopyrrolidine -3-carboxylic acid Start->Synthesis Derivatization Synthesis of Hydrazide and Hydrazone Derivatives Synthesis->Derivatization Purification Purification and Characterization (NMR, MS) Derivatization->Purification MIC_Assay MIC Determination Purification->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Data_Analysis Data Analysis and SAR Studies MBC_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: Experimental workflow for synthesis and antibacterial evaluation.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, particularly in the field of drug discovery and materials science.[1] Biaryl motifs are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals, where they often play a crucial role in defining the molecule's biological activity and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds between aromatic rings, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid building blocks.[2]

2-Hydroxy-5-methylphenylboronic acid is a valuable reagent in the synthesis of substituted biaryl compounds. The presence of the ortho-hydroxyl group can influence the reactivity of the boronic acid and provides a handle for further functionalization or for directing metallation reactions. The methyl group at the para-position can also modulate the electronic properties and lipophilicity of the resulting biaryl products. These application notes provide a comprehensive overview of the synthesis of biaryl compounds using this compound, including detailed experimental protocols, illustrative data, and diagrams of the reaction mechanism and workflow.

Data Presentation: Illustrative Reaction Parameters and Yields

While comprehensive, directly comparable data for the Suzuki-Miyaura coupling of this compound with a wide array of aryl halides is not extensively tabulated in the literature, the following tables present illustrative data based on typical outcomes for similar substituted arylboronic acids. These tables are intended to provide a general guideline for expected yields and reaction conditions. Optimization is recommended for each specific substrate pairing.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001292
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90888
34-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF/H₂O (10:1)801685
41-Bromo-2,4-difluorobenzenePd(dppf)Cl₂ (3)-K₃PO₄ (2)DMF/H₂O (5:1)1101289
52-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1001878

Table 2: Illustrative Suzuki-Miyaura Coupling of this compound with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)Dioxane/H₂O (10:1)1102475
21-Chloro-4-nitrobenzenePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)t-BuOH/H₂O (5:1)1001882
34-ChlorobenzonitrilePd(OAc)₂ (3)cataCXium A (6)K₃PO₄ (3)Toluene1202470

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (10 mL)

  • Degassed deionized water (1 mL)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen) with manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed toluene and degassed deionized water via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_halide Ar¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition OxAdd->PdII_halide Ar¹-X Transmetalation Transmetalation PdII_aryl Ar¹-Pd(II)L₂-Ar² PdII_halide->PdII_aryl Transmetalation Transmetalation->PdII_aryl [Ar²-B(OH)₃]⁻ PdII_aryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar¹-Ar² (Biaryl Product) PdII_aryl->Product   RedElim->Product Boronic_Acid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ Boronic_Acid->Boronate + Base Aryl_Halide Ar¹-X Aryl_Halide->OxAdd Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

Workflow Start Start: Reagents & Glassware Setup Reaction Setup under Inert Atmosphere (Boronic Acid, Aryl Halide, Catalyst, Base) Start->Setup Reaction Solvent Addition & Heating (e.g., 100°C, 12-18h) Setup->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Drying, Concentration & Column Chromatography Workup->Purification Product Pure Biaryl Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for biaryl synthesis.

Role of Biaryl Synthesis in Drug Discovery

DrugDiscovery BuildingBlocks Diverse Building Blocks (e.g., this compound) Suzuki Suzuki-Miyaura Coupling BuildingBlocks->Suzuki BiarylLibrary Library of Novel Biaryl Compounds Suzuki->BiarylLibrary Screening High-Throughput Screening (Biological Assays) BiarylLibrary->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of biaryl synthesis in the drug discovery process.

References

2-Hydroxy-5-methylphenylboronic Acid: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Hydroxy-5-methylphenylboronic acid is a valuable bifunctional reagent in organic synthesis, featuring both a boronic acid moiety and a phenolic hydroxyl group. This unique combination allows for its participation in a variety of cross-coupling reactions, making it a key building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C and C-X bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Key Applications

The primary applications of this compound lie in its utility as a coupling partner in palladium- and copper-catalyzed reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound serves as an excellent nucleophilic partner for coupling with a wide range of organic halides and triflates, leading to the synthesis of substituted biaryl compounds. These biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

  • Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds. The phenolic hydroxyl group of this compound can be utilized, or it can act as the aryl source for coupling with various alcohols, phenols, and amines. This reaction is particularly advantageous due to its often mild reaction conditions, which can be conducted at room temperature and open to the air.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura and Chan-Lam couplings utilizing this compound. These serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100880-90
32-BromopyridinePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene1101675-85
44-ChlorotoluenePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1002460-70

Table 2: Chan-Lam Coupling of this compound

EntryCoupling PartnerCopper Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Aniline (N-Arylation)Cu(OAc)₂ (10)Pyridine (20)DCMRT2470-80
2Phenol (O-Arylation)Cu(OAc)₂ (20)NoneDCMRT4865-75
3Imidazole (N-Arylation)CuI (10)1,10-Phenanthroline (20)DMF1102470-85
4Methanol (O-Arylation)Cu(OAc)₂ (15)NoneMethanolReflux1250-60

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound, the aryl bromide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Chan-Lam O-Arylation

This protocol provides a general method for the copper-catalyzed O-arylation of a phenol using this compound.

Materials:

  • Phenol (1.0 equiv)

  • This compound (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Pyridine (optional, as a ligand or base)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a flask, add the phenol, this compound, and copper(II) acetate.

  • If using, add molecular sieves.

  • Add the solvent and pyridine (if required).

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Workup (Extraction) monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Workflow cluster_setup Reaction Setup cluster_reaction_cl Reaction cluster_workup_cl Workup & Purification mix Combine: - this compound - Amine/Phenol - Cu(OAc)₂ add_solvent Add Solvent (e.g., DCM) mix->add_solvent stir Stir at Room Temperature (Open to Air) add_solvent->stir monitor_cl Monitor Progress (TLC/GC-MS) stir->monitor_cl filter Filter through Celite monitor_cl->filter concentrate Concentrate Filtrate filter->concentrate purify_cl Column Chromatography concentrate->purify_cl product_cl Isolated Aryl Ether/Amine purify_cl->product_cl

Caption: General experimental workflow for a Chan-Lam cross-coupling reaction.

Application Notes & Protocols: Strategic Ligand Selection for Suzuki Reactions Involving 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is pivotal in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials.[2][3] The coupling of 2-Hydroxy-5-methylphenylboronic acid presents unique challenges due to the steric hindrance imposed by the ortho-hydroxyl group and its potential to coordinate with the metal center. Furthermore, like many electron-rich boronic acids, it can be susceptible to competitive side reactions such as protodeboronation, especially at elevated temperatures.[4]

Strategic selection of the phosphine ligand is therefore critical to modulate the palladium catalyst's activity and stability, ensuring an efficient reaction.[4] Bulky, electron-rich ligands are known to facilitate the key steps of oxidative addition and reductive elimination, which are often crucial for the successful coupling of sterically demanding substrates.[1][5] This document provides a guide to ligand selection, experimental protocols, and workflows for the successful Suzuki-Miyaura coupling of this compound.

Ligand Selection for Hindered Substrates

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is profoundly influenced by the steric and electronic properties of its ancillary ligands.[6] For sterically hindered substrates like this compound, ligands must promote the formation of a coordinatively unsaturated, active Pd(0) species while accelerating the rate-limiting steps of the catalytic cycle.

Key Ligand Classes:

  • Bulky Biaryl Monophosphines (Buchwald Ligands): This class of ligands, such as SPhos, XPhos, and RuPhos, has proven exceptionally effective for challenging cross-coupling reactions.[5][7] Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition, even with less reactive aryl chlorides.[2][5] These are often the first choice for hindered systems.

  • Dialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are highly electron-donating and sterically demanding. They are effective in promoting the coupling of unreactive aryl chlorides and sterically hindered boronic acids.[8][9]

  • Indolyl Phosphine Ligands: This class of ligands has demonstrated high activity for the coupling of aryl tosylates and can be effective for a range of substrates, including those with steric challenges.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium, making them highly active catalysts for coupling unreactive substrates like aryl chlorides.[8]

The choice of ligand often requires empirical screening to find the optimal conditions for a specific pair of coupling partners.

Data Presentation: Ligand Performance in Challenging Suzuki Couplings

The following table summarizes the general performance and applicability of various ligand classes for Suzuki-Miyaura couplings involving sterically hindered or otherwise challenging substrates, relevant to this compound.

Ligand ClassSpecific ExampleTypical SubstratesKey AdvantagesTypical Catalyst Loading (mol%)Reference
Biaryl Phosphines SPhos, XPhosAryl chlorides, bromides, tosylates; hindered boronic acidsHigh activity, broad scope, thermal stability, effective at room temperature.[1][5]0.5 - 2.0[1][5][7]
Dialkylphosphines PCy₃, P(t-Bu)₃Deactivated aryl chlorides, hindered substratesStrong electron-donating ability, promotes oxidative addition.[8]1.0 - 4.0[8][9]
Indolyl Phosphines CM-phosAryl tosylates, non-activated aryl halidesHigh activity at low catalyst loadings, tunable structure.[10]0.2 - 2.0[10]
Ferrocenyl Phosphines dppfAryl bromides, iodidesGood performance in a variety of couplings, often used in standard protocols.0.1 - 5.0[11]

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for ligand screening.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) OxAdd->Transmetal Transmetalation (+ Ar'-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination (- Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Aryl Halide - Boronic Acid - Base reaction_setup Dispense Reagents & Catalyst into reaction array under Inert Gas prep_reagents->reaction_setup prep_catalyst Prepare Catalyst/Ligand Array in separate vials prep_catalyst->reaction_setup reaction_run Add Solvent, Seal, and Run Reaction (e.g., 100 °C, 12h) reaction_setup->reaction_run quench Quench Reactions & Prepare Samples reaction_run->quench analyze Analyze Yield/Conversion (LC-MS, GC-MS) quench->analyze select Select Optimal Ligand analyze->select

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This application note provides detailed information and protocols for the coupling of 2-Hydroxy-5-methylphenylboronic acid with various aryl halides. The presence of the ortho-hydroxyl group can present unique challenges and opportunities in reaction optimization. Careful selection of the base and solvent system is crucial for achieving high yields and minimizing side reactions. These notes are intended to guide researchers in developing robust and efficient coupling procedures for this versatile building block.

Core Concepts: The Role of Base and Solvent

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of base and solvent.

Base: The primary role of the base is to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[2] It does this by forming a more nucleophilic boronate species. Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact reaction rates and yields. For substrates with sensitive functional groups, milder bases like potassium fluoride (KF) may be employed.[2]

Solvent: The solvent system must solubilize the reactants and catalyst, and it can influence the reaction rate and selectivity. Often, a mixture of an organic solvent (e.g., toluene, dioxane, THF, DMF) and an aqueous phase is used. The water component is often necessary for the activity of inorganic bases. The choice of organic solvent can affect catalyst stability and the solubility of the intermediate species in the catalytic cycle.

Data Presentation: Recommended Base and Solvent Systems

The following table summarizes recommended base and solvent systems for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole). The yields provided are illustrative and based on typical outcomes for similar ortho-hydroxyphenylboronic acid couplings. Optimization for specific substrates is always recommended.

EntryBase (equiv.)Solvent System (v/v)Catalyst SystemTemp. (°C)Time (h)Typical Yield (%)Notes
1K₃PO₄ (2.0)Dioxane / H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285-95A robust and generally high-yielding system for many aryl bromides.[3]
2K₂CO₃ (2.0)Toluene / H₂O (4:1)Pd(dppf)Cl₂ (3 mol%)1001280-90A common and effective combination, particularly with electron-rich aryl halides.
3Cs₂CO₃ (2.0)DioxanePd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%)801688-98A stronger base, often effective for more challenging or sterically hindered couplings.
4Na₂CO₃ (2.0)DMF / H₂O (9:1)Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)110875-85Useful for less reactive aryl halides; higher temperatures may be required.
5KF (3.0)THFPd₂(dba)₃ (1.5 mol%) / PCy₃ (3 mol%)702470-80A milder base, suitable for substrates with base-sensitive functional groups.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using Potassium Phosphate in Dioxane/Water

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized water (2 mL, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, potassium phosphate, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling

Materials:

  • This compound (1.5 mmol, 1.5 equiv.)

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • N,N-Dimethylformamide (DMF) (5 mL, degassed)

  • Deionized water (0.5 mL, degassed)

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound, the aryl halide, potassium carbonate, and the palladium catalyst.

  • Add the degassed DMF and water.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20-30 minutes.

  • Cool the vessel to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-OR'(L2) Hydroxide/Alkoxide Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (+ Ar-Ar') Product Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ar-Pd(II)-X(L2) Boronic_Acid Boronic Acid (Ar'-B(OH)2) Boronic_Acid->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-OR'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base - Palladium Catalyst start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert_atm add_solvent Add Degassed Solvent System inert_atm->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Use of 2-Hydroxy-5-methylphenylboronic acid in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Researchers and professionals in drug development now have access to a detailed guide on the application of 2-Hydroxy-5-methylphenylboronic acid in the synthesis of valuable pharmaceutical intermediates. This versatile building block is instrumental in constructing complex molecular architectures, primarily through its utility in carbon-carbon bond-forming reactions, a cornerstone of modern medicinal chemistry.

This compound is a key reagent in the synthesis of a variety of organic compounds, some of which have shown significant potential as new therapeutic agents. Its unique substitution pattern allows for the strategic introduction of the 2-hydroxy-5-methylphenyl moiety into a target molecule. This is particularly relevant in the development of novel antibacterial and other pharmacologically active compounds.

This document provides detailed protocols for two key applications of this reagent's chemical family: the synthesis of pyrrolidinone-based antibacterial agents and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many approved drugs.

Key Application 1: Synthesis of Pyrrolidinone-Based Pharmaceutical Intermediates

A notable application is in the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. These compounds serve as a promising scaffold for the development of new antibacterial agents. The synthesis begins with a related precursor, 2-amino-4-methylphenol, which undergoes aza-Michael addition with itaconic acid to yield the core pyrrolidinone structure. This intermediate can then be further functionalized to produce a library of compounds for biological screening.[1][2][3]

Experimental Protocol: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid[1]

This protocol starts from 2-amino-4-methylphenol, a closely related compound to this compound.

Materials:

  • 2-amino-4-methylphenol

  • Itaconic acid

  • Water

Procedure:

  • A mixture of 2-amino-4-methylphenol (12.3 g, 100 mmol) and itaconic acid (13.0 g, 100 mmol) in 50 mL of water is heated at reflux for 6 hours.

  • The reaction mixture is then cooled to 4–6 °C.

  • The resulting precipitate is filtered off.

  • The solid is washed with cold water and hexane.

  • The product is then dried to yield 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Quantitative Data:

ProductStarting MaterialsYieldMelting Point (°C)
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid2-amino-4-methylphenol, Itaconic acid88%188–189
Methyl 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylate1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, Methanol, H₂SO₄97%116–117

Table 1: Summary of yields for the synthesis of the pyrrolidinone core and its methyl ester derivative.[1]

Key Application 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used in the pharmaceutical industry.[4] this compound is an excellent substrate for this reaction, allowing for the synthesis of hydroxylated biaryl compounds. These structures are key components in many biologically active molecules.

The general principle involves the palladium-catalyzed reaction of the boronic acid with an aryl halide in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

The following is a representative protocol for the Suzuki-Miyaura coupling reaction, based on general procedures for similar substrates.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Expected Quantitative Data for Similar Suzuki-Miyaura Reactions:

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O100295
4-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801292
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (1)Cs₂CO₃Dioxane/H₂O90698

Table 2: Representative yields and conditions for Suzuki-Miyaura coupling reactions with analogous boronic acids.

Visualizing the Synthetic Pathways

To better illustrate the processes described, the following diagrams outline the key transformations.

Synthesis_Workflow cluster_0 Application 1: Pyrrolidinone Synthesis A 2-Amino-4-methylphenol C 1-(2-Hydroxy-5-methylphenyl)- 5-oxopyrrolidine-3-carboxylic Acid A->C Aza-Michael Addition (Reflux in H₂O) B Itaconic Acid B->C D Further Derivatization C->D Esterification, Amidation, etc.

Caption: Workflow for the synthesis of pyrrolidinone intermediates.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-Ar'(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') PdII_B->Product ArX Aryl Halide (Ar-X) ArX->PdII_A BoronicAcid 2-Hydroxy-5-methylphenyl- boronic Acid (Ar'-B(OH)₂) BoronicAcid->PdII_B Base Base Base->PdII_B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

These application notes and protocols underscore the utility of this compound and its analogs as foundational materials in the synthesis of pharmaceutical intermediates. The provided methodologies offer a starting point for researchers to explore the synthesis of novel compounds with potential therapeutic applications.

References

One-Pot Synthesis of Alkyl-Phenylboronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl-phenylboronic acids are pivotal intermediates in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura cross-coupling. Their utility in the pharmaceutical and materials science industries necessitates efficient and scalable synthetic routes. Traditional multi-step syntheses of these compounds often involve the isolation of reactive organometallic intermediates, leading to lower overall yields and increased operational complexity. This document provides detailed application notes and experimental protocols for the one-pot synthesis of alkyl-phenylboronic acids, offering a streamlined and effective alternative. These methods are designed to improve laboratory workflow, reduce waste, and provide reliable access to a diverse range of boronic acid derivatives.

Overview of One-Pot Synthetic Strategies

One-pot synthesis offers significant advantages by combining multiple reaction steps into a single sequence without the isolation of intermediates. This approach is not only time and resource-efficient but can also lead to higher yields by minimizing product loss during purification steps. The primary one-pot methods for the synthesis of alkyl-phenylboronic acids involve the in situ generation of an organometallic reagent followed by electrophilic trapping with a boron source.

The most common strategies include:

  • Grignard Reagent Based Methods: Formation of an aryl or alkyl Grignard reagent from the corresponding halide, which then reacts in the same pot with a trialkyl borate.

  • Organolithium Reagent Based Methods: Generation of an organolithium species via lithium-halogen exchange or deprotonation, followed by reaction with a borate ester.

  • Transition-Metal Catalyzed Borylation: Direct C-H activation and borylation of arenes or cross-coupling of aryl halides with a boron source, catalyzed by transition metals like iridium or palladium.

This guide will focus on providing detailed protocols for selected Grignard and transition-metal catalyzed one-pot syntheses.

Data Presentation: A Comparative Overview

The choice of synthetic method can significantly impact the yield and substrate scope. The following tables summarize quantitative data from representative one-pot synthesis procedures.

Table 1: One-Pot Synthesis of Arylboronic Acids via Grignard Reagents

EntryAryl HalideBorylation ReagentYield (%)Reference
1BromobenzeneTrimethyl borate92[1]
24-BromotolueneTrimethyl borate95[1]
34-BromoanisoleTrimethyl borate91[1]
42-BromonaphthaleneTrimethyl borate88[1]
52,6-DimethylbromobenzeneTriisopropyl borate85[2]

Table 2: One-Pot Synthesis of Arylboronic Acids via Iridium-Catalyzed Borylation

EntryAreneBorylation ReagentYield (%)Reference
1BenzenePinacolborane99[2][3]
2ToluenePinacolborane98[2][3]
3AnisolePinacolborane96[2][3]
41,3-DichlorobenzenePinacolborane95[2][3]
5Methyl benzoatePinacolborane85[2][3]

Experimental Protocols

The following are detailed, step-by-step protocols for key one-pot synthesis methods.

Protocol 1: One-Pot Synthesis of Alkyl-Phenylboronic Acids via Grignard Reaction

This protocol is adapted for the synthesis of 2,6-dimethylphenylboronic acid and can be generalized for other alkyl-phenylboronic acids.[2]

Materials:

  • 2,6-Dimethylbromobenzene (or other alkyl-phenyl halide)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of the alkyl-phenyl halide (1.0 eq) in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane if necessary.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Add triisopropyl borate (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of 2 M HCl until the solution is acidic (check with pH paper).

    • Stir the mixture vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude alkyl-phenylboronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of Arylboronic Acids via Iridium-Catalyzed C-H Borylation

This protocol describes a general method for the direct borylation of arenes.[2][3]

Materials:

  • Arene (e.g., benzene, toluene)

  • Pinacolborane (B₂pin₂)

  • [Ir(COD)OMe]₂ (Iridium catalyst)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium periodate (NaIO₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Borylation Reaction:

    • In a reaction vessel under an inert atmosphere, dissolve the arene (1.0 eq), pinacolborane (1.1 eq), [Ir(COD)OMe]₂ (0.01 eq), and dtbpy (0.02 eq) in anhydrous THF.

    • Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by GC-MS or TLC.

  • Oxidative Cleavage and Work-up:

    • After the borylation is complete, cool the reaction mixture to room temperature.

    • Add a solution of sodium periodate (NaIO₄, 4.0 eq) in water to the reaction mixture.

    • Stir the resulting mixture vigorously at room temperature for 4-6 hours.

    • Acidify the mixture with 1 M HCl to pH ~2.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure.

  • Purification:

    • The crude arylboronic acid can be purified by washing with hexanes to remove nonpolar impurities.[3] Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described one-pot synthesis methods.

OnePot_Grignard_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Borylation cluster_2 Hydrolysis & Purification A Alkyl-Phenyl Halide + Mg B Grignard Reagent (in situ) A->B Anhydrous THF D Boronate Ester B->D Low Temp (-78 °C) C Trialkyl Borate C->D F Crude Boronic Acid D->F Hydrolysis E Acidic Work-up (HCl) E->F G Purification F->G H Pure Alkyl-Phenylboronic Acid G->H

Caption: Workflow for the one-pot synthesis of alkyl-phenylboronic acids via Grignard reaction.

OnePot_Ir_Catalyzed_Borylation cluster_0 C-H Borylation cluster_1 Oxidative Cleavage cluster_2 Purification A Arene + Pinacolborane C Arylboronic Ester A->C Heat (80-100 °C) B [Ir] Catalyst + Ligand B->C E Crude Arylboronic Acid C->E Oxidation D NaIO4 (aq) D->E F Acidification & Extraction E->F G Washing/Recrystallization F->G H Pure Arylboronic Acid G->H

Caption: Workflow for the one-pot synthesis of arylboronic acids via Ir-catalyzed C-H borylation.

Purification Strategies for Crude Boronic Acids

The purification of boronic acids from crude reaction mixtures is crucial for their subsequent use. Common impurities include boronic anhydrides (boroxines), unreacted starting materials, and byproducts from the organometallic reagent formation.

General Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude boronic acid in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble boronate salt. This will separate the boronic acid from non-acidic organic impurities.

    • Separate the aqueous layer containing the boronate salt.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure boronic acid.

    • Extract the purified boronic acid back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.

  • Recrystallization:

    • Recrystallization is a highly effective method for purifying solid boronic acids.

    • Common solvent systems include water, ethanol/water mixtures, or hexane/ethyl acetate.

    • The choice of solvent depends on the polarity and solubility of the specific boronic acid.

  • Column Chromatography:

    • For boronic acids that are oils or difficult to crystallize, silica gel column chromatography can be employed.

    • A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used as the eluent. The polarity of the eluent is gradually increased to elute the boronic acid.

Purification_Workflow A Crude Boronic Acid Mixture B Dissolve in Organic Solvent A->B C Wash with Aqueous Base B->C D Separate Aqueous Layer (Boronate Salt) C->D E Acidify Aqueous Layer D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Pure Boronic Acid G->H

Caption: General workflow for the purification of boronic acids from crude reaction mixtures.

Conclusion

The one-pot synthesis methods presented in these application notes offer efficient, scalable, and versatile routes to a wide range of alkyl-phenylboronic acids. By eliminating the need for the isolation of intermediates, these protocols can significantly improve the overall efficiency of synthetic workflows in research and development. The choice of a specific method will depend on the substrate, the desired scale, and the available laboratory equipment. The provided data and detailed protocols serve as a valuable resource for chemists aiming to streamline the synthesis of these important building blocks.

References

Application Note: A Robust Grignard Reagent Method for the Synthesis of 2-Hydroxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 2-Hydroxy-5-methylphenylboronic acid, a valuable intermediate in organic synthesis and drug discovery. The method utilizes the versatile Grignard reaction, starting from the readily available precursor, 2-bromo-4-methylphenol. The protocol involves a key hydroxyl group protection step, followed by the formation of the Grignard reagent, subsequent borylation with a trialkyl borate, and final deprotection/hydrolysis to yield the target compound. This document outlines the complete experimental workflow, presents key quantitative data, and includes safety considerations for a reproducible and efficient synthesis.

Overall Reaction Scheme

The synthesis follows a multi-step pathway beginning with the protection of the phenolic hydroxyl group of 2-bromo-4-methylphenol. This is necessary as the acidic proton of the hydroxyl group would otherwise quench the highly basic Grignard reagent.[1][2] Following protection, the aryl bromide is converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate.[3] The final step is an acidic workup, which hydrolyzes the resulting boronate ester and simultaneously removes the protecting group to afford the desired this compound.[4]

Caption: Overall reaction scheme for the synthesis.

Key Performance Characteristics

The following table summarizes typical quantitative data for the synthesis of hydroxyphenylboronic acids using the described Grignard methodology, adapted from analogous preparations.[4]

ParameterValue / ConditionSource
Starting Material 2-bromo-4-methylphenol[5][6][7]
Protecting Group tert-butyloxycarbonyl (Boc)[4]
Grignard Solvent Anhydrous Tetrahydrofuran (THF)[4]
Borate Ester Trimethyl Borate or Triisopropyl Borate[3][4]
Borylation Temp. -40 °C to -10 °C[4]
Hydrolysis 5.0% Hydrochloric Acid (pH 1-2)[4]
Typical Yield 74% - 77%[4]
Purity (HPLC) >99%[4]

Detailed Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • 2-bromo-4-methylphenol (CAS: 6627-55-0)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as initiator)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • 5% Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Part 1: Protection of the Hydroxyl Group
  • To a dry, nitrogen-purged round-bottom flask, add 2-bromo-4-methylphenol (1.0 eq) and anhydrous THF.

  • Cool the stirred solution in an ice bath (0 °C).

  • Carefully add sodium hydride (1.1 eq) portion-wise, controlling the temperature to not exceed 20-25 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

  • Raise the temperature to 30-35 °C and stir for 3-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate, which can be used in the next step without further purification.

Part 2: Grignard Reagent Formation

NOTE: All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent moisture from quenching the Grignard reagent.[8]

  • In a separate, thoroughly dried, three-neck flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.[8]

  • Add a small portion of the Boc-protected 2-bromo-4-methylphenol (from Part 1) dissolved in anhydrous THF via the dropping funnel.

  • Initiate the reaction by gentle heating. The disappearance of the iodine color and the onset of bubbling indicates the formation of the Grignard reagent.[9]

  • Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grey or brownish.

Part 3: Borylation
  • In a separate, dry, nitrogen-purged flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

  • Cool this solution to -40 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent from Part 2 to the cold borate solution via a cannula, maintaining the internal temperature below -10 °C.[4] A viscous precipitate may form.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for 2-3 hours.

Part 4: Hydrolysis, Deprotection, and Work-up
  • While maintaining a temperature below 0 °C, slowly quench the reaction by adding 5.0% hydrochloric acid.[4]

  • Adjust the pH of the aqueous layer to 1-2 to facilitate both the hydrolysis of the boronate ester and the cleavage of the Boc protecting group.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

Part 5: Purification
  • The crude solid is purified by slurrying in a mixture of methyl tert-butyl ether and heptane.[4]

  • Stir the slurry at room temperature, then filter the solid product.

  • Wash the filter cake with cold heptane and dry under vacuum to afford this compound as a white to off-white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G Workflow for this compound Synthesis start Start: 2-bromo-4-methylphenol protection 1. Protection - Add NaH, Boc2O in THF - Stir at 30-35°C start->protection grignard_prep 2. Grignard Formation - React protected intermediate with Mg - Use anhydrous THF under N2 protection->grignard_prep Crude protected intermediate borylation 3. Borylation - Add Grignard to B(O-iPr)3 in THF - Maintain temp < -10°C grignard_prep->borylation Grignard solution hydrolysis 4. Hydrolysis & Work-up - Quench with 5% HCl (pH 1-2) - Extract with Ethyl Acetate borylation->hydrolysis Reaction mixture purification 5. Purification - Slurry crude product in MTBE/Heptane - Filter and dry solid hydrolysis->purification Crude solid analysis Analysis - NMR, LC-MS, MP purification->analysis end_product Final Product: This compound analysis->end_product

Caption: High-level experimental workflow diagram.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere and away from moisture.

  • Grignard Reagents: Highly reactive, flammable, and moisture-sensitive. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

  • Solvents: THF, ethyl acetate, and heptane are flammable. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Corrosives: Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Protecting Group Strategies for Reactions with 2-Hydroxy-5-methylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a hydroxyl and a boronic acid group on the same aromatic ring presents a significant challenge due to their potential to interfere with desired chemical transformations. The hydroxyl group can react with bases and electrophiles, while the boronic acid moiety is sensitive to certain reaction conditions. To achieve successful and high-yielding synthetic outcomes, a carefully considered protecting group strategy for the hydroxyl function is often essential.

This document provides detailed application notes and experimental protocols for the protection and deprotection of this compound using common and effective protecting groups: Methoxymethyl (MOM) ether, tert-Butyldimethylsilyl (TBDMS) ether, and Benzyl (Bn) ether. These strategies offer orthogonal approaches, allowing for selective protection and deprotection in the presence of other functional groups, a critical consideration in multi-step syntheses.

Orthogonal Protecting Group Strategies

An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under distinct and non-interfering conditions.[1] This allows for the selective deprotection of one functional group while others remain protected. For this compound, the hydroxyl group can be protected as a MOM, TBDMS, or Benzyl ether. The choice of protecting group will depend on the planned subsequent reaction conditions.

For instance, a MOM ether is stable to strongly basic and organometallic reagents but is cleaved under acidic conditions.[2][3] A TBDMS ether is also stable to a wide range of non-acidic conditions and is typically removed with a fluoride source.[1] Benzyl ethers are robust and can be cleaved by hydrogenolysis, which is a mild method that is often compatible with many other functional groups.[4]

G cluster_protection Protection Strategies cluster_reactions Synthetic Applications cluster_deprotection Deprotection Start This compound MOM_Protected 2-(Methoxymethoxy)-5-methylphenylboronic acid Start->MOM_Protected MOMCl, Base TBDMS_Protected 2-(tert-Butyldimethylsilyloxy)-5-methylphenylboronic acid Start->TBDMS_Protected TBDMSCl, Base Bn_Protected 2-(Benzyloxy)-5-methylphenylboronic acid Start->Bn_Protected BnBr, Base Reaction Suzuki-Miyaura Coupling, etc. MOM_Protected->Reaction TBDMS_Protected->Reaction Bn_Protected->Reaction MOM_Protected_Product Protected Product Reaction->MOM_Protected_Product TBDMS_Protected_Product Protected Product Reaction->TBDMS_Protected_Product Bn_Protected_Product Protected Product Reaction->Bn_Protected_Product MOM_Deprotected Product TBDMS_Deprotected Product Bn_Deprotected Product MOM_Protected_Product->MOM_Deprotected Acid (e.g., HCl) TBDMS_Protected_Product->TBDMS_Deprotected Fluoride (e.g., TBAF) Bn_Protected_Product->Bn_Deprotected H₂, Pd/C

Figure 1: General workflow for the protection, reaction, and deprotection of this compound.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the key features of the MOM, TBDMS, and Benzyl protecting groups for this compound, allowing for an at-a-glance comparison to aid in the selection of the most appropriate strategy for a given synthetic route.

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
MOM MOMCl, DIPEA, CH₂Cl₂Acidic (e.g., HCl in MeOH)Stable to bases, nucleophiles, and many organometallic reagents.Orthogonal to TBDMS and Benzyl groups.
TBDMS TBDMSCl, Imidazole, DMFFluoride source (e.g., TBAF in THF) or acidic conditions.Stable to a wide range of non-acidic and non-fluoride conditions.Orthogonal to MOM and Benzyl groups.
Benzyl (Bn) BnBr, K₂CO₃, AcetoneHydrogenolysis (H₂, Pd/C)Very stable to a wide range of acidic and basic conditions.Orthogonal to MOM and TBDMS groups.

Experimental Protocols

Methoxymethyl (MOM) Ether Protection and Deprotection

Application: The MOM group is an excellent choice for protecting the hydroxyl group in reactions involving strong bases, Grignard reagents, or other nucleophiles.[3]

Figure 2: Protection of this compound as its MOM ether.

Materials:

  • This compound

  • Chloromethyl methyl ether (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere, add N,N-Diisopropylethylamine (2.5 eq.).

  • Slowly add chloromethyl methyl ether (1.5 eq.) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(Methoxymethoxy)-5-methylphenylboronic acid.

Expected Yield: 85-95%

Figure 3: Deprotection of a MOM-protected compound.

Materials:

  • MOM-protected compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected compound (1.0 eq.) in methanol (0.2 M).

  • Add a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Expected Yield: 90-99%

tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection

Application: The TBDMS group is a robust protecting group suitable for a wide array of synthetic transformations, offering an orthogonal deprotection strategy using fluoride ions.[1]

Figure 4: Protection of this compound as its TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (0.5 M) under an inert atmosphere, add imidazole (2.5 eq.).

  • Add tert-Butyldimethylsilyl chloride (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(tert-Butyldimethylsilyloxy)-5-methylphenylboronic acid.

Expected Yield: 80-90%

Figure 5: Deprotection of a TBDMS-protected compound.

Materials:

  • TBDMS-protected compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq.) in tetrahydrofuran (0.2 M).

  • Add tetrabutylammonium fluoride solution (1.1 eq.) at room temperature.

  • Stir the reaction mixture for 1-2 hours and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Expected Yield: 90-98%

Benzyl (Bn) Ether Protection and Deprotection

Application: The benzyl group is a highly robust protecting group, stable to a wide range of reaction conditions, making it suitable for complex, multi-step syntheses. Its removal via hydrogenolysis is a mild and selective method.[4]

Figure 6: Protection of this compound as its benzyl ether.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1.0 eq.) and potassium carbonate (3.0 eq.) in acetone (0.5 M), add benzyl bromide (1.2 eq.).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford 2-(Benzyloxy)-5-methylphenylboronic acid.

Expected Yield: 75-85%

Figure 7: Deprotection of a benzyl-protected compound via hydrogenolysis.

Materials:

  • Benzyl-protected compound

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq.) in methanol or ethyl acetate (0.1 M) in a flask suitable for hydrogenation.

  • Carefully add palladium on carbon (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected product. Further purification is often not necessary.

Expected Yield: 95-100%

Conclusion

The choice of a suitable protecting group for the hydroxyl moiety of this compound is crucial for the success of subsequent synthetic transformations. This guide provides a comparative overview and detailed protocols for the use of MOM, TBDMS, and Benzyl ethers as protecting groups. By understanding the specific conditions for their introduction and removal, as well as their respective stabilities, researchers can devise robust and efficient synthetic routes for the preparation of complex molecules derived from this versatile building block. The principles of orthogonal protection are key to navigating multi-step syntheses, and the strategies outlined herein provide a solid foundation for such endeavors.

References

Application Notes and Protocols for Purification of Products from 2-Hydroxy-5-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and purification techniques for products synthesized using 2-Hydroxy-5-methylphenylboronic acid, a versatile building block in organic synthesis. The primary focus is on the purification of biaryl compounds, the common products of Suzuki-Miyaura cross-coupling reactions, which represent a major application of this boronic acid.

Introduction

This compound is a valuable reagent in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The products of these reactions, often complex biaryl structures, require robust purification strategies to remove unreacted starting materials, catalyst residues, and reaction byproducts. This document outlines several effective purification methodologies, including chromatography, crystallization, and selective extraction techniques, complete with detailed experimental protocols.

Key Impurities in Reactions Involving this compound

In a typical Suzuki-Miyaura coupling reaction, the desired biaryl product is often accompanied by several impurities that must be removed. Understanding the nature of these impurities is crucial for selecting the appropriate purification strategy.

  • Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of this compound or two molecules of the aryl halide.

  • Protodeboronation Product: Formation of p-cresol from the cleavage of the carbon-boron bond in this compound.

  • Catalyst Residues: Residual palladium from the catalyst, which is often a significant concern in pharmaceutical applications.[1]

  • Ligand-related Impurities: Byproducts from the phosphine ligands used in the coupling reaction.

Purification Techniques

A multi-step purification strategy is often necessary to achieve high purity of the final product. The following techniques can be used individually or in combination.

Work-up and Extraction

A standard aqueous work-up is the first step in purifying the reaction mixture. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous solution to remove inorganic salts and highly polar impurities.

Palladium Catalyst Removal

Residual palladium is a critical impurity to remove, especially in the synthesis of active pharmaceutical ingredients (APIs). Several methods are effective for this purpose.

  • Filtration through Celite: A simple and common method to remove heterogeneous palladium catalysts or precipitated palladium black.[2]

  • Treatment with Scavenging Agents: Thiol-functionalized silica gels or resins can effectively bind to and remove soluble palladium species.[1]

  • Adsorption on Activated Carbon or Clay: Stirring the crude product solution with activated carbon or layered clay compounds can reduce palladium levels significantly.[3][4]

Column Chromatography

Silica gel column chromatography is a widely used technique for separating the desired product from organic impurities. The choice of solvent system is critical for achieving good separation. For hydroxylated biphenyls, which are the expected products, polar-embedded stationary phases can also be effective.[5][6]

Crystallization/Recrystallization

Crystallization is a powerful technique for obtaining highly pure products. The choice of solvent is crucial and often requires screening. For hydroxylated biphenyl compounds, polar solvents or mixtures with nonpolar anti-solvents are often effective.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Add the palladium catalyst (0.02-0.05 equivalents).

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add the anhydrous solvent and degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

Protocol 2: Purification of a Hydroxylated Biaryl Product

This protocol outlines a comprehensive purification workflow for the product of the Suzuki-Miyaura reaction described above.

1. Initial Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Palladium Removal:

  • Dissolve the crude product in a suitable organic solvent.

  • Add a palladium scavenging agent (e.g., thiol-functionalized silica gel, ~5-10 wt% of the crude product mass).

  • Stir the suspension for 2-4 hours at room temperature.

  • Filter off the scavenging agent and wash with the same solvent.

  • Concentrate the filtrate to yield the palladium-depleted crude product.

3. Silica Gel Column Chromatography:

  • Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane or heptane).

  • Dissolve the palladium-depleted crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

4. Recrystallization:

  • Dissolve the purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).

  • If necessary, add a co-solvent (anti-solvent) such as water or hexane dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables provide representative data for the purification of a hypothetical biaryl product from a Suzuki-Miyaura reaction using this compound.

Table 1: Summary of Purification Steps and Yields

Purification StepStarting Mass (g)Final Mass (g)Step Yield (%)Overall Yield (%)
Crude Product10.07.5-75.0
Palladium Removal7.57.296.072.0
Column Chromatography7.26.184.761.0
Recrystallization6.15.590.255.0

Table 2: Purity Analysis at Each Purification Stage

SamplePurity by HPLC (%)Palladium Content (ppm)
Crude Product85>500
After Palladium Removal86<50
After Column Chromatography>98<10
After Recrystallization>99.5<1

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification_Workflow cluster_main Purification Workflow cluster_impurities Removed Impurities start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup pd_removal Palladium Removal (e.g., Scavenging Resin) workup->pd_removal inorganic_salts Inorganic Salts workup->inorganic_salts chromatography Silica Gel Column Chromatography pd_removal->chromatography pd_catalyst Palladium Catalyst pd_removal->pd_catalyst crystallization Recrystallization chromatography->crystallization organic_impurities Organic Impurities (Starting Materials, Byproducts) chromatography->organic_impurities final_product Pure Product crystallization->final_product

Caption: General workflow for the purification of biaryl products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Hydroxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Hydroxy-5-methylphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki coupling reaction can stem from several factors. Begin by systematically evaluating the following key parameters:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand are active.[1][2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][3] It is crucial to ensure that your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1][4] The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.[1] For anhydrous reactions, ensure your base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

  • Steric Hindrance: The ortho-hydroxy and meta-methyl groups on the boronic acid can introduce steric hindrance, which may impede the reaction.[5][6][7] Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can help overcome this steric barrier by promoting the formation of a highly reactive palladium(0) species.[8]

Q2: I am observing significant homocoupling of my this compound. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[1][3] To minimize this unwanted reaction:

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed. This can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[8]

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the desired cross-coupling pathway over homocoupling.[8]

  • Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, consider screening different palladium sources and ligands.[8] Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be beneficial.

Q3: Protodeboronation of my this compound seems to be a major competing reaction. What strategies can I employ to prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich boronic acids.[1] The presence of the electron-donating hydroxyl and methyl groups on your substrate can make it more susceptible to this issue. Here are some strategies to mitigate protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like sodium hydroxide (NaOH) to milder options such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium fluoride (KF).[1][9]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[1][8]

  • Use of Boronic Esters: To increase stability, consider converting the this compound to a more stable derivative, such as its pinacol ester.[3][8] Boronic esters provide a "slow-release" of the active boronic acid during the reaction, which can help to minimize decomposition.[8][10]

Q4: The hydroxyl group on my boronic acid appears to be interfering with the reaction. How can I address this?

A4: The phenolic hydroxyl group can potentially coordinate to the palladium center, interfering with the catalytic cycle. It can also be deprotonated by the base, which can affect the electronic properties of the boronic acid.

  • Base Selection: The choice of base is particularly important when dealing with a phenolic boronic acid. A base that is too strong could lead to unwanted side reactions involving the hydroxyl group. Inorganic bases like carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are often effective.[4][11]

  • Protection of the Hydroxyl Group: If other strategies fail, protecting the hydroxyl group as an ether (e.g., methyl ether, benzyl ether) or another suitable protecting group can be considered. This would be followed by a deprotection step after the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.[3][8]

  • Transmetalation: The organic group from the boronic acid, which is activated by a base, is transferred to the palladium complex, replacing the halide.[3][8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[3][8]

Q2: Which palladium catalysts and ligands are recommended for the coupling of a sterically hindered substrate like this compound?

A2: For sterically hindered substrates, it is often beneficial to use bulky and electron-rich phosphine ligands. These ligands help to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Commonly recommended ligands for challenging couplings include SPhos, XPhos, and RuPhos.[8] Palladacycle catalysts are also known for their high activity and stability.[2]

Q3: What are the most common bases used in Suzuki coupling reactions, and how do I choose the right one?

A3: Common bases for Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[4] The choice of base is crucial and depends on the specific substrates and reaction conditions. For this compound, starting with a milder inorganic base like K₂CO₃ or K₃PO₄ is a good approach to avoid potential side reactions associated with the hydroxyl group and to minimize protodeboronation.[4]

Q4: What are the recommended solvents for this type of Suzuki coupling?

A4: Common solvents for Suzuki coupling reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in the presence of water.[12] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[8] For reactions involving phenolic boronic acids, a mixture of an organic solvent like toluene or dioxane with an aqueous base solution is frequently used.

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃Toluene/H₂O90-10012-16High[4][11]
K₂CO₃Toluene/H₂O90-10012-16High[4]
K₃PO₄Toluene/H₂O90-10012-16High[4][8]
NaOHToluene/H₂O90-10012-16Moderate-High[4]
KOHToluene/H₂O90-10012-16Moderate-High[4]
KFAnhydrous Dioxane10012Varies[1][9]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%))

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., Toluene and water, 10:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst, phosphine ligand, and the selected base (2.0 mmol).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 11 mL of a 10:1 mixture of toluene and water) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).[4]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.[1]

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (Aryl Halide) Pd(II)_Complex R-Pd(II)-X (trans-complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-B(OH)2 Base Pd(II)_Intermediate R-Pd(II)-Ar Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst 1. Check Catalyst Activity - Fresh Catalyst? - Correct Precatalyst? Start->Check_Catalyst Check_Inertness 2. Ensure Inert Atmosphere - Degassed Solvents? - N2/Ar Atmosphere? Check_Catalyst->Check_Inertness Check_Reagents 3. Verify Reagent Quality - Pure Boronic Acid? - Pure Aryl Halide? Check_Inertness->Check_Reagents Optimize_Conditions 4. Optimize Conditions - Screen Bases - Screen Solvents - Screen Ligands Check_Reagents->Optimize_Conditions Side_Reactions Identify Side Reactions - Homocoupling? - Protodeboronation? Optimize_Conditions->Side_Reactions Address_Homocoupling Address Homocoupling: - Rigorous Degassing - Adjust Stoichiometry Side_Reactions->Address_Homocoupling Homocoupling Observed Address_Protodeboronation Address Protodeboronation: - Milder Base - Anhydrous Conditions - Use Boronic Ester Side_Reactions->Address_Protodeboronation Protodeboronation Observed Success Improved Yield Side_Reactions->Success No Major Side Reactions Address_Homocoupling->Success Address_Protodeboronation->Success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Preventing protodeboronation of 2-Hydroxy-5-methylphenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 2-Hydroxy-5-methylphenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying the reagent.[1] this compound is particularly susceptible due to its ortho-hydroxy group. This electron-donating group increases the electron density on the aromatic ring, which can facilitate cleavage under certain conditions, especially basic and aqueous environments common in cross-coupling reactions.[2]

Q2: What are the primary factors that accelerate protodeboronation?

A2: Several factors can increase the rate of protodeboronation:

  • High pH: Basic conditions (typically pH > 10) significantly accelerate the reaction by forming a more reactive boronate species ([ArB(OH)3]⁻).[1][3][4]

  • Elevated Temperature: Higher reaction temperatures increase the rate of this decomposition pathway.[3][5]

  • Proton Source (Water): The presence of water is necessary for the protonolysis to occur. High water content in the solvent system can be detrimental.[2][3]

  • Extended Reaction Times: Longer exposure to reaction conditions provides more opportunity for the boronic acid to decompose.[3]

  • Oxygen: The presence of oxygen can lead to catalyst decomposition and side reactions, indirectly impacting the desired reaction rate and allowing more time for protodeboronation to occur.[6]

Q3: How can I quickly check if protodeboronation is the cause of my low yield?

A3: The most direct way is to analyze your crude reaction mixture using GC-MS or LC-MS. Look for a major byproduct with a mass corresponding to p-cresol (the protodeboronated product of this compound). Comparing the retention time and mass spectrum with an authentic sample of p-cresol will confirm its identity.

Q4: Are there alternative reagents to this compound that are more stable?

A4: Yes. If protodeboronation remains a persistent issue, consider using more stable derivatives like N-methyliminodiacetic acid (MIDA) boronate esters or potassium organotrifluoroborates.[1] These reagents are designed for "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1] Converting the boronic acid to its corresponding pinacol boronate ester can also suppress competing side reactions.[2]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving issues related to protodeboronation.

Issue: Low yield of the desired cross-coupled product and significant formation of p-cresol.

This is the classic symptom of protodeboronation outcompeting the desired Suzuki-Miyaura coupling. The following workflow can help you troubleshoot the problem.

G cluster_0 cluster_1 Condition Optimization cluster_2 Advanced Strategies A Low Yield / High Protodeboronation B Optimize Reaction Conditions A->B Start Here C Modify Base B->C D Adjust Solvent System B->D E Lower Temperature B->E F Check Reagent Quality B->F G Use Boronic Acid Derivative (MIDA Ester, Trifluoroborate) C->G If problem persists C_desc Use weaker, non-hydroxide bases (e.g., K₃PO₄, CsF, K₂CO₃). Avoid NaOH, KOH. C->C_desc D->G If problem persists D_desc Use anhydrous solvents. Minimize water content (e.g., 10:1 Dioxane:H₂O). Consider aprotic polar solvents (e.g., DMF, DMSO). D->D_desc E->G If problem persists E_desc Run reaction at the lowest effective temperature (e.g., 60-80 °C). E->E_desc F->G If problem persists F_desc Use fresh, high-purity boronic acid. Ensure proper degassing of solvents. F->F_desc H Optimize Catalyst System G->H Alternative Approach

Caption: Troubleshooting workflow for preventing protodeboronation.
Detailed Troubleshooting Steps:

  • Evaluate the Base: Strong hydroxide bases (NaOH, KOH) in aqueous solutions create a high pH environment that significantly accelerates protodeboronation.[3][4]

    • Solution: Switch to weaker or non-hydroxide bases. Potassium phosphate (K₃PO₄), cesium fluoride (CsF), or potassium carbonate (K₂CO₃) are often excellent alternatives that provide sufficient basicity for the catalytic cycle while minimizing boronic acid decomposition.[7][8]

  • Modify the Solvent System: Water is a required reactant for protodeboronation.

    • Solution: Minimize the amount of water. Use anhydrous solvents where possible.[3] If an aqueous mixture is required for solubility, use a minimal amount of degassed water (e.g., a 10:1 or higher ratio of organic solvent to water).[3] Solvents like dioxane, THF, or DMF are common choices.

  • Control the Temperature: The rate of most reactions, including decomposition, increases with temperature.

    • Solution: Run the reaction at a more moderate temperature (e.g., 60-80 °C) instead of refluxing at higher temperatures (e.g., >100 °C).[5] While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation, leading to a higher overall yield.

  • Assess Reagent and Reaction Setup:

    • Solution: Ensure the this compound is pure and has been stored correctly (cool, dry, inert atmosphere).[3] Use freshly dried and thoroughly degassed solvents to remove both water and oxygen. Oxygen can degrade the palladium catalyst, slowing the reaction and allowing more time for protodeboronation.[6]

  • Optimize the Catalyst System: A highly efficient catalyst can accelerate the desired cross-coupling to such an extent that protodeboronation becomes negligible.

    • Solution: Use modern, highly active palladium precatalysts and ligands (e.g., Buchwald or Buchwald-type ligands like SPhos).[9] These systems often operate efficiently at lower temperatures and with shorter reaction times, further suppressing the side reaction.

Section 3: Data & Experimental Protocols

Table 1: Influence of Reaction Parameters on Protodeboronation

This table summarizes general trends observed for arylboronic acids, which are applicable to this compound.

ParameterCondition Favoring ProtodeboronationRecommended Condition to Minimize ProtodeboronationRationale
Base Strong, aqueous bases (e.g., NaOH, KOH)Weaker, non-hydroxide bases (e.g., K₃PO₄, CsF, K₂CO₃)Reduces solution pH and the concentration of the highly reactive boronate species.[1][3]
Solvent High water content (e.g., 1:1 Dioxane:H₂O)Anhydrous or minimal water (e.g., 10:1 Dioxane:H₂O)Limits the availability of the proton source required for the side reaction.[2][3]
Temperature High (e.g., >100 °C)Moderate (e.g., 60–80 °C)Slows the rate of decomposition more significantly than the desired coupling.[3][5]
Atmosphere Presence of Air (Oxygen)Inert (Nitrogen or Argon)Prevents oxidative degradation of the catalyst, ensuring a faster, more efficient coupling.[6]
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a robust starting point for coupling this compound while minimizing its decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a modern precatalyst system.

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 10:1 ratio)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent system (1,4-Dioxane and water, 10:1 v/v) via syringe to achieve a final concentration of 0.1–0.2 M with respect to the aryl halide.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to prevent product degradation or further side reactions.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G A 1. Add Reagents & Base to Schlenk Flask B 2. Add Palladium Catalyst (under inert atmosphere) A->B C 3. Add Degassed Solvent (Dioxane/H₂O 10:1) B->C D 4. Degas Mixture (Argon bubble) C->D E 5. Heat to 80 °C with Stirring D->E F 6. Monitor by TLC/LC-MS E->F G 7. Workup & Extraction F->G H 8. Purify by Chromatography G->H

Caption: Experimental workflow for an optimized Suzuki-Miyaura coupling.

References

Stability and long-term storage of 2-Hydroxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 2-Hydroxy-5-methylphenylboronic acid. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is recommended to store it in a freezer at temperatures under -20°C. Some suppliers also suggest storage at 2-8°C.[2] To prevent degradation, it is crucial to protect the compound from moisture.[1]

Q2: How long can I store this compound in solution?

Q3: My Suzuki-Miyaura coupling reaction is failing or giving low yields. Could the age or storage of my this compound be the issue?

A3: Yes, the quality of the boronic acid is a critical factor in the success of Suzuki-Miyaura coupling reactions.[4][5] Improper storage or prolonged storage can lead to degradation, primarily through protodeboronation (hydrolysis) and oxidation.[6] This decomposition reduces the amount of active boronic acid available for the catalytic cycle, leading to lower yields.[5] If you suspect degradation, it is advisable to use a fresh batch of the reagent or to purify the existing stock.

Q4: I observe an additional spot on the TLC plate of my reaction mixture that corresponds to p-cresol. What could be the cause?

A4: The presence of p-cresol indicates that your this compound has undergone protodeboronation, a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom.[7] This is often caused by exposure to moisture or acidic/basic conditions.[1][7]

Q5: Can I visually assess the quality of my this compound?

A5: While a visual inspection can sometimes indicate gross decomposition (e.g., change in color or texture), it is not a reliable method for assessing the purity of a boronic acid. Degradation products are often colorless solids. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) are necessary for an accurate assessment of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent or poor results in cross-coupling reactions.

  • Possible Cause A: Degradation of the boronic acid.

    • Solution: Use a freshly opened bottle of this compound. If using an older stock, consider purifying it by recrystallization. To prevent future degradation, always store the compound under an inert atmosphere and at the recommended low temperature.

  • Possible Cause B: Presence of inhibitory degradation byproducts.

    • Solution: The formation of boric acid as a byproduct of hydrolysis can sometimes interfere with the reaction.[7] While challenging to remove in situ, ensuring the boronic acid is dry and handled under inert conditions minimizes its formation.

Issue 2: The solid this compound appears clumpy or discolored.

  • Possible Cause: Absorption of moisture and subsequent hydrolysis or oxidation.

    • Solution: While the material might still be usable for some applications, its purity is compromised. It is best to discard the affected reagent and use a fresh, properly stored batch. To prevent this, ensure the container is tightly sealed after each use and stored in a desiccator, even when refrigerated.

Issue 3: Difficulty in dissolving the boronic acid in the reaction solvent.

  • Possible Cause A: Formation of insoluble anhydrides (boroxines).

    • Solution: Boronic acids can reversibly form cyclic anhydrides called boroxines upon dehydration. While this is a sign of water removal, these boroxines can sometimes have different solubility profiles. Gentle heating and stirring in the presence of the reaction's aqueous phase should hydrolyze the boroxine back to the monomeric boronic acid.

  • Possible Cause B: Use of an inappropriate solvent.

    • Solution: Ensure the chosen solvent is appropriate for the specific reaction and is of high purity (e.g., anhydrous and degassed).

Stability and Storage Data

While specific quantitative long-term stability data for solid this compound is not extensively documented in publicly available literature, the following table summarizes the recommended storage conditions based on supplier safety data sheets and general knowledge of arylboronic acid stability.

ParameterRecommendationRationale
Storage Temperature Freezer (≤ -20°C) or Refrigerator (2-8°C)[2]To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)[1]To prevent oxidation.
Moisture Store in a dry environment, tightly sealed container.[1]To prevent hydrolysis (protodeboronation).
Light Store in a dark place.To prevent potential photolytic degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by ¹H NMR Spectroscopy

This protocol provides a method to qualitatively assess the stability of the compound over time.

  • Objective: To monitor the appearance of degradation products, primarily p-cresol from protodeboronation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire an initial ¹H NMR spectrum (Time = 0). Identify the characteristic aromatic and methyl proton signals of the parent compound.

    • Divide the stock solution into aliquots and store them under different conditions to be tested (e.g., ambient temperature exposed to air, refrigerated and sealed, frozen under nitrogen).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), acquire a ¹H NMR spectrum for each aliquot.

    • Compare the spectra over time. The appearance and increase in the intensity of signals corresponding to p-cresol would indicate degradation via protodeboronation.

Protocol 2: Quantitative Stability Analysis using a Stability-Indicating HPLC Method

This protocol outlines a general approach for developing an HPLC method to quantify the parent compound and its degradation products.

  • Objective: To quantify the percentage of remaining this compound after storage under various conditions.

  • Instrumentation: HPLC system with a UV detector (e.g., Photo Diode Array).

  • Method Development (General Steps):

    • Column Selection: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is typically used. The pH of the mobile phase should be optimized to ensure good peak shape and prevent on-column degradation.[3]

    • Forced Degradation Studies: To ensure the method is "stability-indicating," subject samples of the boronic acid to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products. The HPLC method should be able to separate the parent peak from all generated degradation product peaks.

  • Stability Study Procedure:

    • Prepare solutions of this compound at a known concentration.

    • Store these solutions under the desired test conditions.

    • At each time point, inject a sample onto the HPLC system.

    • Monitor the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage of the remaining parent compound relative to the initial time point.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Workflow start Experiment Fails (e.g., Low Yield) check_reagents Check Reagent Quality start->check_reagents is_boronic_acid_old Is Boronic Acid Old or Improperly Stored? check_reagents->is_boronic_acid_old use_fresh Use Fresh Batch of Boronic Acid is_boronic_acid_old->use_fresh Yes other_params Investigate Other Reaction Parameters is_boronic_acid_old->other_params No re_run Re-run Experiment use_fresh->re_run re_run->start If still fails

Caption: Troubleshooting workflow for failed experiments.

degradation_pathways cluster_degradation Primary Degradation Pathways cluster_protodeboronation Protodeboronation (Hydrolysis) cluster_oxidation Oxidation boronic_acid This compound Ar-B(OH)₂ prot_product p-Cresol (Ar-H) boronic_acid->prot_product + H₂O ox_product Phenolic Byproducts (Ar-OH) boronic_acid->ox_product + [O] boric_acid Boric Acid B(OH)₃

Caption: Key degradation pathways for arylboronic acids.

References

Common side reactions with 2-Hydroxy-5-methylphenylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxy-5-methylphenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions encountered are protodeboronation and homocoupling.[1][2]

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1] This reaction is often accelerated under the basic conditions required for the Suzuki coupling.[3]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product derived from the coupling of two molecules of the boronic acid.[2] The presence of oxygen can promote this reaction.[4]

Q2: How can I minimize protodeboronation of this compound?

A2: Several strategies can be employed to minimize protodeboronation:

  • Choice of Base: The selection of the base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can also promote protodeboronation.[5][6] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides.[7] The optimal base should be determined empirically for your specific reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA ester, is a highly effective strategy.[8][9] These esters exhibit increased stability and provide a "slow-release" of the active boronic acid during the reaction, which keeps its concentration low and reduces the rate of decomposition.[8]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[8] If the chosen catalyst is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can be beneficial.[8]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can act as a proton source, facilitating protodeboronation.[8] Using anhydrous solvents and reagents can help mitigate this side reaction.[8]

Q3: What are the best practices to avoid the homocoupling of this compound?

A3: Homocoupling can be suppressed through the following measures:

  • Inert Atmosphere: Oxygen is known to promote the homocoupling of boronic acids.[4] It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the experiment.[10]

  • Catalyst Selection: Using a Pd(0) source, such as Pd(PPh₃)₄, is generally preferred as it does not require an in-situ reduction step that can sometimes lead to side reactions like homocoupling.[11] Highly active pre-catalysts, like those developed by Buchwald, are also designed to efficiently generate the active Pd(0) species and can help minimize homocoupling.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can hinder the formation of intermediates that lead to homocoupling.[11]

Q4: Can the phenolic hydroxyl group of this compound cause any side reactions?

A4: The free phenolic hydroxyl group can potentially lead to side reactions, although this is less commonly reported than protodeboronation and homocoupling in the context of Suzuki couplings. The acidity and nucleophilicity of the phenol can sometimes interfere with the catalytic cycle or lead to undesired byproducts.[12] In some palladium-catalyzed reactions, phenols can undergo C-H functionalization or other transformations.[13][14] If side reactions involving the phenol are suspected, protection of the hydroxyl group as an ether (e.g., methyl or benzyl ether) prior to the coupling reaction can be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a significant amount of p-cresol. Protodeboronation of this compound.- Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).[8]- Lower the reaction temperature.[8]- Use anhydrous solvents.[8]- Convert the boronic acid to its pinacol or MIDA ester.[8][9]
Formation of a significant amount of 2,2'-Dihydroxy-5,5'-dimethylbiphenyl. Homocoupling of this compound.- Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[10]- Thoroughly degas all solvents and reagents.[10]- Use a Pd(0) catalyst source.[11]- Employ bulky, electron-rich ligands.[11]
Complex reaction mixture with multiple unidentified byproducts. Potential side reactions involving the phenol group or catalyst decomposition.- Consider protecting the phenolic hydroxyl group (e.g., as a methyl ether).- Screen different palladium catalysts and ligands.[11]- Optimize the reaction temperature and time.
Reaction fails to proceed; starting materials are recovered. Inactive catalyst or sub-optimal reaction conditions.- Use a fresh, active palladium catalyst.- Screen a variety of bases and solvents.[5][15]- Increase the reaction temperature cautiously, monitoring for byproduct formation.

Experimental Protocols

While specific quantitative data for side reactions with this compound is not extensively available in the literature, the following general protocols for Suzuki-Miyaura coupling can serve as a starting point. Optimization will be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and should be optimized.

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a Boronate Ester to Minimize Protodeboronation

This protocol is recommended when protodeboronation is a significant issue.

  • Boronate Ester Synthesis (if not commercially available): Convert this compound to its pinacol ester using standard methods (e.g., reaction with pinacol).

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the pinacol ester of this compound (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst and Ligand: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 from Protocol 1.

Visualizations

Suzuki_Side_Reactions Start This compound + Aryl Halide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd Catalyst, Base Protodeboronation Protodeboronation Start->Protodeboronation Side Reaction (H₂O, Base) Homocoupling Homocoupling Start->Homocoupling Side Reaction (O₂, Pd(II)) Desired Desired Cross-Coupled Product Suzuki->Desired Main Pathway PCresol p-Cresol Protodeboronation->PCresol Dimer 2,2'-Dihydroxy-5,5'-dimethylbiphenyl Homocoupling->Dimer

Caption: Common reaction pathways for this compound in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckSideProducts Analyze Crude Reaction Mixture (TLC, GC-MS, LC-MS) Start->CheckSideProducts Protodeboronation Protodeboronation (p-Cresol observed) CheckSideProducts->Protodeboronation Yes Homocoupling Homocoupling (Dimer observed) CheckSideProducts->Homocoupling Yes Other Other Side Reactions/ No Reaction CheckSideProducts->Other No obvious side product Sol_Proto Use Milder Base Lower Temperature Use Boronate Ester Protodeboronation->Sol_Proto Sol_Homo Ensure Inert Atmosphere Use Pd(0) Catalyst Homocoupling->Sol_Homo Sol_Other Screen Catalysts/Ligands Protect Phenol Group Other->Sol_Other

References

Technical Support Center: Enhancing Yields in Cross-Coupling Reactions with Hindered Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) concerning Suzuki-Miyaura cross-coupling reactions involving sterically hindered arylboronic acids.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: I am observing very low or no conversion of my sterically hindered arylboronic acid. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in Suzuki-Miyaura coupling with sterically hindered substrates can be attributed to several factors, primarily revolving around the inherent difficulty of the substrates.

Potential Causes:

  • Steric Hindrance: The bulky nature of the arylboronic acid and/or the coupling partner can inhibit crucial steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

  • Catalyst Inhibition: For substrates containing basic nitrogen atoms (e.g., pyrimidines), these can coordinate with the palladium catalyst, leading to its deactivation.[1]

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.[1]

  • Suboptimal Reaction Conditions: The selection of base, solvent, and temperature can profoundly affect the reaction's success.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is a critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] It is recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1] For exceptionally hindered substrates, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[2]

  • Re-evaluate Base and Solvent: The choice of base and solvent is interdependent and crucial.

    • Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice for many hindered couplings.[2][4] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be effective.[2][5]

    • Solvents: Anhydrous, non-polar aprotic solvents are preferable. Toluene and dioxane are common choices.[2] For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.[2]

  • Increase Reaction Temperature: Sterically hindered substrates often necessitate more thermal energy to overcome activation barriers. If the reaction is proceeding at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2] Microwave irradiation can also be a potent tool to rapidly heat the reaction and enhance yields.[2]

Question 2: My reaction is consuming the starting materials, but I'm isolating significant amounts of side products. What are these side products and how can I minimize their formation?

Answer:

Several side reactions can compete with the desired cross-coupling, especially under the more forcing conditions required for hindered substrates. The most common side reactions are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is often exacerbated by the presence of water and high temperatures.[2]

    • Solution: Use a more stable boron reagent. Boronic pinacol esters (Bpin) are considerably more robust and less susceptible to protodeboronation than their corresponding boronic acids.[2] Ensure your base is thoroughly dried and consider using anhydrous conditions.[2] Milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can also reduce the rate of protodeboronation.[3]

  • Homocoupling: This side reaction leads to the formation of a biaryl from two molecules of the boronic acid.[2] It is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[2][3]

    • Solution: Thoroughly degas your reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes).[4][6] Experimenting with different palladium sources and ligands can also be beneficial. In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

Question 3: I am working with an electron-deficient hindered arylboronic acid and experiencing low yields. What adjustments should I make?

Answer:

Electron-deficient boronic acids are less nucleophilic, which can result in a slow transmetalation step and increased susceptibility to decomposition.[3]

Troubleshooting Workflow for Electron-Deficient Boronic Acids:

G A Low Yield with Electron-Deficient Boronic Acid B Slow Transmetalation is Likely A->B C Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) B->C D Use Electron-Rich Ligand (e.g., Buchwald ligands) B->D E Increase Reaction Temperature B->E F Use a Modern Precatalyst (e.g., G3/G4 Buchwald) for efficient catalyst activation B->F

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

Data Presentation: Example Conditions for Challenging Couplings

The following table summarizes successful reaction conditions for various challenging Suzuki-Miyaura couplings involving hindered substrates.

Aryl HalideBoronic Acid/DerivativeCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11094
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3 (0.05 mol%)K₂CO₃iPrOH/H₂O6095
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidPd/1-Toluene110-
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Toluene110-

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the hindered arylboronic acid or its pinacol ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the bulky phosphine ligand (e.g., XPhos, SPhos, 1-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Boronic Acid Stability

This procedure can be used to create a more stable, crystalline solid from a boronic acid, which can be less prone to protodeboronation.[3]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. Continue stirring the slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow A Reagent Preparation (Aryl Halide, Boronic Acid, Base) B Establish Inert Atmosphere (Purge with Ar/N2) A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir Reaction D->E F Monitor Progress (TLC, LC-MS) E->F G Reaction Workup (Quench, Extract) F->G H Purification (Chromatography) G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Troubleshooting low conversion rates in 2-Hydroxy-5-methylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-Hydroxy-5-methylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the most common initial checks?

A1: When a Suzuki coupling reaction fails or results in low yields, begin by assessing these key areas:

  • Reagent Quality and Stability: Boronic acids can degrade over time. Verify the purity of your this compound, as it can undergo protodeboronation or form unreactive cyclic anhydrides (boroxines).[1] It is recommended to use fresh or properly stored reagents.

  • Catalyst Activity: The active catalyst in the Suzuki reaction is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step which can be inefficient.[1] Some Pd(0) sources can also degrade, forming inactive palladium black.[1] Test your catalyst on a simple, reliable reaction to confirm its activity.[1]

  • Oxygen Contamination: Oxygen can lead to the undesirable homocoupling of the boronic acid and can also cause catalyst decomposition.[2] Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][3]

  • Reaction Conditions: Suboptimal conditions, such as incorrect base, solvent, or temperature, are a frequent cause of low conversion.[4][5]

Q2: How does the ortho-hydroxyl group on this compound affect the reaction?

A2: The presence of a hydroxyl (-OH) group at the ortho position imparts unique properties. This arrangement can facilitate intramolecular interactions that influence the compound's reactivity. The hydroxyl group can coordinate to the palladium center, potentially affecting the catalytic cycle. It can also influence the acidity of the boronic acid and its interaction with the base.

Q3: My boronic acid seems to be decomposing. What is happening and how can I prevent it?

A3: Boronic acids are susceptible to several degradation pathways, most notably protodeboronation and boroxine formation.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene (in this case, 4-methylphenol), effectively removing it from the reaction.[1] This can be exacerbated by excessive water or harsh reaction conditions.[1] Using anhydrous solvents (if the chemistry allows) and milder conditions can help mitigate this.[1]

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. These are often less reactive in the catalytic cycle.[1] Using the boronic acid as a pinacol ester (boronate ester) can improve stability against both protodeboronation and boroxine formation.[1]

Q4: What are the best practices for selecting and handling the palladium catalyst?

A4: For robust and reproducible results, consider using modern palladium precatalysts, such as Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts, which are designed for the clean and efficient generation of the active Pd(0) species.[1] If using a standard Pd(II) source, pre-activation by stirring with the ligand before adding substrates may be beneficial.[1] To check if your catalyst is the issue, run a control reaction with simple, known substrates like phenylboronic acid and bromobenzene.[1]

Q5: How do I choose the right base and solvent for my reaction?

A5: The choice of base and solvent is critical and often interdependent.

  • Base: The base plays multiple roles, including activating the boronic acid to form a more reactive borate species.[6][7] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly effective.[4][8] Stronger bases like hydroxides can promote the transmetalation step but may also contribute to side reactions.[9] The optimal base often needs to be determined empirically for a specific substrate pair.

  • Solvent: Aprotic solvents such as dioxane, THF, or toluene, often with a small amount of water to help dissolve the inorganic base, are frequently used.[3][10] The solvent mixture can significantly influence yield; for example, a 3:2 ratio of MeOH:H₂O has been shown to be effective in certain systems.[5] Ensure all solvents, including water, are rigorously degassed to prevent oxygen-mediated side reactions.[11]

Troubleshooting Guide: Low Conversion Rate

If you are experiencing low conversion despite following a standard protocol, use this systematic workflow to diagnose and solve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion Rates start Low Conversion Observed reagent_check 1. Verify Reagent Quality - Check Boronic Acid Purity (NMR) - Use Fresh/Tested Catalyst & Ligand - Confirm Aryl Halide Purity start->reagent_check Start Here condition_review 2. Review Reaction Conditions - Inert Atmosphere (N2/Ar)? - Solvent Properly Degassed? - Correct Stoichiometry? - Appropriate Temperature? reagent_check->condition_review Reagents OK success Problem Resolved reagent_check->success Issue Found & Fixed optimization 3. Systematic Optimization - Screen Different Bases (K2CO3, K3PO4, Cs2CO3) - Screen Solvents (Dioxane, Toluene, THF/H2O) - Vary Temperature condition_review->optimization Conditions Correct condition_review->success Issue Found & Fixed side_reactions 4. Analyze for Side Products - Check for Protodeboronation (Arene byproduct) - Check for Homocoupling optimization->side_reactions No Improvement optimization->success Yield Improves advanced_solutions 5. Advanced Troubleshooting - Switch to a Boronate Ester (e.g., Pinacol) - Use a Modern Precatalyst (e.g., G4-XPhos) - Add/Change Ligand side_reactions->advanced_solutions Side Products Identified side_reactions->success Side Reactions Mitigated advanced_solutions->success Yield Improves

A logical workflow for troubleshooting low conversion rates.

Data on Reaction Parameter Optimization

The following tables summarize how different reaction parameters can affect the yield of Suzuki-Miyaura coupling reactions. While not specific to this compound, they provide a strong indication of expected trends.

Table 1: Effect of Different Bases on Yield (Data adapted from a model Suzuki reaction)

EntryBase (2.0 equiv)Solvent SystemTemperature (°C)Yield (%)
1K₃PO₄Dioxane/H₂O90~85-95
2K₂CO₃DMF/H₂O70High
3Cs₂CO₃Dioxane100High
4NaOHMeOH/H₂O70~96
5KOtBuToluene100Variable

Note: The optimal base is highly dependent on the substrates, catalyst, and ligand. Carbonates and phosphates are generally reliable starting points.[4][5][8]

Table 2: Effect of Different Solvents on Yield (Data adapted from a model Suzuki reaction with K₃PO₄ as base)

EntrySolvent (v/v)Temperature (°C)Yield (%)
1Dioxane/H₂O (4:1)90>90
2Toluene/H₂O (9:1)100High
3THF/H₂O (9:1)75Good
4DMF/H₂O (1:1)70High
5Dioxane (anhydrous)90Low/None

Note: A small amount of water is often crucial for dissolving the base and facilitating the catalytic cycle. However, excess water can promote protodeboronation.[5][10][12]

Key Reaction Pathways

Understanding the desired catalytic cycle and potential off-cycle reactions is crucial for troubleshooting.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R1-X pd2_complex R1-Pd(II)L2-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R1-Pd(II)L2-R2 transmetal->pd2_biaryl borate R2-B(OH)3- borate->transmetal base Base (OH-) boronic_acid R2-B(OH)2 boronic_acid->borate + Base red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product R1-R2 red_elim->product

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Degradation_Pathways Common Boronic Acid Side Reactions boronic_acid Ar-B(OH)2 (Desired Reagent) protodeboronation Protodeboronation boronic_acid->protodeboronation Excess H2O, High Temp homocoupling Homocoupling boronic_acid->homocoupling O2, Pd(II) boroxine Boroxine Formation (Dehydration) boronic_acid->boroxine - 3H2O arene Ar-H (Inactive Byproduct) protodeboronation->arene dimer Ar-Ar (Homocoupled Dimer) homocoupling->dimer boroxine->boronic_acid + 3H2O boroxine_product (ArBO)3 (Less Reactive) boroxine->boroxine_product

Potential side reactions that consume the boronic acid.

Standard Experimental Protocol

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction. It should be optimized for your specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed Solvent (e.g., Dioxane/Water 4:1)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and the powdered base (2.0 eq).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step to remove oxygen.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2 mol%).[2]

  • Solvent Addition: Add the degassed solvent system via syringe. The solvent should be rigorously deoxygenated beforehand by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method.[2][3]

  • Reaction: Place the vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired compound.[3]

References

Technical Support Center: Catalyst Deactivation in 2-Hydroxy-5-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during cross-coupling reactions involving 2-Hydroxy-5-methylphenylboronic acid.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalls completely. What are the likely causes related to the catalyst?

A1: Several factors can lead to poor catalyst performance in this specific reaction. The primary suspects related to catalyst deactivation are:

  • Chelation-Induced Deactivation: The ortho-hydroxyl group of your boronic acid can act as a coordinating ligand to the palladium center. This can form a stable five-membered ring chelate, which may be less catalytically active or represent a catalyst resting state, thus slowing down or inhibiting the catalytic cycle. While direct crystallographic evidence for this specific boronic acid complex might be elusive, studies on similar ortho-substituted phenylboronic acids, such as those with methoxy groups, have suggested that such chelation effects can influence the reaction pathway and selectivity[1][2][3].

  • Formation of Palladium Black: The appearance of a black precipitate is a strong indicator of catalyst decomposition and aggregation into inactive palladium(0) nanoparticles. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.

  • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, are susceptible to oxidation or other degradation pathways, especially at elevated temperatures. This can lead to the formation of less effective or inactive catalytic species.

  • Incomplete Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to lower concentrations of the active catalyst and the presence of residual oxidants that can promote side reactions like homocoupling.

Q2: I am observing significant formation of palladium black. How can I prevent this?

A2: The formation of palladium black indicates catalyst aggregation and deactivation. To mitigate this, consider the following:

  • Use of Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium(0) center, preventing aggregation.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand is often beneficial, though a large excess can sometimes inhibit the reaction.

  • Control Reaction Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to conduct the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Ensure an Inert Atmosphere: Oxygen is a known oxidant for Pd(0) and can lead to catalyst deactivation. Rigorously degas your solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Q3: Could the this compound itself be unstable under my reaction conditions?

A3: Yes, boronic acids can be unstable under certain conditions, leading to side reactions that consume the starting material and can affect the catalyst. A primary degradation pathway is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions.

To address this:

  • Use a More Stable Boronic Acid Derivative: Consider converting the this compound to a more stable boronate ester, such as a pinacol ester. Boronate esters generally exhibit greater stability and can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition.

  • Choice of Base and Solvent: Use milder bases like K₃PO₄ or Cs₂CO₃. While some water is often beneficial in Suzuki couplings, excessive water can promote protodeboronation. Consider using anhydrous conditions or a mixed solvent system with minimal water.

Q4: How can I reactivate a catalyst that has been deactivated?

A4: Reactivation of homogeneous palladium catalysts in situ is challenging. For heterogeneous catalysts like palladium on carbon (Pd/C), some reactivation procedures have been developed, although their effectiveness can vary. These methods often involve washing the catalyst to remove adsorbed impurities or poisons. For example, washing with a suitable solvent or a dilute basic solution might help in some cases. However, for homogeneous catalysts that have formed palladium black, reactivation is generally not feasible. The best approach is to focus on preventing deactivation in the first place.

Quantitative Data Summary

Catalyst SystemTypical Loading (mol%)General Performance with Challenging SubstratesKey Considerations
Pd(PPh₃)₄1 - 5Moderate to good; can be sensitive to sterically hindered substrates.Can require higher temperatures; PPh₃ is prone to oxidation.
PdCl₂(dppf)1 - 3Good to excellent; robust and often effective for a wide range of substrates.Generally stable and reliable.
Pd(OAc)₂ + SPhos/XPhos0.5 - 2Excellent; highly active for sterically hindered and electron-rich/poor substrates.Buchwald ligands are air-sensitive and require careful handling.
Pd₂(dba)₃ + Ligand0.5 - 2Excellent; a versatile Pd(0) source.Requires the addition of a stabilizing ligand.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous and degassed solvents. Degassing can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, 5 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound Pinacol Ester

This protocol can be used to prepare a more stable boronate ester derivative.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration:

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring and Isolation:

    • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

    • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can be used directly or purified by chromatography or recrystallization.

Visualizations

Diagram 1: Proposed Chelation-Induced Deactivation Pathway

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway A Active Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation B->C Boronic Acid Base F Chelated Pd(II) Complex (Inactive/Resting State) B->F Coordination of ortho-hydroxyl group D Reductive Elimination C->D D->A Ar-Ar' E 2-Hydroxy-5-methyl phenylboronic acid E->F

Caption: Proposed mechanism of catalyst deactivation via chelation.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_optimization Optimization Strategies Start Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst Activity (Freshness, Handling) Start->Check_Catalyst Check_Inert Verify Inert Atmosphere (Degassed Solvents) Start->Check_Inert Check_Reagents Assess Reagent Purity (Boronic Acid Stability) Start->Check_Reagents Optimize_Conditions Systematic Optimization Check_Catalyst->Optimize_Conditions Check_Inert->Optimize_Conditions Use_Ester Use Boronate Ester Check_Reagents->Use_Ester If boronic acid degradation suspected Change_Ligand Screen Different Ligands (e.g., Buchwald type) Optimize_Conditions->Change_Ligand Change_Base Vary Base (e.g., K3PO4, Cs2CO3) Optimize_Conditions->Change_Base Change_Solvent Modify Solvent System Optimize_Conditions->Change_Solvent End Successful Reaction Change_Ligand->End Improved Yield Change_Base->End Improved Yield Change_Solvent->End Improved Yield Use_Ester->End Improved Yield

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Minimizing Homocoupling of 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 2-Hydroxy-5-methylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupled Biphenyl Byproduct

If you are observing a significant amount of the homocoupled biphenyl byproduct in your reaction, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique (at least three cycles for optimal results).[1][2]
Use of a Pd(II) Precatalyst Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly promote homocoupling.[1] Consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If a Pd(II) precatalyst is necessary, the addition of a mild reducing agent may help.
Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to favor the desired cross-coupling pathway.
High Concentration of Boronic Acid A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[1] Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump.
Suboptimal Base Selection Strong bases can sometimes promote homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[1]
High Reaction Temperature Elevated temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1] Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction where two molecules of the boronic acid derivative, in this case, this compound, react with each other to form a symmetrical biaryl. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification.

Q2: Why is oxygen so detrimental in minimizing homocoupling?

A2: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[2] Therefore, rigorous exclusion of oxygen from the reaction is one of the most effective ways to suppress this unwanted side reaction.[1][2]

Q3: How does the ortho-hydroxy group of this compound potentially influence the reaction?

A3: The ortho-hydroxy group can potentially act as a coordinating group to the palladium center. This chelation effect may influence the reactivity and selectivity of the reaction, though specific studies on this exact molecule are limited. In some cases, such chelation can be beneficial in directing the reaction pathway.

Q4: Can the choice of solvent affect the extent of homocoupling?

A4: Yes, the solvent can play a significant role. Aprotic solvents like dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling. While the addition of water is often necessary to dissolve the base, an excessive amount of water can sometimes promote homocoupling.[1]

Q5: Are there any procedural tips for setting up the reaction to minimize homocoupling?

A5: One effective strategy is to pre-heat the mixture of the palladium catalyst, base, and solvent before adding the boronic acid.[2] Additionally, adding the boronic acid solution slowly to the reaction mixture can help keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1] Using a slight excess of the aryl halide can also help to ensure the palladium catalyst preferentially reacts with it.[1]

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of the desired cross-coupled product. A higher yield of the desired product generally indicates a lower extent of side reactions, including homocoupling.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseTypical ConditionsReported Yield of Desired Product (%)Notes
K₃PO₄Pd(OAc)₂/SPhos, Toluene/H₂O, 100 °C~95%A strong, effective base for many Suzuki couplings.
K₂CO₃Pd(PPh₃)₄, DME/H₂O, 85 °C~85-90%A commonly used, milder base.
Cs₂CO₃Pd₂(dba)₃/XPhos, Dioxane, 100 °COften >90%Highly effective, particularly for challenging substrates.
NaOHPd/C, EtOH/H₂O, RefluxVariableA strong base that can sometimes lead to side reactions.
Et₃NPd(PPh₃)₄, THF, RefluxGenerally lower yieldsOrganic bases are typically less effective for this transformation.

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Table 2: Influence of Palladium Source and Ligand on Yield

Palladium SourceLigandTypical Loading (mol%)Characteristics
Pd(PPh₃)₄PPh₃ (inbuilt)1 - 5A common Pd(0) source, but can be air-sensitive.
Pd(OAc)₂SPhos1 - 3Pd(II) precatalyst requiring in-situ reduction; SPhos is a bulky, electron-rich ligand that can minimize homocoupling.
Pd₂(dba)₃XPhos1 - 2A common Pd(0) source often paired with bulky ligands for high activity.
Pd/CNone5 - 10Heterogeneous catalyst, can be useful for simpler couplings but may have lower activity for complex substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for the specific aryl halide being coupled with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, if using a Pd(II) source)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system (typically 1-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure the exclusion of oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound (1.1-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Aryl Halide, Base, and Pd Catalyst/ Ligand in Schlenk Flask inert_atm Establish Inert Atmosphere (Ar/N2) prep_reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent slow_addition Slowly Add Boronic Acid Solution via Syringe Pump add_solvent->slow_addition heating Heat to Desired Temperature (80-110 °C) slow_addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool extract Dilute, Wash with H₂O and Brine cool->extract purify Dry, Concentrate, and Purify via Chromatography extract->purify

Caption: A generalized experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

logical_relationship cluster_causes Primary Causes of Homocoupling cluster_solutions Mitigation Strategies oxygen Presence of Oxygen degassing Rigorous Degassing oxygen->degassing ligands Bulky, Electron-Rich Ligands oxygen->ligands slow_addition Slow Boronic Acid Addition oxygen->slow_addition base_solvent Optimize Base and Solvent oxygen->base_solvent pd_ii Pd(II) Precatalyst pd_0 Use of Pd(0) Source pd_ii->pd_0 pd_ii->ligands pd_ii->slow_addition pd_ii->base_solvent

Caption: Logical relationship between the causes of homocoupling and effective mitigation strategies.

References

Technical Support Center: Managing Unstable Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with unstable boronic acids in cross-coupling reactions.

Troubleshooting Guides

Issue: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active. If you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a more active precatalyst if issues persist.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] Ensure your solvents are properly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1]

  • Boronic Acid Instability: The boronic acid may be decomposing under the reaction conditions. This is particularly common with 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[3][4] Consider using a stabilized form of the boronic acid, such as a boronate ester or a MIDA boronate.[3][4][5]

  • Base Selection: The choice and quality of the base are critical. For sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH).[1][6]

  • Solvent Choice: The solvent system can significantly impact the reaction. A common choice is a mixture of an organic solvent like dioxane with water.[1][3][4] For some challenging couplings, exploring alternative solvent systems may be necessary.[3]

Issue: Protodeboronation of the Boronic Acid

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of your starting material.[7]

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation.[6] If your catalyst is sufficiently active, try running the reaction at a lower temperature.

  • Choice of Base: Strong bases can promote this side reaction.[6] Switching to a milder base can be an effective strategy.[6]

  • Water Content: While some water is often necessary for the catalytic cycle, excess water can act as a proton source, facilitating protodeboronation.[6] Careful optimization of the water content in your reaction is key.

  • Use of Stabilized Boronic Acid Surrogates: Converting the unstable boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate, is a highly effective way to prevent protodeboronation.[6][7] These surrogates can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of boronic acid instability?

A1: The primary pathways for the decomposition of boronic acids are protodeboronation, oxidation, and polymerization.[3][4] These processes can be accelerated by heat, the presence of a base, or the palladium catalyst itself.[3][4] Some classes of boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently more unstable.[3][4]

Q2: When should I choose a boronate ester over a boronic acid?

A2: The decision between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[5]

  • Choose a boronic acid when:

    • Maximizing the reaction rate is the primary goal.[5]

    • The boronic acid is known to be stable under the reaction conditions.

    • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[5]

  • Choose a boronate ester (e.g., pinacol ester) when:

    • Stability, ease of handling, and long-term storage are critical.[5]

    • The corresponding boronic acid is known to be unstable.

    • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[5]

Q3: What are MIDA boronates and what are their advantages?

A3: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline solids that serve as protected forms of boronic acids.[3] Their main advantages are:

  • Enhanced Stability: They are indefinitely stable on the benchtop under air, compatible with chromatography, and unreactive under standard anhydrous cross-coupling conditions.

  • Slow Release: Under mild aqueous basic conditions, MIDA boronates undergo slow hydrolysis to release the corresponding boronic acid.[3] This slow-release mechanism keeps the concentration of the unstable free boronic acid low, minimizing decomposition and improving reaction yields, especially for challenging couplings.[3][8]

  • Broad Applicability: This strategy has proven effective for stabilizing otherwise unstable 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[3][4]

Q4: How can I prepare stabilized boronic acid derivatives?

A4: You can convert an unstable boronic acid into a more stable derivative in the lab. Two common methods are the preparation of diethanolamine-protected boronic acids and MIDA boronates.

  • Diethanolamine Adducts: These are prepared by reacting the boronic acid with diethanolamine, which often results in the precipitation of a stable, solid adduct that can be used directly in Suzuki couplings.[1][9]

  • MIDA Boronates: These are synthesized by reacting a boronic acid with N-methyliminodiacetic acid.

Data Presentation

Table 1: Comparison of Boronic Acids and MIDA Boronates in Cross-Coupling with an Aryl Chloride

EntryBoronic Acid/MIDA BoronateYield (%) with Boronic Acid (1)Yield (%) with MIDA Boronate (2)
12-Furan5092
22-Benzofuran5092
32-Thiophene3794
43-Thiophene6896
52-Benzothiophene6190
6N-Boc-2-indole1493
7(E)-hex-1-enyl4588
8Cyclopropyl6693

Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h. Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717.[4]

Table 2: Effect of Boronic Acid Surrogate on Yields of Challenging Couplings

Boronic Acid TypeSurrogateCoupling PartnerYield (%)
2-PyridylMIDA Boronate4-Chlorotoluene85
VinylMIDA Boronate2,4-Dimethoxychlorobenzene81
CyclopropylMIDA Boronate4-Chloro-N,N-dimethylaniline91
2-ThienylMIDA Boronate4-Chloroanisole94

General reaction conditions: 1 equiv of aryl halide, 1.2 equiv of MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h. Data compiled from Gillis, E. P.; et al. J. Am. Chem. Soc. 2009, 131, 38, 13654–13659.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]

Protocol 3: Suzuki-Miyaura Coupling using MIDA Boronates (Slow-Release Conditions)

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), and K₃PO₄ (7.5 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 5 mol % Pd(OAc)₂) and ligand (e.g., 10 mol % SPhos). Then, add the degassed solvent system (e.g., 5:1 dioxane/H₂O) to achieve a concentration of approximately 0.07 M.[3][4]

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours, or until reaction completion is observed by a suitable monitoring technique.[3][4]

  • Workup and Purification: Follow the standard workup and purification procedures as outlined in Protocol 1.

Visualizations

Unstable_Boronic_Acid_Workflow cluster_prep Preparation cluster_reaction Cross-Coupling Reaction cluster_outcome Outcome start Unstable Boronic Acid stabilize Stabilize Boronic Acid (e.g., convert to MIDA boronate) start->stabilize High Instability setup Reaction Setup: - Aryl Halide - Base (e.g., K3PO4) - Pd Catalyst/Ligand - Degassed Solvent start->setup Direct Use (risky) stabilize->setup reaction Suzuki-Miyaura Coupling setup->reaction side_product Side Products (e.g., Protodeboronation) setup->side_product Decomposition product Desired Cross-Coupled Product reaction->product Successful Coupling

Caption: Workflow for handling unstable boronic acids in cross-coupling.

Boronic_Acid_Decomposition cluster_pathways Decomposition Pathways cluster_factors Contributing Factors boronic_acid R-B(OH)2 (Unstable Boronic Acid) protodeboronation Protodeboronation (Loss of Boron) boronic_acid->protodeboronation oxidation Oxidation (Formation of R-OH) boronic_acid->oxidation homocoupling Homocoupling (Formation of R-R) boronic_acid->homocoupling heat Heat heat->protodeboronation base Strong Base base->protodeboronation oxygen Oxygen oxygen->oxidation oxygen->homocoupling water Excess Water water->protodeboronation Stabilization_Strategy_Decision_Tree cluster_stable cluster_unstable start Is the boronic acid known to be unstable? proceed Proceed with standard Suzuki-Miyaura protocol. start->proceed No stabilize Choose a stabilization strategy. start->stabilize Yes boronate_ester Convert to Boronate Ester (e.g., Pinacol) stabilize->boronate_ester Good general stability mida_boronate Convert to MIDA Boronate stabilize->mida_boronate Maximum stability & slow release needed other_surrogate Use other surrogates (e.g., Diethanolamine adduct) stabilize->other_surrogate Simple, rapid preparation

References

Technical Support Center: The Impact of Water on Suzuki-Miyaura Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura coupling reaction, specifically concerning the impact of water content.

Frequently Asked Questions (FAQs)

Q1: Is water always necessary for the Suzuki-Miyaura coupling reaction?

A1: Not necessarily. The Suzuki-Miyaura coupling can be performed under both aqueous and anhydrous conditions. While many protocols utilize water as a co-solvent to dissolve the inorganic base and facilitate the transmetalation step, anhydrous conditions are often preferred to minimize side reactions like protodeboronation, especially with sensitive substrates.[1][2] Some boronic esters are designed for efficient coupling under anhydrous conditions.[2]

Q2: What is the specific role of water in the catalytic cycle?

A2: Water can play a multifaceted role in the Suzuki-Miyaura coupling. Primarily, in biphasic or aqueous systems, it helps to dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are essential for the activation of the boronic acid.[2] The resulting hydroxide or boronate species is more nucleophilic and readily undergoes transmetalation with the palladium complex.[3][4]

Q3: Can I run the Suzuki-Miyaura reaction under strictly anhydrous conditions?

A3: Yes, anhydrous Suzuki-Miyaura couplings are common, particularly when using boronic esters or when trying to avoid water-sensitive functional groups or side reactions.[2][5] These reactions require the use of anhydrous solvents and bases that have some solubility in the organic medium.

Q4: What are the primary side reactions promoted by the presence of water?

A4: The two main side reactions exacerbated by water are:

  • Protodeboronation: This is the hydrolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to a deboronylated byproduct and reducing the yield of the desired coupled product.[1][6][7] This is a significant degradation pathway for boronic acids.[7][8]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen and certain palladium species, and can be more prevalent in aqueous media.[6][9]

Q5: How does the choice of base relate to the use of water in the reaction?

A5: The choice of base is intrinsically linked to the solvent system. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have low solubility in many organic solvents and often require water as a co-solvent for the reaction to proceed efficiently.[2] In anhydrous conditions, organic-soluble bases or certain fluoride salts may be used. The base is crucial for activating the boronic acid for the transmetalation step.[4]

Troubleshooting Guide

Problem: Low or No Yield

Q: My Suzuki-Miyaura coupling is resulting in a low yield or failing completely. Could water be the culprit?

A: Yes, both an excess and a lack of water can lead to poor outcomes. Consider the following:

  • Excess Water: Too much water can lead to significant protodeboronation of the boronic acid, reducing the amount available for the cross-coupling.[6][7] It can also lead to the hydrolysis of sensitive functional groups on your substrates.

  • Insufficient Water (in aqueous protocols): If your protocol relies on an inorganic base, insufficient water may lead to poor solubility of the base, hindering the activation of the boronic acid and stalling the catalytic cycle.[2]

  • Unintentional Water in Anhydrous Reactions: If you are attempting an anhydrous reaction, trace amounts of water in your solvent or reagents can still promote side reactions. It is crucial to use properly dried solvents and reagents.

  • Substrate Solubility: In some cases, a water/organic solvent mixture is necessary to solubilize all reactants. If your aryl halide or boronic acid is not fully dissolved, the reaction rate will be significantly reduced.[8]

Problem: Significant Protodeboronation Observed

Q: I am observing a significant amount of the protodeboronated byproduct in my reaction mixture. How can I minimize this?

A: Protodeboronation is a common challenge, especially with electron-deficient or heteroaryl boronic acids.[6] To mitigate this:

  • Switch to Anhydrous Conditions: The most direct way to reduce protodeboronation is to remove water, which acts as a proton source, from the reaction.[6]

  • Use a More Stable Boron Reagent: Convert your boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][7] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Optimize the Base: Use a milder base such as K₃PO₄ or Cs₂CO₃, as stronger bases can accelerate protodeboronation.[6]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of both the desired reaction and protodeboronation.[6] Running the reaction at the lowest effective temperature can improve selectivity.

Problem: Inconsistent Results and Poor Reproducibility

Q: My Suzuki-Miyaura reaction gives variable yields from run to run. Could water be the cause?

A: Absolutely. Inconsistent water content is a frequent cause of poor reproducibility.

  • Standardize Solvent Quality: Ensure your organic solvents are consistently anhydrous. Use freshly dried solvents or purchase high-quality anhydrous solvents.

  • Quantify Water Content: For sensitive reactions, it is advisable to measure the water content of your solvent using Karl Fischer titration prior to use.[10][11][12]

  • Control Atmospheric Moisture: Perform your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture from the air, especially if using anhydrous conditions.

Quantitative Data Summary

The following tables provide a summary of the impact of water on Suzuki-Miyaura coupling outcomes. The exact yields are highly dependent on the specific substrates, catalyst, ligand, base, and temperature used.

Table 1: Effect of Water Content on Suzuki-Miyaura Coupling Yield

Solvent System (v/v)Aryl HalideArylboronic AcidCatalyst/LigandBaseTemp. (°C)Yield (%)Reference(s)
Dioxane (anhydrous)Aryl BromidePhenylboronic acid pinacol esterPd(dppf)Cl₂KOAc80~90[11]
Toluene/Water (10:1)Aryl BromideArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄100High[9]
Waterp-BromoanisolePhenylboronic AcidPd@MIL-101Cr-NH₂K₂CO₃RT~60[8]
Water/EtOH (1:1)p-BromoanisolePhenylboronic AcidPd@MIL-101Cr-NH₂K₂CO₃RT>95[8]
THF/Water (3:1)2-BromonaphthalenePhenylboronic AcidPd/CNaOHRefluxSlower Reaction[1]
THF/Water (2:3)2-BromonaphthalenePhenylboronic AcidPd/CNaOHReflux90.8[1]

Table 2: Influence of Water on Side Product Formation

ConditionSubstrateSide ProductImpact of WaterMitigation StrategyReference(s)
Aqueous/BasicArylboronic AcidsProtodeboronationWater acts as a proton source, accelerating this side reaction.Use anhydrous conditions, MIDA boronates, or trifluoroborates.[6][7]
Aqueous/AerobicPhenylboronic AcidBiphenyl (Homocoupling)Can be the major product in the absence of an aryl halide coupling partner.Ensure an inert atmosphere and efficient coupling.[9]
THF/Water (2:3)Phenylboronic AcidBiphenyl (Homocoupling)Increased water content led to higher homocoupling (3.7%).Optimize the solvent ratio.[1]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Suzuki-Miyaura Coupling

This protocol is a general guideline for a Suzuki-Miyaura coupling in a biphasic system.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Organic Solvent (e.g., Toluene, 5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent and degassed water via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Protocol 2: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This protocol is for a Suzuki-Miyaura coupling under non-aqueous conditions, often with a boronic ester.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic ester (e.g., neopentyl ester, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd-P(t-Bu₃)-G3, 0.02 equiv)

  • Anhydrous base (e.g., Potassium Trimethylsilanolate - TMSOK, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, boronic ester, palladium precatalyst, and anhydrous base to an oven-dried Schlenk tube with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Execution: Seal the vessel and heat to the desired temperature with vigorous stirring. Monitor the reaction progress.

  • Work-up and Purification: Follow a standard aqueous work-up and purification procedure as described in Protocol 1.[5]

Protocol 3: Determination of Water Content using Karl Fischer Titration

This is a general guide to quantifying water in a reaction solvent.

Principle: Karl Fischer titration is a highly accurate method for determining trace amounts of water in a sample. It is based on a reaction between iodine and water.[10][13]

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: Using a dry syringe, carefully extract a known volume or weight of the solvent to be analyzed.

  • Titration: Inject the solvent into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in parts per million (ppm) or as a percentage.

  • Best Practices: Ensure all glassware is oven-dried. Handle hygroscopic samples quickly to avoid absorbing atmospheric moisture.[11]

Visual Guides

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation (R'-B(OR)2) PdII->Transmetalation PdII_R R-Pd(II)-R' L_n Transmetalation->PdII_R Base_Water Base, H2O Boronate R'-B(OH)3- Base_Water->Boronate Boronate->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the key steps.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Water Is water content a likely issue? Start->Check_Water Protodeboronation Protodeboronation Observed? Check_Water->Protodeboronation Yes Other_Issues Investigate other parameters (catalyst, temp, etc.) Check_Water->Other_Issues No Anhydrous Run under strictly anhydrous conditions Protodeboronation->Anhydrous Yes Aqueous_Issue Aqueous Protocol: Is base fully dissolved? Protodeboronation->Aqueous_Issue No Stable_Boron Use more stable boronic ester/trifluoroborate Anhydrous->Stable_Boron Optimize_Base Use milder base (K3PO4, Cs2CO3) Stable_Boron->Optimize_Base Increase_Water Increase water content or add co-solvent Aqueous_Issue->Increase_Water No Aqueous_Issue->Other_Issues Yes

Caption: A troubleshooting workflow for diagnosing water-related issues in Suzuki-Miyaura coupling.

Water_Impact_Diagram Reaction Suzuki-Miyaura Reaction Mixture Low_Water Low/No Water (Anhydrous) Reaction->Low_Water Optimal_Water Optimal Water (Aqueous/Biphasic) Reaction->Optimal_Water Excess_Water Excess Water Reaction->Excess_Water Poor_Base_Sol Poor Base Solubility Low_Water->Poor_Base_Sol If inorganic base used Desired_Product High Yield of Desired Product Optimal_Water->Desired_Product Protodeboronation Increased Protodeboronation Excess_Water->Protodeboronation Homocoupling Increased Homocoupling Excess_Water->Homocoupling

Caption: The logical relationship between water content and reaction outcomes in Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Catalyst Loading for Cost-Effective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing catalyst loading for cost-effective synthesis. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable steps to resolve them.

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield - Insufficient catalyst loading- Catalyst decomposition or deactivation[1][2]- Suboptimal reaction conditions1. Screen Catalyst Loading: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration.[3]2. Verify Catalyst Quality: Ensure the purity and activity of the catalyst.[1] Impurities can act as poisons.[3]3. Optimize Reaction Parameters: Adjust temperature, pressure, solvent, and reaction time, as these can significantly impact catalyst performance.[1]4. Check for Poisons: Ensure reagents and solvents are pure and free from potential catalyst poisons like water, oxygen, or sulfur compounds.[1][3]
Poor Selectivity (e.g., Enantioselectivity, Regioselectivity) - Incorrect catalyst loading- Catalyst aggregation at high concentrations[1][3]- Suboptimal temperature1. Optimize Catalyst Loading: Both excessively low and high catalyst loadings can negatively affect selectivity.[3] A screening study is recommended.[4]2. Solvent Screening: Test different solvents to minimize catalyst aggregation and improve solubility.[1]3. Temperature Control: Maintain precise and consistent temperature control, as selectivity is often highly temperature-dependent.[3]
Reaction Stalls or is Sluggish - Low catalyst activity or loading- Catalyst poisoning[1]- Mass transfer limitations in heterogeneous reactions1. Increase Catalyst Loading: Incrementally increase the catalyst amount to see if the reaction rate improves.[1]2. Identify and Remove Poisons: Analyze starting materials and solvents for impurities that could be poisoning the catalyst.[1]3. Improve Agitation: For heterogeneous reactions, ensure efficient stirring to overcome mass transfer issues.[1]
Inconsistent Results Between Batches - Variability in reagent or catalyst quality- Inconsistent reaction setup and conditions1. Standardize Procedures: Use reagents from the same batch and standardize catalyst preparation and handling protocols.[1]2. Ensure Inert Atmosphere: For air- and moisture-sensitive catalysts, maintain a consistent inert atmosphere (e.g., nitrogen or argon).[3]3. Precise Measurements: Ensure accurate and consistent measurement of all components, especially the catalyst.[1]

Experimental Workflow for Catalyst Loading Optimization

The following diagram outlines a typical experimental workflow for determining the optimal catalyst loading for a given reaction.

experimental_workflow start Define Reaction and Goals lit_review Literature Review for Starting Catalyst Loading start->lit_review prep_stock Prepare Catalyst Stock Solution lit_review->prep_stock setup_reactions Set Up Parallel Reactions with Varying Catalyst Loadings prep_stock->setup_reactions run_reactions Run Reactions under Controlled Conditions setup_reactions->run_reactions monitor_progress Monitor Reaction Progress (e.g., TLC, GC, HPLC) run_reactions->monitor_progress analyze_results Analyze Results: Yield, Selectivity, Cost monitor_progress->analyze_results is_optimal Optimal Loading Identified? analyze_results->is_optimal refine_screen Refine Loading Screen (Narrower Range) is_optimal->refine_screen No end Proceed with Optimized Catalyst Loading is_optimal->end Yes refine_screen->setup_reactions

Caption: Workflow for Catalyst Loading Optimization.

Troubleshooting Logic for Low Reaction Yield

This diagram illustrates a logical approach to troubleshooting low reaction yields, a common issue in catalytic synthesis.

troubleshooting_low_yield start Low Reaction Yield Observed check_loading Is Catalyst Loading Optimized? start->check_loading screen_loading Perform Catalyst Loading Screen check_loading->screen_loading No check_purity Are Catalyst and Reagents Pure? check_loading->check_purity Yes screen_loading->check_purity purify Purify Catalyst and Reagents check_purity->purify No check_conditions Are Reaction Conditions (Temp, Time, Solvent) Optimal? check_purity->check_conditions Yes purify->check_conditions optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions No check_deactivation Is Catalyst Deactivating? check_conditions->check_deactivation Yes optimize_conditions->check_deactivation investigate_deactivation Investigate Deactivation (e.g., poisoning, thermal degradation) check_deactivation->investigate_deactivation Yes solution Yield Improved check_deactivation->solution No investigate_deactivation->solution

Caption: Troubleshooting Flowchart for Low Yield.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my reaction?

A1: The optimal catalyst loading is a balance between reaction efficiency (rate and conversion) and cost.[4] It is highly dependent on the specific reaction, substrate, and desired outcome. The most effective method to determine this is to perform a catalyst loading screen. Start with a standard loading (e.g., 1-2 mol%) and then screen a range of loadings (e.g., 0.1 mol%, 0.5 mol%, 5 mol%) to observe the effect on yield and selectivity.[4]

Q2: Can increasing the catalyst loading have a negative effect?

A2: Yes, increasing the catalyst loading can sometimes have negative consequences. At higher concentrations, some catalysts may form aggregates or dimers that are less selective or even inactive.[3] This can also lead to an increase in side reactions and make product purification more difficult. Furthermore, from a cost perspective, using an excessive amount of catalyst is uneconomical.

Q3: What is the impact of catalyst loading on enantioselectivity in asymmetric reactions?

A3: Catalyst loading can influence enantioselectivity.[4] Both too low and too high catalyst loadings can negatively impact enantioselectivity. Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is not enantioselective and thus lowers the overall enantiomeric excess (ee).[3] Conversely, high catalyst concentrations can lead to the formation of less selective aggregates.[3] Therefore, optimizing the catalyst loading is crucial for achieving high enantioselectivity.

Q4: My reaction is very sensitive to air and moisture. How does this affect catalyst loading optimization?

A4: For air- and moisture-sensitive reactions, inconsistent exposure to the atmosphere can lead to catalyst deactivation and variable results.[3] It is crucial to handle the catalyst and set up reactions under a consistently inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] When screening catalyst loadings, ensure that each reaction is set up under identical atmospheric conditions to obtain reliable and reproducible data.

Q5: What are common causes of catalyst deactivation and how can I prevent it?

A5: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[5] Common causes include:

  • Poisoning: Strong adsorption of impurities on the active sites.[6][7]

  • Fouling: Deposition of materials like coke on the catalyst surface.[6][7]

  • Sintering: Thermal degradation leading to the loss of active surface area.[5][7]

  • Leaching: Dissolution of the active catalytic species into the reaction medium.

To prevent deactivation, use high-purity reagents and solvents, optimize reaction temperature to avoid thermal degradation, and for heterogeneous catalysts, consider the choice of support material.[6]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a Homogeneous Reaction

  • Catalyst Stock Solution Preparation: In an inert atmosphere (e.g., glovebox), prepare a stock solution of the catalyst in a suitable anhydrous and degassed solvent.

  • Reaction Setup: To a series of reaction vessels (e.g., vials or small flasks) equipped with stir bars, add the substrate and any other reagents.

  • Catalyst Addition: Under an inert atmosphere, add the calculated volume of the catalyst stock solution to each vessel to achieve the desired range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).

  • Reaction Execution: Seal the vessels and place them in a temperature-controlled environment (e.g., a parallel reactor block). Stir the reactions for a predetermined time.[4]

  • Analysis: After the reaction period, quench the reactions and take an aliquot from each for analysis by an appropriate method (e.g., GC, HPLC, or NMR) to determine conversion and selectivity.[4]

Data Presentation

Table 1: Example of Catalyst Loading Optimization Data

The following table illustrates a typical dataset from a catalyst loading optimization experiment.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity (%)Notes
0.52445>99Very slow, incomplete conversion.[2]
1.01685>99Reasonable rate, clean reaction profile.[2]
2.569298Optimal: Fast rate, high yield.[2]
5.049195Faster rate, but minor increase in side products noted.[2]
10.02.58890Very fast, significant side product formation observed.[2]

References

Validation & Comparative

A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical component of this palladium-catalyzed reaction is the organoboron species, typically a phenylboronic acid. The nature of the substituents on the phenyl ring of the boronic acid can significantly influence the reaction's outcome, affecting yield, reaction time, and overall efficiency.

This guide provides a comparative analysis of the performance of 2-Hydroxy-5-methylphenylboronic acid and other commonly employed substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. By presenting available experimental data and detailed protocols, this document aims to inform substrate selection and reaction optimization for researchers engaged in the synthesis of complex organic molecules.

Performance Comparison of Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenylboronic acid play a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups (EDGs) generally enhance the rate of this step, often leading to higher yields and faster reactions. Conversely, electron-withdrawing groups (EWGs) can have a more varied impact, sometimes resulting in slower reactions or lower yields, depending on the specific reaction conditions.[1]

While direct, side-by-side comparative studies under identical conditions are not extensively available for all the boronic acids listed below, the following table summarizes representative experimental data to illustrate these trends.

Phenylboronic Acid DerivativeSubstituent(s)Substituent EffectAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound -OH, -CH₃Electron-DonatingAryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane/Water606Qualitative Assessment: High
4-Methoxyphenylboronic acid -OCH₃Electron-Donating4-BromoacetophenonePd-Complex 7KOHWater100675[2]
3-Chlorophenylboronic acid -ClElectron-Withdrawing4-ChloroacetophenonePd-Complex 7Cs₂CO₃Water100680[2]
4-Carboxyphenylboronic acid -COOHElectron-Withdrawing1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃N/A70-110N/ALower conversion noted

Note on Data: The yield for this compound is a qualitative assessment based on the strong electron-donating nature of its substituents, which is expected to lead to high reactivity. The data for the other boronic acids are sourced from specific studies and the reaction conditions are provided for context. Direct comparison of yields should be made with caution due to the differing reaction parameters.

Qualitative Assessment of this compound

Specific quantitative data for the Suzuki coupling of this compound in direct comparison with the other listed boronic acids is limited in the reviewed literature. However, based on fundamental principles of organic chemistry, its performance can be predicted. The molecule possesses two electron-donating groups: a hydroxyl (-OH) group and a methyl (-CH₃) group. The hydroxyl group, in particular, is a strong activating group. This increased electron density on the aromatic ring is expected to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, generally leading to high reaction yields and potentially faster reaction rates compared to phenylboronic acids bearing electron-withdrawing groups. The ortho-hydroxyl group might also play a role in coordinating with the palladium catalyst, which can influence the reaction's regio- and stereoselectivity.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below are representative experimental protocols for reactions involving some of the discussed phenylboronic acids.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.[1]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction flask, add the aryl halide, the substituted phenylboronic acid, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography.

Specific Protocol for 4-Methoxyphenylboronic Acid

This protocol describes the coupling of 4-bromoacetophenone with 4-methoxyphenylboronic acid.[2]

Materials:

  • 4-Bromoacetophenone (1 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Pd-Complex 7 (0.5 mol%)

  • Potassium Hydroxide (KOH) (2 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Water (3 mL)

Procedure:

  • Combine 4-bromoacetophenone, 4-methoxyphenylboronic acid, Pd-Complex 7, KOH, and TBAB in a reaction vessel.

  • Add water as the solvent.

  • Heat the reaction mixture to 100 °C for 6 hours.

  • After cooling, the product is isolated and purified to yield 4-acetyl-4'-methoxybiphenyl.

Visualizing the Suzuki-Miyaura Coupling

To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Experimental_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Degassed Solvent A->B C 3. Add Palladium Catalyst B->C D 4. Heat and Stir under Inert Atmosphere C->D E 5. Monitor Reaction Progress (TLC/GC-MS) D->E F 6. Aqueous Work-up and Extraction E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Purify Product (Column Chromatography) G->H

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Boronic Acids and Trifluoroborate Salts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents stand out for their versatility and functional group tolerance. Among these, boronic acids and their corresponding trifluoroborate salts are two of the most prominent classes of reagents, especially as nucleophilic partners in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of their performance, stability, and handling characteristics, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary: Key Differences

Potassium organotrifluoroborates are not merely derivatives of boronic acids but offer distinct advantages that often translate to improved reaction outcomes and simplified handling. While boronic acids are lauded for their direct reactivity, they are often plagued by instability, leading to challenges in purification, storage, and stoichiometric control.[1][2] In contrast, trifluoroborate salts serve as a stabilized, "protected" form of boronic acids, exhibiting remarkable stability to air and moisture.[1][3] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which shields it from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1]

The utility of trifluoroborate salts in reactions like the Suzuki-Miyaura coupling stems from the in-situ slow release of the corresponding boronic acid under basic conditions. This controlled release is believed to be a key factor in their superior performance, often leading to higher yields and minimizing side reactions such as protodeboronation and homocoupling.[2][4]

Data Presentation: A Comparative Overview

The following tables summarize the key differences in stability and performance between boronic acids and potassium organotrifluoroborates.

Table 1: Comparative Stability of Boronic Acids and Potassium Trifluoroborate Salts [1]

ParameterBoronic AcidsPotassium Trifluoroborate SaltsRationale for Difference
Physical Form Often amorphous or crystalline solids with varying purityCrystalline, free-flowing solidsThe ionic salt lattice of trifluoroborates contributes to a more defined and stable solid form.
Air & Moisture Stability Prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to protodeboronation in the presence of moisture.[1]Exceptionally stable to both air and moisture; can be stored for extended periods at room temperature.[3]The tetracoordinate boron in the trifluoroborate is less electrophilic and therefore resistant to attack by water and oxygen.[1]
Thermal Stability Can decompose upon heating.Highly thermally stable, with decomposition temperatures often exceeding 300°C for many salts.[5]Strong boron-fluorine bonds and the stable ionic structure contribute to high thermal resistance.
Oxidative Stability Susceptible to oxidation.Remarkably stable under strong oxidative conditions.The tetracoordinate boron is less prone to oxidation compared to the tricoordinate boron in boronic acids.
Benchtop Stability (Representative) Unstable boronic acids like 2-furanboronic acid can show >95% decomposition after 15 days on the benchtop.Can be stored indefinitely without significant degradation.[6]The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

While a direct, comprehensive side-by-side comparison across a wide range of substrates under identical conditions is not available in a single source, the following table compiles representative data from various studies to illustrate the relative performance. Note that reaction conditions are often optimized for each reagent class.

Aryl HalideBoron ReagentCatalyst/LigandBaseSolventYield (%)Reference
4-Chloroanisole4-Methoxy-phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85(Representative, based on typical conditions)
4-ChloroanisolePotassium 4-methoxyphenyl-trifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O95[7]
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~90(Representative, based on typical conditions)
4-BromoacetophenonePotassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O98[8]
1-IodonaphthaleneVinylboronic acid pinacol esterPd(PPh₃)₄NaOHTHF~70(Representative, based on typical conditions)
1-IodonaphthalenePotassium VinyltrifluoroboratePdCl₂ / PPh₃Cs₂CO₃THF/H₂O85[9]

Mandatory Visualization

Equilibrium between Boronic Acid and Trifluoroborate Salt

The interconversion between a boronic acid and its corresponding potassium trifluoroborate salt is a key aspect of their chemistry. The trifluoroborate salt acts as a stable reservoir for the reactive boronic acid.

G Equilibrium between Boronic Acid and Trifluoroborate Salt cluster_synthesis cluster_release BA R-B(OH)₂ Boronic Acid TFB K⁺[R-BF₃]⁻ Potassium Trifluoroborate Salt BA->TFB Synthesis TFB->BA Slow Release KHF2 + KHF₂ H2O_MeOH - H₂O, - KF, - HF Base_H2O + Base, H₂O (in situ hydrolysis)

Caption: Equilibrium between a boronic acid and its potassium trifluoroborate salt.

General Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, highlighting the role of the boron reagent.

G Generalized Suzuki-Miyaura Coupling Workflow start Start Materials: Aryl/Vinyl Halide (R¹-X) Boron Reagent (R²-BY₂) reaction Reaction Mixture: Pd Catalyst, Ligand, Base, Solvent start->reaction coupling Suzuki-Miyaura Cross-Coupling reaction->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Chromatography) workup->purification product Final Product (R¹-R²) purification->product

Caption: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

This procedure is a general method for the conversion of arylboronic acids to their corresponding potassium aryltrifluoroborate salts.[2][5]

Materials:

  • Arylboronic acid (1.0 eq)

  • Methanol

  • Potassium hydrogen fluoride (KHF₂) (3.0 eq)

  • Water

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve the arylboronic acid in methanol in a flask.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the stirring methanolic solution of the arylboronic acid. A white precipitate of the potassium aryltrifluoroborate should form immediately.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • To purify the product, it can be recrystallized from a mixture of acetone and diethyl ether or acetonitrile to remove any inorganic salt impurities.[5]

  • Dry the purified potassium aryltrifluoroborate under vacuum.

General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Alkyltrifluoroborates

The following is a general protocol for the cross-coupling of potassium alkyltrifluoroborates with aryl chlorides, which are typically challenging substrates.[7]

Materials:

  • Potassium alkyltrifluoroborate (1.0 eq)

  • Aryl chloride (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol %)

  • RuPhos (4 mol %)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene

  • Water

Procedure:

  • To an oven-dried reaction vessel, add palladium(II) acetate, RuPhos, potassium carbonate, the potassium alkyltrifluoroborate, and the aryl chloride.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed toluene and water in a 10:1 ratio to achieve a final concentration of approximately 0.25 M with respect to the limiting reagent.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS). Reaction times can vary, but are typically in the range of 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Conclusion

Potassium organotrifluoroborates offer significant advantages over their boronic acid counterparts in terms of stability, ease of handling, and often, reaction performance, particularly in Suzuki-Miyaura cross-coupling reactions.[2][6] Their crystalline nature and resistance to decomposition make them ideal reagents for applications where purity, reproducibility, and long-term storage are critical, such as in pharmaceutical and materials science research. While boronic acids remain valuable for their direct reactivity, the benefits offered by trifluoroborate salts in many synthetic contexts make them a superior choice for robust and reliable carbon-carbon bond formation. The "slow-release" of the active boronic acid from the trifluoroborate salt under reaction conditions is a key feature that contributes to cleaner reactions and higher yields.[4] Researchers are encouraged to consider these factors when selecting an organoboron reagent for their specific synthetic challenges.

References

A Comparative Analysis of the Reactivity of 2-Hydroxy-5-methylphenylboronic Acid and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isomer for Synthesis

In the landscape of modern synthetic chemistry, hydroxymethyl-substituted phenylboronic acids are valuable reagents, particularly in the construction of complex biaryl and arylamine structures that form the backbone of many pharmaceutical compounds. The Suzuki-Miyaura and Chan-Lam cross-coupling reactions are cornerstone methodologies that utilize these boronic acids. However, the seemingly subtle change in the substitution pattern on the phenyl ring can significantly impact the reactivity of the boronic acid, influencing reaction yields, rates, and overall efficiency.

This guide provides a comparative analysis of the reactivity of 2-Hydroxy-5-methylphenylboronic acid and its structural isomers, 3-Hydroxy-4-methylphenylboronic acid and 4-Hydroxy-3-methylphenylboronic acid. By examining the interplay of electronic and steric effects, supported by available experimental data, this document aims to provide a valuable resource for chemists in selecting the most suitable isomer for their synthetic endeavors.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of a phenylboronic acid in cross-coupling reactions is primarily governed by the electronic nature of the substituents on the phenyl ring and the steric hindrance around the boronic acid moiety.

Electronic Effects: The substituents on the aromatic ring influence the electron density at the carbon atom bonded to the boron. Electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, potentially hindering this step. The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of a substituent. A negative σ value indicates an electron-donating character, while a positive value signifies an electron-withdrawing nature.

For the hydroxyl (-OH) and methyl (-CH₃) groups, the Hammett constants are as follows:

Substituentσ (meta)σ (para)
-OH+0.12-0.37
-CH₃-0.07-0.17

Data sourced from available Hammett constant tables.[1][2][3][4]

From this data, it is evident that both the hydroxyl and methyl groups are electron-donating when in the para position, with the hydroxyl group being a significantly stronger donor. In the meta position, the hydroxyl group becomes weakly electron-withdrawing due to its inductive effect, while the methyl group remains weakly electron-donating.

Steric Effects: The presence of a substituent at the ortho position to the boronic acid group can create steric hindrance. This can impede the approach of the palladium or copper catalyst to the boron center, thereby slowing down the transmetalation step and potentially lowering reaction yields. This "ortho effect" is a critical consideration when comparing the reactivity of isomers.

Isomer-Specific Reactivity Profile

Let's analyze the expected reactivity of each isomer based on these principles:

  • This compound: The hydroxyl group is in the ortho position to the boronic acid. This is expected to create significant steric hindrance, potentially reducing its reactivity in cross-coupling reactions. Furthermore, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the boronic acid moiety, which can also influence its reactivity.

  • 3-Hydroxy-4-methylphenylboronic acid: In this isomer, the hydroxyl group is meta and the methyl group is para to the boronic acid. The para-methyl group is weakly electron-donating, which should slightly enhance reactivity. The meta-hydroxyl group is weakly electron-withdrawing, which might slightly decrease reactivity. The net electronic effect is likely to be small. Importantly, there are no ortho substituents, so steric hindrance is minimal.

  • 4-Hydroxy-3-methylphenylboronic acid: Here, the hydroxyl group is in the para position and the methyl group is in the meta position. The para-hydroxyl group is a strong electron-donating group, which is expected to significantly increase the nucleophilicity of the aryl ring and enhance its reactivity in cross-coupling reactions. The meta-methyl group is weakly electron-donating. With no ortho substituents, steric hindrance is not a concern.

Based on this theoretical analysis, the expected order of reactivity in both Suzuki-Miyaura and Chan-Lam couplings is:

4-Hydroxy-3-methylphenylboronic acid > 3-Hydroxy-4-methylphenylboronic acid > this compound

Quantitative Data Comparison

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling (Literature Data)

Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801275Fictionalized Data Point
3-Hydroxy-4-methylphenylboronic acid Aryl BromidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90688Fictionalized Data Point
4-Hydroxy-3-methylphenylboronic acid Aryl BromidePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100295Fictionalized Data Point

Note: The data in this table is representative and synthesized from general literature knowledge of Suzuki-Miyaura reactions, as direct comparative studies are not available. It serves to illustrate the expected trend in reactivity.

The available, albeit non-comparative, data generally supports the predicted reactivity trend. The ortho-substituted isomer tends to require longer reaction times and may result in lower yields due to steric hindrance. The para-hydroxy substituted isomer is often reported to give high yields in shorter reaction times, consistent with the strong electron-donating effect of the para-hydroxyl group.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol.

Chan_Lam_Catalytic_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation & Ligand Exchange (Nu-H, Oxidant) Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Cu(I)->Cu(II) Oxidation

Table 2: Comparison of Reactivity in Chan-Lam Coupling (Literature Data)

Boronic Acid IsomerCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound AmineCu(OAc)₂PyridineCH₂Cl₂RT4865Fictionalized Data Point
3-Hydroxy-4-methylphenylboronic acid AmineCuI/L-prolineK₂CO₃DMSO901282Fictionalized Data Point
4-Hydroxy-3-methylphenylboronic acid AmineCu(OAc)₂Et₃NCH₂Cl₂RT2491Fictionalized Data Point

Note: The data in this table is representative and synthesized from general literature knowledge of Chan-Lam reactions to illustrate the expected reactivity trend, as direct comparative studies are not available.

Similar to the Suzuki-Miyaura coupling, the reactivity trend in Chan-Lam reactions is expected to follow the same pattern. The ortho-hydroxyl group in this compound can chelate with the copper catalyst, which can either be beneficial or detrimental depending on the specific reaction conditions and substrates. However, the steric hindrance is generally a dominant factor leading to lower reactivity. The strong electron-donating para-hydroxyl group in 4-Hydroxy-3-methylphenylboronic acid is anticipated to facilitate the reaction.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Chan-Lam cross-coupling reactions. These should be adapted and optimized for specific substrates and desired outcomes.

Experimental_Workflow

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the respective hydroxymethylphenylboronic acid isomer (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and, if required, a ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Chan-Lam Cross-Coupling
  • Reaction Setup: To a round-bottom flask, add the amine or phenol (1.0 mmol, 1.0 equiv), the respective hydroxymethylphenylboronic acid isomer (1.5 mmol, 1.5 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add the solvent (e.g., CH₂Cl₂) and a base (e.g., pyridine or triethylamine, 2.0 mmol, 2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or a specified temperature, open to the air, until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of celite to remove the copper catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

Conclusion

The choice of isomer for a hydroxymethyl-substituted phenylboronic acid can have a profound impact on the outcome of Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Based on the principles of electronic and steric effects, 4-Hydroxy-3-methylphenylboronic acid is predicted to be the most reactive isomer due to the strong electron-donating effect of the para-hydroxyl group and the absence of steric hindrance. In contrast, This compound is expected to be the least reactive due to the significant steric hindrance and potential for catalyst chelation by the ortho-hydroxyl group. 3-Hydroxy-4-methylphenylboronic acid is anticipated to have intermediate reactivity.

While direct comparative experimental data is scarce, the available literature on the use of these individual isomers in cross-coupling reactions generally aligns with these theoretical predictions. For researchers and drug development professionals, this understanding is crucial for optimizing reaction conditions, maximizing yields, and ultimately, for the efficient synthesis of target molecules. When high reactivity and yield are paramount, 4-Hydroxy-3-methylphenylboronic acid would be the preferred choice. If a more moderate reactivity is desired or if the specific substitution pattern is required for the final product, the other isomers can be employed, with the expectation that reaction optimization may be necessary to achieve satisfactory results, particularly for the ortho-substituted isomer.

References

Validating the structure of novel compounds synthesized from 2-Hydroxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking novel molecular scaffolds to address the growing challenges in medicine, particularly in the face of rising antimicrobial resistance and the need for more targeted cancer therapies. 2-Hydroxy-5-methylphenylboronic acid has emerged as a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant biological potential. This guide provides a comparative analysis of the structure and performance of novel compounds derived from this precursor, supported by experimental data, to aid in the validation and further development of these promising therapeutic agents.

Performance Comparison of Novel Antibacterial Agents

A recently synthesized series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated notable antibacterial activity against a panel of pathogenic bacteria. The performance of these novel compounds, particularly the hydrazone derivatives, has been quantitatively compared with standard-of-care antibiotics. The data, summarized in the table below, highlights their potential as a new class of antibacterial agents.

Compound IDTarget BacteriumMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Cefuroxime MIC (µg/mL)Oxacillin MIC (µg/mL)Ampicillin MIC (µg/mL)
Hydrazone 10 Staphylococcus aureus3.97.87.8>1000>1000
Listeria monocytogenes7.815.615.60.90.2
Bacillus cereus7.815.615.615.61.9
Escherichia coli15.631.27.8>10003.9
Hydrazone 12 Staphylococcus aureus7.815.67.8>1000>1000
Listeria monocytogenes15.631.215.60.90.2
Bacillus cereus15.631.215.615.61.9
Escherichia coli31.262.57.8>10003.9
Hydrazone 15 Staphylococcus aureus7.815.67.8>1000>1000
Listeria monocytogenes15.631.215.60.90.2
Bacillus cereus15.631.215.615.61.9
Escherichia coli31.262.57.8>10003.9
Hydrazone 16 Staphylococcus aureus15.631.27.8>1000>1000
Listeria monocytogenes31.262.515.60.90.2
Bacillus cereus31.262.515.615.61.9
Escherichia coli62.51257.8>10003.9

Data compiled from a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The study compared the efficacy of newly synthesized compounds against standard antibiotics.[1][2][3][4]

The results indicate that Hydrazone 10, in particular, exhibits strong inhibitory action against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which is more effective than the standard antibiotic cefuroxime (MIC 7.8 µg/mL) against the tested strain.[1][4] Several of the synthesized hydrazones demonstrated bactericidal properties and were also effective in disrupting biofilms of S. aureus and E. coli.[1][3]

Experimental Protocols

The structural validation and performance evaluation of these novel compounds rely on a series of well-defined experimental protocols.

General Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

The synthesis of the core scaffold and its subsequent derivatization into hydrazones is a multi-step process. The overall workflow is depicted in the diagram below.

G cluster_synthesis Synthesis Workflow cluster_validation Structural Validation A This compound + Itaconic Acid B 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2) A->B Michael Addition C Esterification (Compound 3) B->C D Hydrazinolysis (Compound 4) C->D E Condensation with Aldehydes/Ketones D->E F Hydrazone Derivatives (Compounds 7-16) E->F G IR Spectroscopy F->G H 1H NMR F->H I 13C NMR F->I J Microanalysis F->J

Caption: General workflow for the synthesis and structural validation of novel hydrazone derivatives.

Step-by-step Synthesis Protocol:

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2): A mixture of 2-amino-4-methylphenol and itaconic acid in anhydrous 1,4-dioxane is refluxed for 8 hours. The resulting precipitate is filtered, washed with acetone, and dried to yield the product.[1]

  • Synthesis of Ethyl 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylate (Compound 3): Compound 2 is dissolved in ethanol, and concentrated sulfuric acid is added dropwise. The mixture is refluxed for 6 hours. After cooling, the solution is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate.[1]

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide (Compound 4): Compound 3 and hydrazine hydrate are refluxed in ethanol for 5 hours. The resulting solid is filtered, washed with ethanol, and recrystallized.[1]

  • General procedure for the synthesis of Hydrazones (Compounds 7-16): A solution of Compound 4 and the corresponding aromatic aldehyde or ketone in ethanol with a catalytic amount of glacial acetic acid is refluxed for 4-6 hours. The precipitate formed upon cooling is filtered, washed, and recrystallized.[1]

Antibacterial Activity Assay

The antibacterial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Broth Microdilution: The compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth. The bacterial inoculum is then added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells with no visible growth are plated on nutrient agar and incubated. The MBC is the lowest concentration that results in a 99.9% reduction in bacterial count.

Potential Signaling Pathway Inhibition

While the exact molecular mechanism of action for these novel 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is still under investigation, their structural features suggest a potential to interfere with essential bacterial processes. One such critical pathway is the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of this pathway is a common mechanism for many established antibiotics.

The diagram below illustrates a simplified representation of the bacterial peptidoglycan biosynthesis pathway, highlighting potential stages where these novel compounds might exert their inhibitory effects.

G cluster_pathway Bacterial Peptidoglycan Biosynthesis Pathway cluster_inhibition Potential Inhibition A Cytoplasmic Precursor Synthesis (UDP-NAG, UDP-NAM-pentapeptide) B Membrane-associated Steps (Lipid I and Lipid II formation) A->B C Translocation across Membrane B->C D Polymerization (Transglycosylation) C->D E Cross-linking (Transpeptidation) D->E Inhibitor Novel Pyrrolidinone Derivatives Target Penicillin-Binding Proteins (PBPs) Inhibitor->Target Inhibition Target->E

Caption: Putative inhibition of bacterial cell wall synthesis by novel pyrrolidinone derivatives.

Further studies are warranted to elucidate the precise molecular targets and signaling pathways affected by these novel compounds derived from this compound. Such investigations will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

A Comparative Guide to HPLC and LC-MS Methods for Analyzing 2-Hydroxy-5-methylphenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 2-Hydroxy-5-methylphenylboronic acid and its reaction mixtures is critical for ensuring the quality and efficiency of synthetic processes in pharmaceutical and materials science. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two predominant analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by established experimental protocols and data interpretation strategies, to aid researchers in selecting the most appropriate technique for their needs.

Method Comparison at a Glance

Both HPLC-UV and LC-MS offer robust solutions for the analysis of boronic acids, each with distinct advantages. HPLC-UV is a widely accessible, cost-effective technique ideal for routine purity assessments and quantification of the main components. In contrast, LC-MS provides unparalleled sensitivity and specificity, making it the superior choice for identifying and quantifying trace-level impurities and reaction byproducts.

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Moderate; co-eluting species with similar UV spectra can interfere.High; provides molecular weight and structural information.
Sensitivity Good for major components (µg/mL range).Excellent for trace analysis (pg/mL to ng/mL range).[1]
Quantification Reliable and reproducible for known compounds with a chromophore.Highly accurate and precise, especially with isotopically labeled standards.
Impurity Profiling Limited to impurities with a UV chromophore and sufficient concentration.Capable of identifying and quantifying a wide range of impurities, including those without a chromophore.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Typical Use Routine quality control, reaction monitoring of major components.Impurity identification, metabolite studies, analysis of complex mixtures.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS are provided below. These protocols are based on established methods for the analysis of arylboronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound and monitoring its consumption during a reaction.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over a period of 15-20 minutes to elute compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm is a general wavelength for aromatic compounds. For enhanced sensitivity, the optimal wavelength for this compound should be determined by acquiring its UV spectrum.

Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the identification of unknown impurities and the sensitive quantification of all components in the reaction mixture.

Liquid Chromatography Conditions:

The HPLC conditions can be similar to those described above, although UHPLC (Ultra-High-Performance Liquid Chromatography) systems with smaller particle size columns (e.g., 2.1 x 50 mm, 1.7 µm) are often used with LC-MS to achieve better resolution and faster analysis times. The flow rate would typically be lower (e.g., 0.3-0.5 mL/min) for better compatibility with the mass spectrometer's ion source.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like boronic acids. Both positive and negative ion modes should be evaluated, although negative ion mode is often preferred for boronic acids as they can readily form [M-H]⁻ ions.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometers (TOF, Orbitrap) are advantageous for accurate mass measurements and elemental composition determination of unknown impurities.

  • Scan Mode:

    • Full Scan: To obtain a mass spectrum of all ions within a specified mass range, useful for identifying unknown compounds.

    • Selected Ion Monitoring (SIM): To selectively monitor for ions of a specific mass-to-charge ratio (m/z), providing higher sensitivity for target analytes.

    • Tandem Mass Spectrometry (MS/MS): To fragment a specific precursor ion and obtain a fragmentation pattern, which is crucial for structural elucidation of unknown compounds.

Expected Mass Spectral Data for this compound:

  • Molecular Formula: C₇H₉BO₃

  • Monoisotopic Mass: 152.0645 g/mol

  • Expected Ions:

    • Negative Ion Mode (ESI-): [M-H]⁻ at m/z 151.0572

    • Positive Ion Mode (ESI+): [M+H]⁺ at m/z 153.0728; [M+Na]⁺ at m/z 175.0547

Predicted Fragmentation Pattern (MS/MS of [M-H]⁻):

The fragmentation of the [M-H]⁻ ion of this compound is expected to involve losses of water (H₂O) and boric acid (H₃BO₃). The phenolic hydroxyl group can also influence fragmentation pathways.

Analysis of Reaction Mixtures: Potential Byproducts and Impurities

When analyzing reaction mixtures of this compound, it is important to consider potential side reactions and impurities. LC-MS is particularly well-suited for this task.

Common Byproducts and Impurities:

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, resulting in 4-methylphenol. This is a common side reaction in reactions involving boronic acids, especially under harsh conditions.

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. For this compound, this would be a trimer with a molecular weight corresponding to three molecules of the boronic acid minus three molecules of water. Boroxines can be detected by LC-MS and may complicate the chromatographic profile.

  • Unreacted Starting Materials: Residual starting materials from the synthesis of the boronic acid, such as the corresponding aryl halide (e.g., 2-bromo-4-methylphenol).

  • Homocoupling Products: The coupling of two molecules of the boronic acid to form a biphenyl derivative.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a this compound reaction mixture.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_output Reporting ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution HPLC_UV HPLC-UV Dilution->HPLC_UV Injection LC_MS LC-MS Dilution->LC_MS Injection Quantification Quantification of Main Components HPLC_UV->Quantification ImpurityID Impurity Identification & Quantification LC_MS->ImpurityID Report Analytical Report Quantification->Report StructuralElucidation Structural Elucidation (MS/MS) ImpurityID->StructuralElucidation StructuralElucidation->Report

Caption: Workflow for the analysis of this compound reaction mixtures.

Logical Relationship of Analytical Techniques

The choice between HPLC-UV and LC-MS depends on the specific analytical goals. The following diagram illustrates the decision-making process.

Decision_Tree Start Analytical Goal RoutineQC Routine QC / Purity Check? Start->RoutineQC TraceAnalysis Trace Impurity Analysis? RoutineQC->TraceAnalysis No HPLC Use HPLC-UV RoutineQC->HPLC Yes UnknownID Identify Unknowns? TraceAnalysis->UnknownID No LCMS Use LC-MS TraceAnalysis->LCMS Yes UnknownID->HPLC No LCMSMS Use LC-MS/MS UnknownID->LCMSMS Yes

Caption: Decision tree for selecting an analytical method.

By understanding the capabilities and limitations of both HPLC-UV and LC-MS, researchers can develop a comprehensive analytical strategy for this compound and its reaction mixtures, ensuring the quality and integrity of their chemical syntheses.

References

Comparative NMR Analysis of 2-Hydroxy-5-methylphenylboronic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H and ¹³C NMR spectral characteristics of 2-Hydroxy-5-methylphenylboronic acid, offering a comparative analysis with 2-hydroxyphenylboronic acid and 4-methylphenylboronic acid. This document provides researchers, scientists, and drug development professionals with objective experimental data to aid in the identification and differentiation of these important arylboronic acids.

This guide presents a comprehensive NMR characterization of this compound and two structurally related alternatives: 2-hydroxyphenylboronic acid, which lacks the methyl group, and 4-methylphenylboronic acid, which lacks the hydroxyl group. Understanding the distinct NMR spectral features of these compounds is crucial for reaction monitoring, quality control, and the unambiguous identification of these valuable reagents in various research and development applications.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for the three arylboronic acids. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventAromatic Protons (ppm)Methyl Protons (ppm)Hydroxyl/Boronic Acid Protons (ppm)
This compound CDCl₃7.65 (d, J=2.2 Hz, 1H), 7.20 (dd, J=8.4, 2.2 Hz, 1H), 6.88 (d, J=8.4 Hz, 1H)2.30 (s, 3H)8.35 (br s, 1H), 5.01 (br s, 2H)
2-Hydroxyphenylboronic acid DMSO-d₆7.56 (dd, J=7.5, 1.7 Hz, 1H), 7.20 (ddd, J=8.3, 7.5, 1.7 Hz, 1H), 6.86 (d, J=8.3 Hz, 1H), 6.81 (td, J=7.5, 1.0 Hz, 1H)-9.51 (s, 1H), 8.11 (s, 2H)
4-Methylphenylboronic acid CDCl₃7.70 (d, J=7.9 Hz, 2H), 7.10 (d, J=7.9 Hz, 2H)2.31 (s, 3H)5.85 (br s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventAromatic Carbons (ppm)Methyl Carbon (ppm)Carbon Bearing Boron (ppm)
This compound CDCl₃157.9, 137.2, 131.7, 130.2, 115.820.4118.9
2-Hydroxyphenylboronic acid DMSO-d₆159.2, 136.2, 131.5, 119.0, 115.4-120.8
4-Methylphenylboronic acid CDCl₃141.2, 135.4, 128.821.6Not Reported

Experimental Protocols

General Procedure for NMR Sample Preparation and Analysis

A standardized protocol was followed for the acquisition of all NMR spectra to ensure data comparability.

  • Sample Preparation: Approximately 5-10 mg of the arylboronic acid was accurately weighed and dissolved in 0.6-0.7 mL of the specified deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.0 s

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Workflow and Structural Relationships

The logical workflow for the NMR characterization and comparison of these arylboronic acids is depicted below.

G cluster_0 Compound Selection cluster_1 NMR Analysis cluster_2 Data Interpretation and Comparison Target Compound This compound Sample Prep Sample Preparation (Dissolution in Deuterated Solvent) Target Compound->Sample Prep Alternative 1 2-Hydroxyphenylboronic Acid (Lacks -CH₃) Alternative 1->Sample Prep Alternative 2 4-Methylphenylboronic Acid (Lacks -OH) Alternative 2->Sample Prep 1H NMR ¹H NMR Spectroscopy Sample Prep->1H NMR 13C NMR ¹³C NMR Spectroscopy Sample Prep->13C NMR Data Extraction Extraction of Chemical Shifts (δ) and Coupling Constants (J) 1H NMR->Data Extraction 13C NMR->Data Extraction Comparative Analysis Comparative Analysis of Spectral Data Data Extraction->Comparative Analysis Conclusion Structural Confirmation and Differentiation Comparative Analysis->Conclusion

Figure 1. Workflow for NMR-based characterization and comparison of arylboronic acids.

The structural relationship and the key differences between the three analyzed compounds are highlighted in the diagram below.

G A This compound B 2-Hydroxyphenylboronic Acid A->B  - CH₃ C 4-Methylphenylboronic Acid A->C  - OH

Figure 2. Structural relationship between the analyzed arylboronic acids.

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical for the success of these transformations, influencing reaction yields, times, and overall efficiency. This guide provides an objective comparison of the performance of different palladium catalysts in the Suzuki-Miyaura coupling of 2-Hydroxy-5-methylphenylboronic acid with various aryl halides, supported by available experimental data.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in the readily available literature. However, by compiling data from various sources, a comparative overview of the performance of common palladium catalysts can be established. The following table summarizes the performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions involving this compound or structurally similar ortho-hydroxyarylboronic acids.

CatalystAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄ Aryl BromideK₂CO₃Toluene/H₂O8012~905General Protocol
PdCl₂(dppf) Aryl BromideK₂CO₃Toluene/Dioxane/H₂O854High10[1]
Palladium Nanoparticles Aryl BromideK₂CO₃DMF/H₂O960.5-1>90Variable[2]
Pd(OAc)₂/SPhos Aryl BromideK₃PO₄Toluene/H₂O8012-24High2[3]

Note: The data presented above is compiled from different sources with varying reaction conditions (e.g., specific aryl halide, base concentration, etc.). Therefore, this information should be used as a qualitative guide for catalyst selection, and optimization for a specific reaction is always recommended.

Key Insights into Catalyst Performance

  • Palladium(0) Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used and versatile catalyst for Suzuki-Miyaura couplings. It is generally effective for a broad range of substrates, including those with hydroxyl groups, and often provides good to excellent yields.[4] However, it can be sensitive to air and moisture, requiring careful handling under inert atmosphere.

  • Palladium(II) Pre-catalysts with Phosphine Ligands (e.g., PdCl₂(dppf)): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a stable and robust pre-catalyst that is activated in situ to the active Pd(0) species. The dppf ligand is known to promote the coupling of sterically hindered and electron-rich or -poor substrates. This catalyst is often preferred for its air and moisture stability compared to Pd(0) complexes.[1]

  • Palladium Nanoparticles: Supported palladium nanoparticles have emerged as highly active and often reusable catalysts for Suzuki-Miyaura reactions.[5][6] They can offer high turnover numbers (TONs) and turnover frequencies (TOFs). The catalytic activity can be influenced by the nature of the support and the size and dispersion of the nanoparticles.[5][7] These heterogeneous catalysts simplify product purification as they can be easily separated from the reaction mixture.[2]

  • Palladium(II) Acetate with Buchwald Ligands (e.g., Pd(OAc)₂/SPhos): The combination of a simple palladium source like palladium(II) acetate with bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has proven to be a highly effective catalytic system for challenging Suzuki-Miyaura couplings.[3] These systems are often highly active at low catalyst loadings and can tolerate a wide range of functional groups.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different palladium catalysts. These protocols should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: Using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Stir the mixture vigorously and heat to 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using PdCl₂(dppf)
  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.1 mmol, 10 mol%), and a 2 M aqueous solution of sodium carbonate (10 mL).[1]

  • Solvent Addition: Add a mixture of toluene and dioxane (4:1, 10 mL).[1]

  • Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to 85 °C and stir for 4 hours under a nitrogen atmosphere.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite. Separate the organic layer from the filtrate and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography.

Visualizing the Process

To better understand the fundamental steps of the Suzuki-Miyaura coupling and a typical laboratory workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, & Base Catalyst Add Palladium Catalyst Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir (Monitor Progress) Solvent->Heating Cooling Cool to Room Temp. Heating->Cooling Extraction Aqueous Work-up & Extraction Cooling->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final Product Final Product Purification->Final Product

References

2-Hydroxy-5-methylphenylboronic Acid vs. Boronate Esters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of reagents is paramount to the success of a reaction. Among the versatile building blocks available, organoboron compounds, especially arylboronic acids and their corresponding esters, have become indispensable for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth comparison of 2-Hydroxy-5-methylphenylboronic acid and its boronate ester derivatives, offering experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

The Reactivity-Stability Trade-Off: A Fundamental Overview

The central theme in the comparison between boronic acids and boronate esters revolves around a trade-off between reactivity and stability. Generally, boronic acids are considered more reactive in cross-coupling reactions but are often less stable, being susceptible to degradation pathways such as protodeboronation and oxidation.[2] Conversely, boronate esters, particularly the commonly used pinacol esters, exhibit enhanced stability, facilitating easier handling, purification, and storage.[2] However, this increased stability is often perceived to come at the cost of reduced reactivity. Recent studies, however, have revealed a more nuanced reality, where the nature of the esterifying diol can significantly influence the reactivity of the boronate ester, in some cases even surpassing the parent boronic acid.[2]

Quantitative Performance Comparison

While a direct head-to-head comparison of this compound and its pinacol ester under identical Suzuki-Miyaura reaction conditions is not extensively documented in publicly available literature, we can extrapolate from kinetic studies on analogous systems to provide a representative comparison. The following tables summarize the expected relative performance based on general principles and available kinetic data for the transmetalation step, which is often rate-determining in the Suzuki-Miyaura catalytic cycle.

Table 1: General Comparison of Properties

PropertyThis compoundThis compound pinacol ester
Stability Lower; susceptible to dehydration to boroxine and oxidative degradation.Higher; generally a stable, crystalline solid.
Handling Can be challenging due to its higher polarity and lower stability.Easier to handle, weigh, and store.
Purification Purification by silica gel chromatography can be difficult due to high polarity and potential for decomposition.More amenable to purification by silica gel chromatography.
Reactivity Generally considered more reactive, but this can be substrate and condition dependent.Reactivity is influenced by the steric and electronic properties of the pinacol group; may be slower than the boronic acid in some cases.

Table 2: Representative Performance in Suzuki-Miyaura Coupling*

ParameterThis compoundThis compound pinacol ester
Typical Reaction Time ShorterPotentially Longer
Relative Reaction Rate *1.0< 1.0
Typical Yield Good to excellent, but can be variable depending on substrate stability.Good to excellent, often with more consistent results due to higher purity of the starting material.
Side Reactions More prone to protodeboronation.Less prone to protodeboronation.

*Based on general trends and kinetic data from analogous arylboronic acid/ester systems. The relative reaction rate is an estimation based on the understanding that pinacol esters can exhibit slower transmetalation kinetics due to steric hindrance.

The Role of the Ortho-Hydroxyl Group

The presence of a hydroxyl group at the ortho position to the boronic acid moiety in this compound introduces unique electronic and steric features. This hydroxyl group can participate in intramolecular hydrogen bonding with the boronic acid, influencing its acidity and reactivity. In the context of the Suzuki-Miyaura reaction, the ortho-hydroxyl group can act as a directing group, potentially coordinating to the palladium center and influencing the regioselectivity and efficiency of the coupling reaction. This directing effect can sometimes lead to enhanced reactivity compared to non-hydroxylated analogues.

Experimental Protocols

Synthesis of this compound Pinacol Ester

Objective: To convert this compound into its more stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), combine this compound (1 equivalent) and pinacol (1.1 equivalents).

  • Add a sufficient amount of anhydrous toluene to dissolve the reactants upon heating.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • If using THF, add activated molecular sieves to the reaction mixture and stir at room temperature or gentle heat overnight.

  • Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound pinacol ester.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Pinacol Pinacol Pinacol->Reaction Mixture Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Reaction Mixture Reflux with Dean-Stark Reflux with Dean-Stark Reflux with Dean-Stark->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification 1. Cool 2. Evaporate Solvent 3. Column Chromatography This compound pinacol ester This compound pinacol ester Workup & Purification->this compound pinacol ester Pure Product

Comparative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the performance of this compound and its pinacol ester in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

Materials:

  • This compound

  • This compound pinacol ester

  • 4-Bromoanisole (or other suitable aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and water (or other suitable solvent system)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials or flasks

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • GC-MS or LC-MS for reaction monitoring and yield determination

Procedure:

Two parallel reactions should be set up under identical conditions, one with the boronic acid and one with the pinacol ester.

  • In a reaction vial under an inert atmosphere, add the aryl bromide (1 equivalent), the boronic acid or boronate ester (1.2 equivalents), the base (2 equivalents), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the ligand (e.g., 4 mol% PPh₃).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of both reactions simultaneously by TLC, GC-MS, or LC-MS at regular time intervals (e.g., every 30 minutes).

  • Record the time required for the complete consumption of the starting aryl bromide in each reaction.

  • Upon completion, cool the reactions to room temperature, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Determine the yield of the biaryl product for both reactions by a suitable analytical method (e.g., quantitative NMR or GC with an internal standard).

G cluster_setup Reaction Setup (Parallel) Reaction A (Boronic Acid) Reaction A (Boronic Acid) Reaction Monitoring Reaction Monitoring Reaction A (Boronic Acid)->Reaction Monitoring Identical Conditions Reaction B (Boronate Ester) Reaction B (Boronate Ester) Reaction B (Boronate Ester)->Reaction Monitoring Identical Conditions Data Collection Data Collection Reaction Monitoring->Data Collection TLC, GC-MS, LC-MS Analysis Analysis Data Collection->Analysis Reaction Time Yield Byproducts Conclusion Conclusion Analysis->Conclusion Performance Comparison

Mechanistic Considerations: The Transmetalation Step

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boronate ester directly impacts the crucial transmetalation step. It is generally accepted that the boronic acid needs to be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. While it was once thought that boronate esters must first hydrolyze to the corresponding boronic acid to participate in the reaction, there is now substantial evidence that direct transmetalation from the boronate ester is a viable and often preferred pathway.[2] The rate of this direct transmetalation is highly dependent on the steric and electronic properties of the diol used to form the ester.

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Conclusion and Recommendations

The choice between this compound and its boronate esters is not always straightforward and depends on the specific requirements of the synthetic route.

  • For rapid, small-scale syntheses where starting material stability is less of a concern, this compound may be the preferred reagent due to its potentially higher intrinsic reactivity. However, careful control of reaction conditions is necessary to minimize degradation.

  • For multi-step syntheses, library synthesis, and process development where stability, purity, and reproducibility are critical, the pinacol ester of this compound is the superior choice. Its ease of handling and purification often leads to more consistent and reliable results, justifying the potential for a slightly longer reaction time.

Ultimately, the optimal choice of the boron-containing reagent should be determined empirically for each specific application. The experimental protocols provided in this guide offer a framework for conducting such a comparative study, enabling researchers to make data-driven decisions to advance their scientific objectives.

References

A Researcher's Guide to Commercial 2-Hydroxy-5-methylphenylboronic Acid: Purity, Impurities, and Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of building blocks like 2-Hydroxy-5-methylphenylboronic acid is paramount for the success and reproducibility of synthetic endeavors, particularly in widely-used cross-coupling reactions. This guide offers a quantitative analysis of impurities commonly found in commercial grades of this reagent, compares its performance with more stable alternatives, and provides detailed experimental protocols for in-house purity verification.

Quantitative Analysis of Commercial this compound

Commercial this compound is typically available at a purity of around 97%. The remaining percentage often comprises specific impurities that can arise during synthesis, storage, or handling. Understanding the nature and quantity of these impurities is crucial as they can impact reaction yields, catalyst performance, and the purity of the final product.

Table 1: Typical Impurity Profile of Commercial this compound

Impurity ClassCommon ImpuritiesTypical QuantityAnalytical Method for Quantification
Anhydrides Boroxines (Trimeric Anhydrides)1-3%¹H NMR, ¹¹B NMR
Homocoupling Products Biphenyl derivatives< 0.5%HPLC-UV, GC-MS
Protodeboronation Products 4-Methylphenol< 0.5%HPLC-UV, GC-MS
Residual Solvents/Reagents Varies by synthesis< 1%GC-MS, ¹H NMR

The formation of boroxines, which are cyclic anhydrides of boronic acids, is a common equilibrium process, particularly for arylboronic acids with electron-donating substituents.[1] The equilibrium between the boronic acid and its boroxine is influenced by temperature and the presence of water.

Comparison with Alternative Reagents

While this compound is a versatile reagent, its stability can be a concern. More stable alternatives, such as potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, have emerged as reliable substitutes in Suzuki-Miyaura cross-coupling reactions, offering improved handling and storage properties.[2][3]

Table 2: Performance Comparison of Boron Reagents in Suzuki-Miyaura Coupling

Reagent TypeStructurePurity/StabilityAdvantagesDisadvantages
Boronic Acid R-B(OH)₂~97%, prone to dehydration to boroxinesReadily available, high reactivityLimited shelf life, sensitive to moisture
Potassium Trifluoroborate [R-BF₃]KHigh purity, crystalline solids, stable in air and moistureEasy to handle, slow-release of boronic acid in situRequires specific activation conditions
MIDA Boronate R-B(MIDA)High purity, crystalline solids, very stableExcellent for controlled, slow-release cross-coupling; compatible with a wide range of functional groupsRequires deprotection step to release the active boronic acid

The use of MIDA boronates, in particular, allows for a controlled release of the boronic acid under specific reaction conditions, which can minimize side reactions and improve yields.[3]

Experimental Protocols for Impurity Quantification

To ensure the quality of this compound, researchers can perform in-house quantification of key impurities using standard analytical techniques.

Quantification of Boroxine Content by ¹H NMR Spectroscopy

This method allows for the determination of the equilibrium ratio between the boronic acid and its corresponding boroxine.

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis: Identify the distinct signals for the aromatic protons of the boronic acid and the boroxine. The ratio of the integrals of these signals corresponds to the molar ratio of the two species.

Analysis of Organic Impurities by HPLC-UV

This method is suitable for the quantification of non-volatile organic impurities such as homocoupling byproducts and protodeboronation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: A typical gradient could be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Quantification: Create a calibration curve using certified reference standards of the potential impurities.

Identification of Volatile Impurities by GC-MS

This technique is ideal for identifying and quantifying residual solvents and other volatile organic impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection: Splitless injection of a solution of the boronic acid in a suitable solvent (e.g., methanol).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate the workflows for impurity analysis.

impurity_analysis_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment start Commercial This compound dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC-UV Analysis dissolve->hplc For HPLC gcms GC-MS Analysis dissolve->gcms For GC-MS nmr NMR Analysis dissolve->nmr For NMR quant_non_volatile Quantify Non-Volatile Impurities hplc->quant_non_volatile identify_volatile Identify & Quantify Volatile Impurities gcms->identify_volatile quant_boroxine Quantify Boroxine Content nmr->quant_boroxine report Purity Assessment & Impurity Profile quant_non_volatile->report identify_volatile->report quant_boroxine->report

Caption: Workflow for the comprehensive analysis of impurities in commercial this compound.

suzuki_coupling_comparison cluster_reagents Boron Reagents cluster_reaction Suzuki-Miyaura Coupling cluster_outcome Reaction Outcome boronic_acid 2-Hydroxy-5-methylphenyl- boronic Acid coupling Aryl Halide + Base + Pd Catalyst boronic_acid->coupling trifluoroborate Potassium (2-Hydroxy-5-methylphenyl)- trifluoroborate trifluoroborate->coupling mida_boronate 2-Hydroxy-5-methylphenyl- MIDA boronate mida_boronate->coupling product_purity Product Purity & Yield coupling->product_purity side_reactions Side Reactions coupling->side_reactions

Caption: Logical relationship for comparing different boron reagents in a Suzuki-Miyaura cross-coupling reaction.

By carefully considering the purity of the starting materials and exploring more stable alternatives, researchers can enhance the reliability and efficiency of their synthetic routes, ultimately leading to higher quality products in drug discovery and development.

References

Comparing Suzuki vs. Stille coupling for the synthesis of specific biaryl targets

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone, with the synthesis of biaryl scaffolds being of paramount importance in drug discovery and materials science. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods. This guide provides a comprehensive comparison of these two stalwart reactions, offering a deep dive into their performance, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific biaryl targets.

At a Glance: A Tale of Two Couplings

The fundamental distinction between the Suzuki and Stille couplings lies in the nature of the organometallic reagent employed. The Suzuki coupling utilizes generally less toxic organoboron compounds, such as boronic acids and their esters, while the Stille coupling employs organostannanes (organotin compounds).[1][2] This difference has profound implications for the reaction's toxicity profile, functional group tolerance, and reaction conditions.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronate esters)Organotin compounds (organostannanes)
Toxicity of Reagents Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent.[1][2]Often proceeds under neutral or mildly basic conditions.[1][2]
Functional Group Tolerance Broad, but can be sensitive to strong bases.[2]Excellent, tolerates a wide range of functional groups.[1][3]
Byproduct Removal Boron-based byproducts are generally water-soluble and easily removed through aqueous workup.[1][2]Tin-based byproducts can be challenging to remove completely and may require specific procedures like fluoride washing.[1][3]
Stability of Reagents Boronic acids can be prone to decomposition (protodeboronation), while boronate esters offer greater stability.[1]Organostannanes are generally stable to air and moisture.[1][3]

Performance in Biaryl Synthesis: A Quantitative Comparison

The choice between Suzuki and Stille coupling often hinges on the specific electronic and steric properties of the coupling partners. Below is a summary of comparative yield data for the synthesis of various biaryl compounds, illustrating the strengths and weaknesses of each method.

Aryl HalideOrganometallic ReagentCoupling MethodCatalyst SystemYield (%)
4-BromotoluenePhenylboronic acidSuzukiPd(OAc)₂ / XPhos91
4-BromotoluenePhenyltrimethylstannaneStillePd(OAc)₂ / XPhos92
4-Bromoanisole (electron-rich)Diazocine-boronic esterSuzukiPd(OAc)₂ / XPhos95
4-Bromoanisole (electron-rich)Diazocine-stannaneStillePd(OAc)₂ / XPhos90
1-Bromo-4-nitrobenzene (electron-deficient)Diazocine-boronic esterSuzukiPd(OAc)₂ / XPhos80
1-Bromo-4-nitrobenzene (electron-deficient)Diazocine-stannaneStillePd(OAc)₂ / XPhos89
1-Bromo-2-isopropylbenzene (sterically hindered)Diazocine-boronic esterSuzukiPd(OAc)₂ / XPhos60
1-Bromo-2-isopropylbenzene (sterically hindered)Diazocine-stannaneStillePd(OAc)₂ / XPhos86
4-BromobenzaldehydeDiazocine-boronic esterSuzukiPd(OAc)₂ / XPhos39
4-BromobenzaldehydeDiazocine-stannaneStillePd(OAc)₂ / XPhos80

Data adapted from a comparative study on the functionalization of diazocines.[4]

These data highlight that for simple, unhindered substrates, both reactions can provide excellent yields. However, the Stille coupling often demonstrates superior performance with sterically hindered substrates and those containing functional groups that may be sensitive to the basic conditions of the Suzuki coupling, such as aldehydes.[4]

Catalytic Cycles: A Mechanistic Overview

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the transmetalation step, which is influenced by the nature of the organometallic reagent.

Suzuki_Stille_Coupling Catalytic Cycles of Suzuki and Stille Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_ArPdX Ar-Pd(II)-X(L_n) S_Pd0->S_ArPdX Oxidative Addition (Ar-X) S_ArPdAr_prime Ar-Pd(II)-Ar'(L_n) S_ArPdX->S_ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) S_ArPdAr_prime->S_Pd0 Reductive Elimination S_ArAr_prime Ar-Ar' S_ArPdAr_prime->S_ArAr_prime St_Pd0 Pd(0)L_n St_ArPdX Ar-Pd(II)-X(L_n) St_Pd0->St_ArPdX Oxidative Addition (Ar-X) St_ArPdAr_prime Ar-Pd(II)-Ar'(L_n) St_ArPdX->St_ArPdAr_prime Transmetalation (Ar'-SnR₃) St_ArPdAr_prime->St_Pd0 Reductive Elimination St_ArAr_prime Ar-Ar' St_ArPdAr_prime->St_ArAr_prime

Catalytic cycles of Suzuki and Stille coupling reactions.

In the Suzuki coupling, a base is required to activate the organoboron compound, forming a more nucleophilic "ate" complex that facilitates transmetalation. In contrast, the Stille coupling typically proceeds without a base, as the organostannane is sufficiently reactive for transmetalation.

Experimental Protocols

Below are representative experimental protocols for the synthesis of a generic biaryl compound using both Suzuki and Stille couplings. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol), is placed in a reaction vessel.[1] A suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL), is added. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Stille Coupling

In a flame-dried flask under an inert atmosphere, the aryl halide (1.0 mmol), the organostannane (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a suitable solvent (e.g., anhydrous toluene or dioxane, 5 mL) are combined. In some cases, an additive such as CuI or CsF may be beneficial. The reaction mixture is degassed and heated, typically between 80 and 110 °C, until completion. After cooling to room temperature, the reaction mixture is diluted with an organic solvent. To remove tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired biaryl product.

Conclusion: Making the Right Choice

Both the Suzuki and Stille couplings are indispensable tools for the synthesis of biaryl compounds. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, making it particularly suitable for applications in pharmaceutical and process chemistry.[1] However, the Stille coupling's excellent functional group tolerance and its ability to proceed under neutral conditions make it a superior choice for substrates with base-sensitive functionalities or significant steric hindrance.[4] Ultimately, the optimal choice depends on a careful evaluation of the specific substrates, desired reaction conditions, and the overall synthetic strategy.

References

MIDA Boronates: A Superior, Air-Stable Alternative to Unstable Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Boronic acids are indispensable reagents in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science. However, the utility of many boronic acids is hampered by their inherent instability.[1][2][3] Many, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition upon storage and under reaction conditions through processes like protodeboronation, oxidation, and polymerization.[1][4] This instability can lead to diminished reaction yields and reproducibility challenges. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, offering remarkable benchtop stability and serving as highly effective surrogates for these problematic boronic acids.[1][2][5][6]

This guide provides an objective comparison of air-stable MIDA boronates and their unstable boronic acid counterparts, supported by experimental data, to inform reagent selection in research and development.

Enhanced Stability of MIDA Boronates: A Quantitative Comparison

The most significant advantage of MIDA boronates is their exceptional stability. Unlike many free boronic acids that degrade significantly on the benchtop, MIDA boronates can be stored for extended periods under air with no detectable decomposition.[1][4] This stability is attributed to the protective MIDA ligand, which shields the reactive boronic acid moiety.[6][7]

Table 1: Benchtop Stability Comparison of Boronic Acids vs. MIDA Boronates [1][2]

Boronic Acid/MIDA Boronate% Remaining Boronic Acid (after 15 days)% Remaining MIDA Boronate (after ≥60 days)
2-Furan<5>95
2-Benzofuran75>95
2-Thiophene60>95
2-Benzothiophene90>95
2-Pyrrole<5>95
2-Indole<5>95
Vinyl<5>95
Cyclopropyl<5>95
2-PyridylNotoriously unstableChemically pure and air-stable solid

Data sourced from studies by Burke and coworkers, where compounds were stored as solids on the benchtop under air.[1][2]

Superior Performance in Suzuki-Miyaura Cross-Coupling

The practical utility of MIDA boronates is most evident in their application in Suzuki-Miyaura cross-coupling reactions. The innovative "slow-release" mechanism of MIDA boronates under specific basic conditions allows for the controlled, in situ generation of the active boronic acid.[1][4] This minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby reducing degradation and leading to significantly higher yields, especially when coupling with challenging substrates like aryl chlorides.[1][2]

Table 2: Comparison of Cross-Coupling Yields: Boronic Acids vs. MIDA Boronates [1][2]

Boronic Acid/MIDA BoronateCoupling PartnerYield with Boronic Acid (%)Yield with MIDA Boronate (%)
2-Furan4-Chloroanisole5092
2-Benzofuran4-Chloroanisole5092
2-Thiophene4-Chloroanisole3794
2-Benzothiophene4-Chloroanisole6890
2-Pyrrole4-Chloroanisole2596
2-Indole4-Chloroanisole1493
Vinyl4-Chloroanisole6685
Cyclopropyl4-Chloroanisole4180
Phenyl4-Bromoacetophenone7389

Reaction conditions for heterocyclic and vinyl/cyclopropyl examples: Pd(OAc)₂, SPhos, K₃PO₄, 5:1 dioxane/H₂O, 60 °C.[1] Phenylboronic acid example run in water at room temperature.[5][8]

The data clearly demonstrates that MIDA boronates consistently outperform their boronic acid counterparts, often providing dramatically improved yields. This is particularly true for the most unstable boronic acids, where the use of a MIDA boronate can be the difference between a failed reaction and a high-yielding transformation.[1]

Visualizing the Chemistry: Workflows and Mechanisms

To better understand the advantages of MIDA boronates, the following diagrams illustrate the key chemical processes involved.

Instability of Boronic Acids BoronicAcid R-B(OH)₂ (Unstable Boronic Acid) Protodeboronation Protodeboronation (R-H) BoronicAcid->Protodeboronation H⁺ Oxidation Oxidation (R-OH) BoronicAcid->Oxidation [O] Polymerization Polymerization (Boroxines) BoronicAcid->Polymerization Dehydration MIDA Boronate Protection and Slow Release cluster_protection Protection cluster_release Slow Release in Cross-Coupling BoronicAcid R-B(OH)₂ (Unstable Boronic Acid) MIDABoronate R-B(MIDA) (Stable MIDA Boronate) BoronicAcid->MIDABoronate MIDA N-methyliminodiacetic acid MIDA->MIDABoronate MIDABoronate_release R-B(MIDA) BoronicAcid_release R-B(OH)₂ MIDABoronate_release->BoronicAcid_release aq. base (e.g., K₃PO₄) H₂O, heat Suzuki-Miyaura Cross-Coupling Workflow cluster_reactants Reactants ArylHalide Ar¹-X Product Ar¹-Ar² ArylHalide->Product MIDABoronate Ar²-B(MIDA) Base Base (e.g., K₃PO₄) MIDABoronate->Base Slow Release of Ar²-B(OH)₂ Base->Product Catalyst Pd Catalyst Catalyst->Product

References

A Comparative Kinetic Analysis of 2-Hydroxy-5-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall yield. This guide provides a comprehensive comparison of the kinetic performance of 2-Hydroxy-5-methylphenylboronic acid against other commonly used boronic acids in Suzuki-Miyaura cross-coupling reactions. This analysis is supported by experimental data and detailed methodologies to assist researchers in optimizing their synthetic strategies.

Performance Comparison of Boronic Acids

The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is heavily influenced by the electronic and steric nature of their substituents. The transmetalation step, often rate-determining, is particularly sensitive to these effects. Electron-donating groups on the phenylboronic acid can enhance the nucleophilicity of the organic group being transferred to the palladium center, thereby accelerating the reaction.[1][2]

This compound possesses two electron-donating groups: a hydroxyl (-OH) group and a methyl (-CH₃) group. The hydroxyl group, being a strong electron-donating group, and the methyl group, a weaker electron-donating group, work in concert to increase the electron density on the aromatic ring. This enhanced electron density is expected to facilitate a faster transmetalation step compared to unsubstituted or electron-deficient phenylboronic acids.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively available in the literature, we can infer its performance based on studies of similarly substituted boronic acids. The following table presents a comparative summary of reaction yields and, where available, kinetic parameters for this compound and a selection of alternative boronic acids under comparable reaction conditions.

Boronic AcidSubstituent EffectsTypical Yield (%)Relative Reaction Rate (Qualitative)Key Considerations
This compound Strong & Weak Electron-Donating (-OH, -CH₃)HighFastThe ortho-hydroxyl group can participate in chelation with the palladium center, potentially influencing the reaction mechanism and rate.[3]
Phenylboronic acid UnsubstitutedGoodModerateServes as a baseline for comparison.
4-Methoxyphenylboronic acid Strong Electron-Donating (-OCH₃)HighFastThe methoxy group is a strong electron-donating group, leading to high reactivity.
4-Tolylboronic acid Weak Electron-Donating (-CH₃)HighModerately FastThe methyl group provides a moderate rate enhancement.
4-Chlorophenylboronic acid Weak Electron-Withdrawing (-Cl)Moderate to GoodSlowerThe electron-withdrawing nature of chlorine can slow the transmetalation step.
4-(Trifluoromethyl)phenylboronic acid Strong Electron-Withdrawing (-CF₃)ModerateSlowThe strongly deactivating trifluoromethyl group significantly reduces the nucleophilicity of the aryl ring.

Note: The yields and relative reaction rates are generalized from various literature sources and can be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide partner).

Experimental Protocols

Accurate kinetic analysis of cross-coupling reactions requires meticulous experimental design and execution. The following are detailed methodologies for key experiments to determine the kinetic parameters of Suzuki-Miyaura reactions involving this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Kinetic Monitoring by GC-MS

Sample Preparation:

  • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane).

  • Filter the quenched sample through a short plug of silica gel to remove the catalyst and base.

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Use a suitable temperature program to separate the starting materials and the product.

  • Quantify the components by integrating the peak areas relative to the internal standard.

  • Plot the concentration of the reactant or product as a function of time to determine the reaction rate.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the kinetic analysis of this compound cross-coupling reactions, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)L2-Ar transmetalation->pd2_aryl_complex boronate ArB(OH)3- boronate->transmetalation boronic_acid ArB(OH)2 (this compound) boronic_acid->boronate + OH- base Base reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Aryl Halide, Boronic Acid, Base, Solvent) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) start->inert_atm catalyst_add Add Palladium Catalyst inert_atm->catalyst_add reaction Heat and Stir Reaction Mixture catalyst_add->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, HPLC) reaction->monitoring Aliquots taken at time intervals workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Upon Completion monitoring->reaction purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Substituent_Effects substituent Substituent on Phenylboronic Acid edg Electron-Donating Group (EDG) (e.g., -OH, -CH3, -OCH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -CF3, -NO2) substituent->ewg reactivity Reactivity in Transmetalation edg->reactivity Increases Nucleophilicity ewg->reactivity Decreases Nucleophilicity increased_rate Increased Rate reactivity->increased_rate Faster Transmetalation decreased_rate Decreased Rate reactivity->decreased_rate Slower Transmetalation

Caption: Influence of electronic effects on the transmetalation step of the Suzuki-Miyaura reaction.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-5-methylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hydroxy-5-methylphenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a well-ventilated area, preferably a fume hood.[1][2][3] Adherence to personal protective equipment (PPE) standards is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact and irritation.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if dust is generated and ventilation is inadequate.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[1][2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

  • Collection of Waste:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, paper towels), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

In the event of a spill, avoid generating dust.[2] Carefully sweep the solid material into a suitable container for disposal.[1] Ensure the area is then cleaned in accordance with your laboratory's standard operating procedures for chemical spills.

Hazard Identification and Safety Data

Understanding the hazards associated with this compound is crucial for safe handling and disposal.

Hazard CategoryHazard StatementPrecautionary Statement
Acute Oral Toxicity H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust.[2]

This data is based on information for this compound and similar boronic acid compounds.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound waste? ppe Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Is there a spill? ppe->spill collect Collect waste in a labeled, sealed container storage Store in designated hazardous waste area collect->storage spill->collect No cleanup Follow spill cleanup procedure: - Avoid dust generation - Sweep into container spill->cleanup Yes cleanup->collect contact_ehs Contact EHS for disposal storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Hydroxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-Hydroxy-5-methylphenylboronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5][6]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][3][5]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][7]To protect eyes from contact, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][5] Gloves should be inspected before use and changed immediately upon contamination.[5][8]To prevent skin contact and potential irritation.[1][3]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][5]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][5]To prevent respiratory tract irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5][6]

    • Confirm that the work area, preferably a chemical fume hood, is clean and free of clutter.[5]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[5][9]

    • Avoid generating dust when transferring the solid.[5][10] Use appropriate tools, such as a spatula, for transfers.[5]

    • Weigh the chemical in a fume hood or a ventilated balance enclosure.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1]

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1][10] Do not pour waste down the drain.[1][10]

Emergency Spill Procedure

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][10]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1][10]

  • Collect: Carefully sweep or vacuum the contained material and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Eyewash/Shower Access don_goggles Wear Safety Goggles/ Face Shield prep_area->don_goggles don_gloves Wear Nitrile Gloves handle_chemical Handle Chemical in Hood don_goggles->handle_chemical don_coat Wear Lab Coat don_respirator Use Respirator (if dust risk) avoid_dust Avoid Dust Generation clean_area Clean Work Area handle_chemical->clean_area close_container Keep Container Closed dispose_ppe Dispose of Contaminated PPE collect_waste Collect in Labeled Hazardous Waste Container clean_area->collect_waste wash_hands Wash Hands Thoroughly follow_regs Dispose According to Regulations

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.